1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLTBONLZSBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-81-9 | |
| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1063229 | |
| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Molecular Weight |
258.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |
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CAS No. |
3901-77-7, 68082-23-5 | |
| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |
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| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | 3901-77-7 | |
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| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |
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| Record name | Methylvinyl cyclosiloxanes | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly referred to as V3D3, is a cyclic organosilicon compound with the chemical formula C₉H₁₈O₃Si₃.[1][2][3] It is characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability, reactivity, and low viscosity, making it a valuable precursor in the synthesis of a wide array of silicone-based materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and a summary of its spectral data. The primary applications of this compound are in polymer chemistry, particularly in the production of silicone rubbers, resins, and coatings through ring-opening polymerization.[4] While its direct application in drug development is not prominent, its use in biocompatible coatings for medical devices represents an area of interest.
Chemical and Physical Properties
This compound is a colorless to light yellowish transparent liquid at room temperature.[2] It is a volatile compound with a boiling point of 80°C at 20 mmHg.[2] The physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₃Si₃ | [1][2][3] |
| Molecular Weight | 258.49 g/mol | [1][2][3][5] |
| Appearance | Colorless to yellowish transparent liquid | [2] |
| Density | 0.967 g/cm³ | [2] |
| Melting Point | < 0 °C | |
| Boiling Point | 80 °C at 20 mmHg | [2] |
| Flash Point | > 65 °C | [2] |
| Refractive Index | 1.448 | [2] |
| Vapor Pressure | 0.428 mmHg at 25°C | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 3901-77-7 | [1][5][6] |
| IUPAC Name | 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | [3] |
| InChIKey | BVTLTBONLZSBJC-UHFFFAOYSA-N | [3] |
| SMILES | C[Si]1(O--INVALID-LINK--(C)C=C">Si(C)C=C)C=C | [3] |
| Synonyms | Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane | [1][6] |
Spectral Data
The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.
Table 3: Summary of Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and methyl protons (-CH₃) are expected. |
| ¹³C NMR | Resonances for the vinyl carbons and methyl carbons are expected. |
| FT-IR | Characteristic absorption bands for Si-O-Si stretching, C=C stretching (vinyl), and Si-CH₃ vibrations. The NIST WebBook provides a reference spectrum.[7] |
| Mass Spectrometry | The electron ionization mass spectrum shows a prominent peak at m/z 243, corresponding to the loss of a methyl group. Other significant fragments are observed at m/z 215 and 203.[5] |
Experimental Protocols
Synthesis of this compound via Hydrolysis of Dichloromethylvinylsilane
This protocol describes a general method for the synthesis of cyclosiloxanes from the corresponding dichlorosilane.
Materials:
-
Dichloromethylvinylsilane
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Add a measured amount of deionized water to the flask.
-
Slowly add dichloromethylvinylsilane to the dropping funnel.
-
With vigorous stirring, add the dichloromethylvinylsilane dropwise to the water. The reaction is exothermic and will produce hydrogen chloride gas, which should be properly vented.[8]
-
After the addition is complete, continue stirring the mixture for a specified time to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Note: This is a generalized procedure. The specific stoichiometry, reaction times, and temperatures should be optimized for the desired yield and purity.[8][9]
Anionic Ring-Opening Polymerization (AROP)
This protocol outlines the general procedure for the anionic ring-opening polymerization of this compound to form polyvinylmethylsiloxane.
Materials:
-
This compound (monomer)
-
Anhydrous toluene (or other suitable solvent)
-
Anionic initiator (e.g., n-butyllithium, potassium silanolate)
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in anhydrous toluene in a flame-dried Schlenk flask.
-
Using a syringe, add the anionic initiator to the monomer solution at the desired temperature.
-
Allow the polymerization to proceed for the desired time, monitoring the reaction progress by techniques such as gel permeation chromatography (GPC) or NMR spectroscopy.
-
To terminate the polymerization, add a stoichiometric amount of a terminating agent, such as chlorotrimethylsilane.
-
The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol.
-
The precipitated polymer is then collected by filtration and dried under vacuum.
Signaling Pathways and Experimental Workflows
While this compound is not typically associated with biological signaling pathways in drug development, its synthesis and polymerization processes can be represented as logical workflows.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Anionic Ring-Opening Polymerization (AROP) Mechanism
Caption: Generalized mechanism of anionic ring-opening polymerization.
Diagram 3: Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: Generalized mechanism of cationic ring-opening polymerization.
Conclusion
This compound is a versatile and reactive cyclic siloxane monomer. Its well-defined chemical and physical properties, coupled with its ability to undergo controlled ring-opening polymerization, make it a cornerstone in the synthesis of advanced silicone materials. While its direct role in drug development is limited, the biocompatible and tunable nature of the polymers derived from it offer potential in medical device coatings and related biomedical applications. This guide provides foundational technical information to aid researchers and scientists in leveraging the unique properties of this compound in their respective fields.
References
- 1. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]
- 7. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]
- 8. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 3901-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound with the CAS number 3901-77-7. This document details its physicochemical properties, synthesis, characterization, and significant applications, particularly in polymer chemistry. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and data to facilitate its use in research and development. The unique combination of a cyclotrisiloxane ring with reactive vinyl groups makes this compound a versatile building block for the synthesis of advanced silicone-based materials.[1][2]
Introduction
This compound, also known as methylvinylsiloxane cyclic trimer, is a cyclic organosilicon compound.[3][4] Its structure, consisting of a six-membered ring of alternating silicon and oxygen atoms with both methyl and vinyl substituents on each silicon atom, imparts a unique combination of stability and reactivity.[5] The strained cyclotrisiloxane ring is susceptible to ring-opening polymerization, while the vinyl groups provide sites for crosslinking and other chemical modifications.[5][6] These characteristics make it an essential monomer and crosslinking agent in the synthesis of a wide range of silicone polymers, including silicone rubbers and vinyl silicone oils.[2][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₃Si₃ | [4][8] |
| Molecular Weight | 258.49 g/mol | [3][8] |
| Appearance | Colorless to yellowish transparent liquid | [4][8] |
| Density | 0.967 g/cm³ at 25°C | [4][8] |
| Boiling Point | 80°C at 20 mmHg | [4] |
| Melting Point | < 0°C | [4][8] |
| Flash Point | 64.2°C | [8] |
| Refractive Index | 1.448 at 20°C | [4] |
| Vapor Pressure | 0.428 mmHg at 25°C | [4] |
| EINECS Number | 223-458-5 | [4][8] |
| InChIKey | BVTLTBONLZSBJC-UHFFFAOYSA-N | [3] |
| IUPAC Name | 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | [3] |
Synthesis
The primary method for the synthesis of this compound involves the controlled hydrolysis of dichloromethylvinylsilane.[4] This process leads to the formation of a mixture of cyclic and linear siloxanes, from which the desired trimer can be isolated.
Experimental Protocol: Hydrolysis of Dichloromethylvinylsilane
Materials:
-
Dichloromethylvinylsilane (CAS: 124-70-9)[4]
-
Deionized water
-
A suitable organic solvent (e.g., diethyl ether or toluene)
-
A weak base for neutralization (e.g., sodium bicarbonate)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of dichloromethylvinylsilane in an organic solvent is prepared.
-
The flask is cooled in an ice bath to maintain a low temperature during the reaction.
-
Deionized water is added dropwise to the stirred solution from the dropping funnel. The rate of addition is controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.
-
After the addition is complete, the mixture is allowed to stir for several hours at room temperature to ensure complete hydrolysis and condensation.
-
The reaction mixture is then neutralized with a weak base, such as a saturated solution of sodium bicarbonate, until the aqueous layer is no longer acidic.
-
The organic layer is separated, washed with deionized water, and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting mixture of cyclic and linear siloxanes is then subjected to fractional distillation under vacuum to isolate the this compound trimer.[9]
Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
¹H NMR (Proton NMR):
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Expected Chemical Shifts:
-
The protons of the methyl groups directly attached to the silicon atoms are expected to appear as a sharp singlet in the upfield region.
-
The protons of the vinyl groups will show a more complex multiplet pattern in the downfield region, characteristic of a -CH=CH₂ system.
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.
-
Expected Chemical Shifts:
-
The carbon atoms of the methyl groups will appear as a single peak at a low chemical shift.
-
The two carbon atoms of the vinyl groups will each give a distinct signal at higher chemical shifts.
-
²⁹Si NMR (Silicon-29 NMR):
-
Sample Preparation: A more concentrated solution in a suitable deuterated solvent is typically required.
-
Expected Chemical Shifts: A single resonance is expected, confirming the presence of a single type of silicon environment in the symmetric cyclotrisiloxane ring.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | =C-H stretching (vinyl) |
| ~2960 | C-H stretching (methyl) |
| ~1600 | C=C stretching (vinyl) |
| ~1410 | Si-CH=CH₂ deformation |
| ~1260 | Si-CH₃ deformation |
| 1020-1080 | Si-O-Si stretching (cyclic) |
| ~960 | =C-H out-of-plane bending (vinyl) |
| ~790 | Si-C stretching |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the purity of the compound and to confirm its molecular weight.
Experimental Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Optimized to ensure volatilization without thermal degradation.
-
Oven Program: A temperature ramp is used to achieve good separation from any impurities.
-
MS Detector: Electron ionization (EI) at 70 eV is typically used.
Expected Results:
-
The gas chromatogram should show a major peak corresponding to the this compound.
-
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern resulting from the loss of methyl and vinyl groups. A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is commonly observed.
Key Applications and Experimental Protocols
This compound is a cornerstone in the synthesis of advanced silicone materials due to its ability to undergo ring-opening polymerization and hydrosilylation reactions.
Ring-Opening Polymerization (ROP)
Both anionic and cationic ROP can be employed to synthesize linear poly(methylvinylsiloxane)s. The high ring strain of the cyclotrisiloxane makes it highly reactive in these polymerizations.[10]
Initiators: Strong bases such as potassium hydroxide (KOH), or organolithium reagents like n-butyllithium (n-BuLi).[11]
Experimental Protocol (using n-BuLi):
-
This compound is purified by distillation under reduced pressure and stored under an inert atmosphere.
-
The polymerization is carried out in a flame-dried Schlenk flask under a nitrogen or argon atmosphere.
-
The monomer is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or toluene).
-
The initiator, n-butyllithium, is added dropwise to the stirred solution at a controlled temperature (often low temperatures are used to control the polymerization).
-
The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of a quenching agent, such as a chlorosilane (e.g., trimethylchlorosilane) or an alcohol.
-
The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
Initiators: Strong acids such as trifluoromethanesulfonic acid (triflic acid) or sulfuric acid.[12]
Experimental Protocol (using Triflic Acid):
-
The purified monomer is placed in a dry reaction vessel under an inert atmosphere.
-
The reaction is typically carried out in a non-polar solvent like dichloromethane or in bulk.
-
A catalytic amount of triflic acid is added to the monomer solution at a controlled temperature.
-
The polymerization proceeds until the desired viscosity or molecular weight is reached.
-
The reaction is terminated by the addition of a weak base, such as an amine or ammonia.
-
The polymer is then purified by precipitation or by removing volatile components under vacuum.[13]
Hydrosilylation Crosslinking
The vinyl groups on the polysiloxanes derived from this compound can be crosslinked with a hydrosilane-containing crosslinker in the presence of a platinum catalyst to form a silicone elastomer.[1]
Materials:
-
Vinyl-functional polysiloxane (synthesized via ROP)
-
Hydrosilane crosslinker (e.g., poly(methylhydrosiloxane))
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inhibitor (optional, to control the curing rate)
Experimental Protocol:
-
The vinyl-functional polysiloxane and the hydrosilane crosslinker are thoroughly mixed in the desired ratio. The ratio of Si-H to vinyl groups is a critical parameter that determines the crosslink density and the final properties of the elastomer.
-
A catalytic amount of a platinum catalyst is added to the mixture. An inhibitor may also be added to provide a workable pot life at room temperature.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The mixture is then cured by heating at a specific temperature for a set duration. The curing profile depends on the catalyst and inhibitor system used.
-
The resulting crosslinked silicone elastomer can be post-cured at a higher temperature to ensure complete reaction and remove any volatile byproducts.[14]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical.[15] Store in a cool, well-ventilated area away from heat, sparks, and open flames.[2][15] Hazardous polymerization can occur at temperatures above 150°C.[15]
Conclusion
This compound is a highly versatile and reactive monomer that serves as a fundamental building block in silicone polymer chemistry. Its ability to undergo controlled ring-opening polymerization and subsequent crosslinking via hydrosilylation allows for the synthesis of a wide array of silicone elastomers and resins with tailored properties. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and key applications, along with experimental protocols to aid researchers in its effective utilization. The continued exploration of this compound is expected to lead to the development of new and advanced materials for a variety of applications.
References
- 1. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 3901-77-7 | Benchchem [benchchem.com]
- 6. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]
- 8. This compound | CAS 3901-77-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. Anionic ring-opening polymerization of a strained phosphirene: A route to polyvinylenephosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. gelest.com [gelest.com]
An In-depth Technical Guide to the Physical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS No. 3901-77-7). The information is curated for professionals in research and development who require precise data for modeling, formulation, and synthesis applications. This document summarizes key quantitative physical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of liquid chemical compounds.
Core Physical Properties
This compound is an organosiloxane characterized by a six-membered ring composed of alternating silicon and oxygen atoms, with both methyl and vinyl functional groups attached to the silicon atoms.[1] Its appearance is typically a colorless or yellowish transparent liquid.[1][2] This unique structure imparts properties that make it a valuable intermediate in the synthesis of silicone-based polymers and other materials.[3][4]
The physical properties of this compound are critical for its handling, processing, and application in various chemical syntheses. A summary of these properties is presented in the table below.
Table 1: Summary of Physical Properties for this compound
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C₉H₁₈O₃Si₃ | - | - |
| Molecular Weight | 258.49[1][2], 258.50[5][6] | g/mol | - |
| Density | 0.967[1][2][7], 0.9669[5] | g/cm³ | @ 20°C |
| Boiling Point | 201.9[1] | °C | @ 760 mmHg |
| 80[2][5][6][7][8] | °C | @ 20 mmHg | |
| Melting Point | < 0[1][2][7] | °C | - |
| Flash Point | 64.2[1], >65[2][7] | °C | Closed Cup |
| Refractive Index | 1.4215[5] | - | @ 20°C |
| 1.448[2][7] | - | @ 20°C | |
| Vapor Pressure | 0.428 | mmHg | @ 25°C[2] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies that are generally employed to determine the key physical properties listed above. While protocols specific to this compound are not extensively published, the American Society for Testing and Materials (ASTM) provides standardized procedures for liquids with similar characteristics.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is based on ASTM D1120.[6][9]
-
Principle: A sample is boiled under equilibrium conditions at atmospheric pressure. The temperature of the boiling liquid, corrected for barometric pressure, is recorded as the boiling point.[6]
-
Apparatus: A 100-mL round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux condenser, boiling stones (typically silicon carbide), a calibrated partial immersion thermometer, and a controlled heat source (e.g., electric heating mantle) are required.[6]
-
Procedure:
-
Measure 60 mL of the sample into the flask.
-
Add a few boiling stones to ensure smooth boiling.
-
Assemble the apparatus, ensuring the thermometer bulb is positioned correctly within the vapor and liquid.
-
Apply heat to the flask to achieve a uniform boiling rate.
-
Allow the system to reach equilibrium, indicated by a stable temperature reading.
-
Record the stable temperature as the observed boiling point.
-
Correct the observed temperature for any deviation from standard atmospheric pressure (760 mmHg).[10]
-
Density, the mass per unit volume, is a fundamental property. ASTM D4052 describes a common method using a digital density meter.[3][11]
-
Principle: A small volume of the liquid sample is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube, which is dependent on the mass of the sample, is used to calculate the density.[12][13]
-
Apparatus: A digital density meter equipped with a U-tube oscillator and a system for electronic excitation, frequency counting, and display. A constant-temperature bath may be required to maintain the sample at the desired measurement temperature.[14]
-
Procedure:
-
Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).
-
Equilibrate the sample to the measurement temperature (e.g., 20°C).
-
Introduce the sample into the U-tube, ensuring no air bubbles are present. Opaque samples require a procedure to verify the absence of bubbles.[3][15]
-
Allow the instrument's reading to stabilize.
-
Record the density value displayed by the instrument.
-
The refractive index is a dimensionless number that describes how light propagates through a substance. ASTM D1218 is a standard test method for hydrocarbon liquids that can be applied here.[1][5]
-
Principle: The method measures the refractive index using a calibrated refractometer, typically an Abbé-type instrument, by observing the critical angle at which light is refracted through a thin film of the sample.[16]
-
Apparatus: A refractometer with a temperature-controlled prism, a monochromatic light source (typically a sodium D line at 589 nm), and certified liquid reference standards for calibration.[1][2]
-
Procedure:
-
Calibrate the refractometer using a liquid standard with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a small drop of the sample to the prism.
-
Close the prisms and allow the sample to reach thermal equilibrium (e.g., 20°C).
-
Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Perform multiple readings and average the results for accuracy.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical property characterization of a liquid chemical compound like this compound.
Caption: General workflow for physical property characterization of a liquid chemical.
References
- 1. matestlabs.com [matestlabs.com]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. kaycantest.com [kaycantest.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. ASTM D4052 - eralytics [eralytics.com]
- 14. psgraw.com [psgraw.com]
- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. petrolube.com [petrolube.com]
An In-depth Technical Guide to the Molecular Structure of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications of this versatile organosilicon compound.
Molecular Structure and Properties
This compound is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms.[1] Each silicon atom is bonded to one methyl group and one vinyl group. This unique structure, combining a stable siloxane backbone with reactive vinyl functional groups, imparts a balance of thermal stability and reactivity, making it a valuable monomer in polymer chemistry.[1]
The IUPAC name for this compound is 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane.[2] Its molecular formula is C₉H₁₈O₃Si₃.[3][4][5][6][7]
Figure 1: Molecular Structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This compound is a colorless to yellowish transparent liquid at room temperature.[3][4][5][6][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₃Si₃ | [3][4][5][6][7] |
| Molecular Weight | 258.49 g/mol | [3][4] |
| CAS Number | 3901-77-7 | [3] |
| Appearance | Colorless to yellowish transparent liquid | [3][4] |
| Density | 0.967 g/cm³ | [3][4] |
| Boiling Point | 201.9 °C at 760 mmHg; 80 °C at 20 mmHg | [3][4] |
| Melting Point | < 0 °C | [3][4] |
| Flash Point | 64.2 °C | [3] |
| Refractive Index | 1.448 | [4] |
Computational Data
Computationally derived properties provide further insight into the molecule's characteristics.
| Property | Value | Reference(s) |
| Topological Polar Surface Area | 27.7 Ų | [2] |
| Rotatable Bond Count | 3 | [2] |
| Heavy Atom Count | 15 | [2] |
| Complexity | 243 | [2] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the controlled hydrolytic condensation of dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂). This precursor is readily available and its hydrolysis can be controlled to favor the formation of the cyclic trimer.
Figure 2: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Hydrolysis
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is charged with anhydrous toluene.
-
The system is flushed with nitrogen, and a slow, steady stream of nitrogen is maintained throughout the reaction.
-
Dichloromethylvinylsilane is dissolved in anhydrous toluene and placed in the dropping funnel.
-
A stoichiometric amount of deionized water, also dissolved in toluene, is added dropwise to the stirred solution in the flask over a period of 2-3 hours. The reaction is exothermic and the temperature should be maintained at 20-30°C using an ice bath.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure completion of the hydrolysis and condensation.
-
The resulting solution, containing hydrochloric acid as a byproduct, is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with deionized water until the aqueous layer is neutral.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the toluene is removed from the filtrate by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The table below lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | =C-H (Vinyl) |
| ~2960 | C-H stretch (asymmetric) | -CH₃ (Methyl) |
| ~1600 | C=C stretch | C=C (Vinyl) |
| ~1410 | C-H bend | Si-CH=CH₂ |
| ~1260 | CH₃ symmetric bend | Si-CH₃ |
| ~1020 | Si-O-Si stretch (asymmetric) | Siloxane Ring |
Experimental Protocol:
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the vinyl region (δ 5.7-6.2 ppm) and a sharp singlet in the methyl region (δ ~0.1-0.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons (δ ~130-140 ppm) and the methyl carbons (δ ~ -2 to 0 ppm).
-
²⁹Si NMR: The silicon-29 NMR spectrum is expected to show a single resonance characteristic of the D-type (difunctional) silicon atoms in a cyclotrisiloxane ring.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ²⁹Si spectra. Chemical shifts are referenced to tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron impact (EI) is a common ionization method.
Expected Fragmentation Pattern: The mass spectrum of cyclic siloxanes is often complex. The molecular ion peak [M]⁺ at m/z 258 may be observed. A prominent peak is often the [M-15]⁺ ion, corresponding to the loss of a methyl group (•CH₃). Other fragments may arise from the cleavage of the vinyl groups or the siloxane ring.
| m/z Value | Possible Fragment Ion | Description |
| 258 | [C₉H₁₈O₃Si₃]⁺ | Molecular Ion (M⁺) |
| 243 | [M - CH₃]⁺ | Loss of a methyl group |
| 231 | [M - C₂H₃]⁺ | Loss of a vinyl group |
| 207 | [Si₃O₃(CH₃)₂(C₂H₃)₂]⁺ | Loss of methyl and vinyl groups |
| 73 | [Si(CH₃)₃]⁺ | Rearrangement fragment |
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Analysis: The fragments are separated by a mass analyzer (e.g., quadrupole) and detected.
Reactivity and Applications
The reactivity of this compound is dominated by two main features: the strained cyclotrisiloxane ring and the pendant vinyl groups.
Ring-Opening Polymerization (ROP)
The strained Si-O-Si bonds in the three-membered ring make it susceptible to cleavage by both anionic and cationic initiators, leading to ring-opening polymerization (ROP). This process forms high molecular weight linear polysiloxanes.
Figure 3: Cationic ring-opening polymerization (ROP) of V3D3.
Reactions of the Vinyl Groups
The vinyl groups are reactive sites for various addition reactions, such as hydrosilylation, which is used for cross-linking silicone polymers to form elastomers (rubbers). They can also participate in cross-coupling reactions.[8]
Relevance in Drug Development and Biomedical Applications
While this compound itself is primarily a monomer, the polymers derived from it, such as poly(methylvinyl)siloxanes, have significant biomedical applications due to their general biocompatibility, biostability, and tunable mechanical properties.[9] These materials are used in medical devices, drug delivery systems, and as coatings.
The biocompatibility of silicone-based polymers is largely attributed to their chemical inertness.[10] However, the interaction between a material surface and biological systems is complex. When a silicone polymer is introduced into a biological environment, a series of events are initiated at the surface, influencing cellular response.
Figure 4: Cellular response to silicone polymer surfaces.
This process begins with the rapid adsorption of proteins from the surrounding biological fluids onto the polymer surface. This adsorbed protein layer then mediates the attachment of cells through cell surface receptors like integrins. The nature of this interaction influences subsequent cellular behaviors such as proliferation, migration, and differentiation, which are critical for tissue integration and the overall success of a biomedical implant.[4] While not a classical signaling pathway, this cascade of surface-mediated events is fundamental to the biocompatibility of materials derived from this compound.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of micro-topography on cellular response and the implications for silicone implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 6. youtube.com [youtube.com]
- 7. lookchem.com [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocompatibility of Liquid Silicone Rubber (LSR) - SIMTEC [simtec-silicone.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (D3V), a key intermediate in the production of specialized silicone polymers. The primary synthetic route detailed herein is the hydrolysis of methylvinyldichlorosilane. This document outlines the experimental protocol, including reaction conditions, purification methods, and characterization of the final product. Quantitative data is presented in tabular format for clarity, and a logical workflow diagram is provided to visualize the synthesis process.
Introduction
This compound, also known as D3V, is a cyclic organosilicon compound with the chemical formula C9H18O3Si3. Its structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique combination of functional groups makes D3V a valuable precursor for the synthesis of vinyl-functionalized silicone polymers, rubbers, and resins. These materials find wide applications in various industries, including electronics, aerospace, and healthcare, owing to their excellent thermal stability, low-temperature flexibility, and crosslinking capabilities. The controlled synthesis of D3V is therefore of significant academic and industrial interest.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the controlled hydrolysis of methylvinyldichlorosilane ((CH₃)(CH₂=CH)SiCl₂). This reaction involves the formation of silanol intermediates which then undergo condensation to form the cyclic trimer.
General Reaction Scheme
The overall reaction can be represented as follows:
3 (CH₃)(CH₂=CH)SiCl₂ + 3 H₂O → [ (CH₃)(CH₂=CH)SiO ]₃ + 6 HCl
This reaction is typically carried out in a suitable organic solvent to control the reaction rate and facilitate the removal of the hydrochloric acid byproduct.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Methylvinyldichlorosilane (CH₃)(CH₂=CH)SiCl₂
-
Anhydrous Toluene
-
Deionized Water
-
Anhydrous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with anhydrous toluene.
-
Methylvinyldichlorosilane is dissolved in anhydrous toluene and placed in the dropping funnel.
-
The flask is cooled in an ice bath, and the methylvinyldichlorosilane solution is added dropwise to the stirred toluene over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, a stoichiometric amount of deionized water is added dropwise, ensuring the temperature does not exceed 10 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The mixture is transferred to a separatory funnel and washed sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Purification
Purification of the crude product is crucial to remove unreacted starting materials, linear siloxanes, and higher cyclic oligomers.
-
Fractional Vacuum Distillation: This is the most effective method for isolating the desired cyclic trimer from other components based on their boiling point differences.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Silane:Water) | 1:1 (molar) |
| Solvent | Toluene |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 3-5 hours |
| Purification Method | Vacuum Distillation |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H18O3Si3 | |
| Molecular Weight | 258.49 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 80 °C @ 20 mmHg | |
| Density | 0.967 g/cm³ | |
| Refractive Index | 1.448 |
Table 3: Spectroscopic Data
| Technique | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 0.1-0.3 (s, 9H, Si-CH₃), 5.7-6.2 (m, 9H, Si-CH=CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): -2.0-0.0 (Si-CH₃), 130-140 (Si-CH=C H₂ and Si-C H=CH₂) |
| GC-MS | m/z consistent with the molecular weight and fragmentation pattern of C9H18O3Si3 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of this compound via the hydrolysis of methylvinyldichlorosilane. The provided experimental protocol, along with the tabulated data and workflow visualization, offers a comprehensive resource for researchers and professionals in the fields of materials science and drug development. The successful synthesis and purification of this versatile building block are critical for the advancement of novel silicone-based technologies.
An In-depth Technical Guide to 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
Synonyms: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, V3
IUPAC Name: 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane[1]
This technical guide provides a comprehensive overview of 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane (commonly referred to as this compound or V3), a key intermediate in silicone chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and data visualizations.
Chemical and Physical Properties
This compound is a cyclic siloxane with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability from the siloxane backbone and reactivity from the vinyl functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3901-77-7 |
| Molecular Formula | C₉H₁₈O₃Si₃ |
| Molecular Weight | 258.49 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 0.967 g/cm³ |
| Boiling Point | 80 °C at 20 mmHg |
| Melting Point | < 0 °C |
| Refractive Index | 1.448 |
| Flash Point | > 65 °C |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound can be achieved through several routes, with the most common being the controlled hydrolysis of dichloromethylvinylsilane.
Experimental Protocol: Synthesis via Hydrolysis of Dichloromethylvinylsilane
Objective: To synthesize this compound through the controlled hydrolysis of dichloromethylvinylsilane.
Materials:
-
Dichloromethylvinylsilane (CH₂=CH)Si(CH₃)Cl₂
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous diethyl ether or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a three-necked flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to exclude moisture.
-
Charge the flask with a solution of dichloromethylvinylsilane in an anhydrous solvent (e.g., diethyl ether or toluene).
-
Slowly add a stoichiometric amount of deionized water to the dropping funnel.
-
While vigorously stirring the silane solution, add the water dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-10 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Neutralize the resulting hydrochloric acid by-product by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Key Applications and Experimental Protocols
The vinyl groups of this compound are highly reactive, making it a versatile precursor for a variety of silicone-based materials.[2] Key applications include the synthesis of vinyl-functionalized polymers, silicone rubbers, and for surface modification.
Anionic ROP is a powerful technique to synthesize well-defined linear or branched polysiloxanes. Using this compound as a monomer in ROP allows for the incorporation of vinyl side groups along the polymer chain.
Experimental Protocol: Anionic ROP of this compound
Objective: To synthesize a linear poly(methylvinylsiloxane) via anionic ring-opening polymerization.
Materials:
-
This compound (V3), freshly distilled
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Hexamethyldisiloxane (MM) as a chain stopper
-
Anhydrous methanol
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk line
-
Flame-dried glassware (reaction flask, syringes)
-
Magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
Under a high-purity inert atmosphere (N₂ or Ar), add anhydrous toluene to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Inject the freshly distilled this compound monomer into the flask.
-
Cool the reaction mixture to 0 °C using a temperature-controlled bath.
-
Slowly add the n-Butyllithium initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed at 0 °C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
To terminate the polymerization, add a slight excess of hexamethyldisiloxane (MM) to cap the living anionic chain ends.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Collect the polymer by decantation or filtration and dry it under vacuum to a constant weight.
References
In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in polymer chemistry, particularly in the formation of silicone-based materials.
Chemical Identity and Synonyms
This compound is a cyclic siloxane with the chemical formula C9H18O3Si3.[1][2] To facilitate comprehensive literature searches and material sourcing, a list of its common synonyms and identifiers is provided in the table below.
| Identifier Type | Value |
| CAS Number | 3901-77-7[1][2][3][4][5] |
| Molecular Formula | C9H18O3Si3[1][2] |
| Molecular Weight | 258.49 g/mol [1][2] |
| IUPAC Name | 2,4,6-Trimethyl-2,4,6-trivinyl-1,3,5,2,4,6-trioxatrisilinane |
| Synonyms | Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane, V3, VMC, 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisiloxane[3] |
| EINECS Number | 223-458-5[3] |
| InChI Key | BVTLTBONLZSBJC-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless to yellowish transparent liquid with a unique combination of vinyl and methyl groups, providing a balance of reactivity and stability.[1][3][4] These properties make it a versatile precursor in the synthesis of advanced silicone materials.
| Property | Value |
| Appearance | Colorless to yellowish transparent liquid[3][4] |
| Density | 0.95 - 0.967 g/cm³[2][3] |
| Boiling Point | 80 °C at 20 mmHg[2][3] |
| Flash Point | 64.2 °C[2][3] |
| Refractive Index | ~1.448[3] |
| Melting Point | < 0 °C[3] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the vinylation of trimethylcyclotrisiloxane.[1]
Materials:
-
Trimethylcyclotrisiloxane
-
Vinylmagnesium bromide or vinyl lithium
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Sulfuric acid or potassium hydroxide (catalyst)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve trimethylcyclotrisiloxane in anhydrous THF in the flask.
-
Slowly add the vinylation reagent (e.g., vinylmagnesium bromide) to the solution via the dropping funnel at a controlled temperature, typically between 60-80°C.[1]
-
Add a catalytic amount of sulfuric acid or potassium hydroxide to the reaction mixture.
-
Maintain the reaction under an inert atmosphere and stir vigorously for several hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[1]
Anionic Ring-Opening Polymerization (AROP) of this compound
This protocol describes the synthesis of poly(methylvinylsiloxane) (PMVS) via anionic ring-opening polymerization.
Materials:
-
This compound (monomer)
-
Anionic initiator (e.g., n-butyllithium, potassium silanolate)
-
Anhydrous solvent (e.g., toluene, THF)
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Thoroughly dry all glassware and purge with nitrogen or argon.
-
Dissolve the monomer in the anhydrous solvent in a reaction flask.
-
Introduce the anionic initiator to the solution at the desired reaction temperature. The polymerization can be controlled and is often "living" in nature.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress can be monitored by analyzing the viscosity of the solution or by taking aliquots for GPC analysis.
-
Terminate the polymerization by adding a terminating agent, such as chlorotrimethylsilane, which will cap the reactive polymer chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and dry the resulting poly(methylvinylsiloxane) under vacuum.
Quantitative Data
Thermal Properties of Poly(dimethylsiloxane) (PDMS) - A Related Polymer
While specific data for polymers derived solely from this compound is dispersed across various studies, the following table provides typical thermal properties of polydimethylsiloxane (PDMS), a closely related and well-characterized silicone polymer, to offer a comparative baseline. The incorporation of vinyl groups can influence these properties.
| Thermal Property | Typical Value Range | Analytical Method |
| Glass Transition Temperature (Tg) | -125 to -120 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | -40 to -35 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (in N2) | > 300 °C | Thermogravimetric Analysis (TGA) |
Mechanical Properties of Silicone Rubber
The mechanical properties of silicone elastomers derived from vinyl-functionalized siloxanes can be tailored based on the formulation and curing conditions. The following table presents a general range of mechanical properties for typical silicone rubbers.
| Mechanical Property | Typical Value Range |
| Hardness (Shore A) | 3 - 90 |
| Tensile Strength | 5 - 11 N/mm² |
| Elongation at Break | 100 - 1100% |
| Tear Strength (ASTM D 624) | 5 - 55 N/mm |
| Compression Set (22h / 175°C) | 5 - 25% |
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Anionic Ring-Opening Polymerization (AROP)
References
Hydrolytic Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolytic stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (VMC). While VMC is generally recognized for its robust stability in aqueous environments under neutral conditions, its susceptibility to hydrolysis under acidic or basic catalysis is a critical consideration in various applications, including pharmaceutical and biomedical material development. This document synthesizes available data on the hydrolysis of analogous cyclosiloxane compounds to infer the stability profile of VMC. It details the underlying reaction mechanisms, factors influencing degradation rates, and standard experimental protocols for assessing hydrolytic stability. Quantitative data from related compounds are presented to provide a comparative framework, and key concepts are illustrated through reaction pathway and experimental workflow diagrams.
Introduction
This compound, a key monomer in the synthesis of specialized silicone polymers, possesses a unique combination of reactive vinyl groups and a stable siloxane backbone. Its hydrolytic stability is a pivotal characteristic, dictating its storage, handling, and performance in aqueous or humid environments. While product literature often cites "no significant reaction with aqueous systems" under neutral pH, the presence of acidic or basic conditions can catalyze the cleavage of the siloxane bonds, leading to ring-opening and the formation of linear siloxanols.[1] Understanding the kinetics and mechanisms of this degradation is essential for ensuring the long-term stability and performance of materials derived from VMC.
Factors Influencing Hydrolytic Stability
The rate and extent of hydrolysis of cyclosiloxanes like VMC are primarily influenced by the following factors:
-
pH of the Medium: The hydrolysis of siloxane bonds is significantly accelerated in the presence of acids or bases.[2][3] The reaction rate is typically at its minimum around neutral pH.[4]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher rate of hydrolysis.[4]
-
Solvent System: The polarity and composition of the solvent can influence the rate of hydrolysis. For instance, the presence of alcohols can lead to alcoholysis in addition to hydrolysis.[5]
-
Presence of Catalysts: Besides protons and hydroxide ions, other species can catalyze siloxane bond cleavage.
Quantitative Data on Hydrolysis of Analogous Siloxanes
Table 1: Hydrolysis Rate Constants of Polydimethylsiloxanes (PDMS) at 24°C
| pH | Medium | Rate Constant (mgSi L⁻¹ day⁻¹) | Reference |
| 2 | HCl Solution | 0.07 | [6] |
| 5.7 | Demineralised Water | 0.002 | [6] |
| 12 | NaOH Solution | 0.28 | [6] |
Table 2: Comparative Hydrolysis Data for Silanes
| Compound | Conditions | Rate Constant | Reference |
| Tris-(2-methoxyethoxy)phenylsilane | pH > 7 (Base Catalyzed) | Slope of log(k) vs pH ≈ 1 | [3] |
| Tris-(2-methoxyethoxy)phenylsilane | pH < 7 (Acid Catalyzed) | Slope of log(k) vs pH ≈ -1 | [3] |
| Alkyltrialkoxysilanes | Aqueous Solution | Pseudo first-order kinetics | [3] |
Note: The data presented are for analogous compounds and should be used as a qualitative guide to the expected behavior of this compound.
Hydrolysis Mechanism
The hydrolysis of the cyclotrisiloxane ring in VMC proceeds through a nucleophilic attack on the silicon atom. The mechanism differs under acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, a proton coordinates to the oxygen atom of a siloxane bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.
Caption: Acid-catalyzed hydrolysis pathway of VMC.
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate that subsequently undergoes ring-opening.
Caption: Base-catalyzed hydrolysis pathway of VMC.
Experimental Protocol for Hydrolytic Stability Testing
The following is a representative protocol for evaluating the hydrolytic stability of this compound. This protocol is based on established methods for testing the stability of silicones and can be adapted for specific research needs.[2][7]
Materials and Equipment
-
This compound (VMC)
-
Deionized water
-
Buffer solutions (pH 4, 7, and 10)
-
High-density polyethylene (HDPE) or glass containers
-
Constant temperature oven or water bath
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard for chromatography (e.g., a non-reactive, soluble siloxane)
Experimental Workflow
Caption: General experimental workflow for VMC hydrolytic stability testing.
Procedure
-
Sample Preparation:
-
Accurately weigh a known amount of VMC (e.g., 100 mg) into separate, clean HDPE or glass containers.
-
Add a specific volume (e.g., 100 mL) of the desired buffer solution (pH 4, 7, or 10) to each container.
-
Seal the containers tightly to prevent evaporation.
-
-
Incubation:
-
Place the sealed containers in a constant temperature oven or water bath set to the desired temperature (e.g., 25°C, 50°C, or 70°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a container for each pH condition for analysis.
-
-
Sample Analysis:
-
For each time point, extract an aliquot of the aqueous solution with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Add a known concentration of an internal standard to the organic extract.
-
Analyze the organic extract using GC-MS or HPLC to determine the concentration of the remaining VMC and identify any degradation products.
-
-
Data Analysis:
-
Quantify the concentration of VMC at each time point relative to the internal standard.
-
Plot the concentration of VMC versus time for each pH and temperature condition.
-
Determine the rate of hydrolysis, and if applicable, calculate the hydrolysis rate constant.
-
Identification of Potential Degradation Products
The primary degradation products from the hydrolysis of this compound are expected to be linear and cyclic siloxanols. The initial ring-opening would likely produce 1,3,5-Trivinyl-1,3,5-trimethyl-1,3,5-trisiloxanetriol. This species can then undergo further condensation reactions to form larger linear or cyclic siloxanes. Analytical techniques such as GC-MS are crucial for the separation and identification of these degradation products.[8]
Conclusion
This compound exhibits high hydrolytic stability under neutral pH conditions. However, its degradation is significantly accelerated in the presence of acids or bases. For applications in drug development and biomedical research where aqueous environments are prevalent, a thorough understanding and evaluation of its hydrolytic stability under relevant pH and temperature conditions are imperative. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists working with this versatile siloxane monomer. Further studies are warranted to establish quantitative hydrolysis kinetics for VMC to enable more precise predictions of its long-term performance and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificspectator.com [scientificspectator.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. doria.fi [doria.fi]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 8. mdpi.com [mdpi.com]
Thermal Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of polymers derived from 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. While specific quantitative data for the homopolymer is not extensively available in public literature, this document synthesizes information from closely related vinyl-functionalized polysiloxanes to offer a comprehensive overview of expected thermal behavior, degradation mechanisms, and key analytical methodologies.
Introduction to Vinyl-Functionalized Polysiloxanes
Polysiloxanes are a class of polymers renowned for their exceptional thermal stability, chemical inertness, and biocompatibility. The incorporation of vinyl functional groups, as seen in this compound, allows for the formation of highly cross-linked polymer networks through various curing mechanisms, most notably hydrosilylation. These cross-linked materials often exhibit enhanced thermal and mechanical properties compared to their linear counterparts, making them suitable for a wide range of high-performance applications, including in the biomedical and pharmaceutical fields.
The thermal stability of these polymers is a critical parameter, dictating their operational limits and degradation pathways. This guide will delve into the methodologies used to assess thermal stability and present representative data for vinyl-functionalized silicone resins.
General Degradation Mechanisms of Polysiloxanes
The thermal degradation of polysiloxanes is a complex process that can proceed through several mechanisms, primarily dependent on the atmosphere (inert or oxidative) and the temperature.
In an inert atmosphere (e.g., nitrogen) , two primary degradation routes are observed:
-
Molecular Rearrangement: The flexible Si-O-Si backbone can undergo intramolecular "back-biting" reactions, leading to the scission of the main chain and the formation of volatile, low-molecular-weight cyclic siloxanes. This process is often initiated at temperatures above 350°C.
-
Radical Scission: At higher temperatures, homolytic cleavage of the Si-C and C-H bonds in the side groups (methyl and vinyl) can occur. This radical mechanism can lead to cross-linking reactions and the evolution of gaseous byproducts like methane and hydrogen.
In an oxidative atmosphere (e.g., air) , the degradation is more complex and typically occurs at lower temperatures. The process involves the oxidation of the organic side chains, leading to the formation of water, carbon dioxide, and formaldehyde. This ultimately results in a silica (SiO₂) residue. The presence of vinyl groups can influence the oxidative stability, and their cross-linking can enhance the overall thermal resistance.
Quantitative Thermal Analysis Data
The following table summarizes typical thermal stability data for vinyl-functionalized silicone resins, which can be considered representative for polymers of this compound. The data is primarily obtained through Thermogravimetric Analysis (TGA).
| Thermal Parameter | Temperature (°C) - Inert Atmosphere (Nitrogen) | Temperature (°C) - Oxidative Atmosphere (Air) | Remarks |
| Td5% (Temperature at 5% Weight Loss) | 370 - 460 | 360 - 395 | Onset of significant degradation. |
| Td10% (Temperature at 10% Weight Loss) | 410 - 510 | 385 - 450 | Indicates progression of degradation. |
| Tmax (Temperature of Maximum Decomposition Rate) | ~550 | ~600 | Peak of the derivative TGA curve. |
| Char Yield at 800°C | 60 - 80% | > 50% | High char yield indicates good thermal stability and the formation of a stable residue. |
Note: The actual values can vary significantly depending on the specific polymer structure, molecular weight, cross-linking density, and the presence of any additives or fillers.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the polymer by measuring its weight change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The furnace is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a constant flow rate (typically 20-50 mL/min) to establish a stable baseline.
-
A temperature program is set. A common method is a dynamic heating ramp from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min)[1][2][3].
-
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition (Td5%, Td10%), the temperature of maximum decomposition rate (Tmax, from the first derivative of the TGA curve), and the final residual weight (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and to study curing behavior and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the uncured or cured polymer is hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
An empty, sealed aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas like nitrogen.
-
A temperature program is established, which typically involves heating the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range. The range should encompass the expected thermal transitions.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, which correspond to thermal events such as glass transition, melting, and curing exotherms.
Visualizations
Chemical Structure and Polymerization
Caption: Polymerization of this compound.
Thermal Analysis Workflow
References
Health and Safety of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.
Introduction
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, also known as trivinyltrimethylcyclotrisiloxane or V3, is a member of the cyclosiloxane family. It is a colorless liquid primarily used as a chemical intermediate and a monomer in the production of silicone polymers, including vinyl silicone rubbers and oils.[1][2] Its reactive vinyl groups make it a valuable crosslinking agent in various industrial applications.[3][4] This guide provides an in-depth overview of the health and safety considerations for this compound, drawing upon available data for the substance and related cyclosiloxanes to ensure a comprehensive understanding for researchers and professionals in drug development and other scientific fields.
Hazard Identification and Classification
This compound is classified as a combustible liquid.[5][6] While specific quantitative toxicity data for this compound is limited, information from its Safety Data Sheet (SDS) and studies on analogous cyclosiloxanes indicate potential for irritation and other health effects.
GHS Classification:
-
Flammable Liquids: Category 4[5]
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[1][6]
-
Skin Contact: May cause skin irritation.[1][6] Studies on other cyclosiloxanes suggest they can damage the skin barrier.[7]
-
Ingestion: No specific information is available on the effects of ingestion.[1][6]
Toxicological Data
| Parameter | Value | Species | Route | Analogous Compound | Reference |
| LD50 | ~28 g/kg | Mouse | Intraperitoneal | Cyclosiloxane distillate (D3, D4, D5, D6) | |
| LD50 | 6-7 g/kg | Mouse | Intraperitoneal | Octamethylcyclotetrasiloxane (D4) | |
| NOAEL (Female Reproductive Toxicity) | 300 ppm | Rat | Inhalation | Octamethylcyclotetrasiloxane (D4) | |
| NOAEL (Male Reproductive Toxicity) | 700 ppm | Rat | Inhalation | Octamethylcyclotetrasiloxane (D4) | |
| NOAEL (Parental and Reproductive Toxicity) | 160 ppm | Rat | Inhalation | Decamethylcyclopentasiloxane (D5) |
NOAEL: No-Observed-Adverse-Effect-Level
Studies on other organosilicon compounds have indicated a potential for in vitro clastogenic (chromosome-damaging) activity for some compounds in this class.[8] In silico toxicological evaluations of various siloxanes suggest potential interactions with the endocrine system, particularly the estrogen receptor pathway.[9][10]
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, standardized OECD guidelines are typically followed for chemical toxicity testing. Below are generalized methodologies for key toxicological assessments based on studies of related compounds and OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 425)
-
Test Animals: Healthy, young adult rats of a single strain are used.
-
Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected based on available information. Subsequent doses are adjusted based on the outcome of the previous dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
-
Test Animals: Male and female rats (F0 generation) are used.
-
Exposure: The animals are exposed to the test substance, typically via inhalation or oral gavage, for a specified period before mating, during mating, gestation, and lactation.
-
Mating: F0 animals are mated to produce the F1 generation. Selected F1 offspring are then mated to produce the F2 generation.
-
Observations: Comprehensive observations are made on the reproductive performance of the parent animals (e.g., fertility, gestation length) and the viability, growth, and development of the offspring.
-
Necropsy and Histopathology: Parent animals and selected offspring are subjected to a full necropsy and histopathological examination of reproductive and other target organs.
-
Data Analysis: Reproductive and developmental endpoints are statistically analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Metabolism and Signaling Pathways
Specific metabolic pathways for this compound have not been elucidated. However, studies on other cyclosiloxanes like D4 and D5 indicate that they can be metabolized in the liver. The metabolism of these compounds can involve hydroxylation.[11]
While direct evidence is lacking for this specific compound, in silico studies on a range of siloxanes suggest a potential for interaction with endocrine signaling pathways, such as the estrogen receptor pathway. Research on silica nanoparticles has also shown upregulation of TNF and MAPK signaling pathways, although the relevance to cyclosiloxanes is not definitively established.[10][12]
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[1]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a NIOSH-certified organic vapor respirator.[1]
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[6]
-
Do not breathe vapors or mist.[6]
-
Use only in a well-ventilated area.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[1][5]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a cool, dry, and well-ventilated place.[13]
-
Keep the container tightly closed.[13]
-
Store away from oxidizing agents and sources of ignition.[1]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Fire and Explosion Hazard
-
Flammability: Combustible liquid.[5]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]
-
Hazardous Combustion Products: Upon combustion, may produce carbon oxides and silicon oxides.[1]
-
Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Conditions to Avoid: Heat, flames, and sparks.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Carbon oxides and silicon oxides.[1]
-
Hazardous Polymerization: May occur at elevated temperatures.[1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a combustible liquid that may cause irritation to the skin, eyes, and respiratory tract. While specific toxicological data for this compound is limited, information on analogous cyclosiloxanes suggests the potential for more significant health effects, including reproductive toxicity and effects on the liver and lungs, with prolonged or high-level exposure. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas. Further research is needed to fully elucidate the toxicological profile of this specific vinyl-substituted cyclosiloxane.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Evidence of Skin Barrier Damage by Cyclic Siloxanes (Silicones)—Using Digital Holographic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | C9H24O3Si3 | CID 519190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Istanbul University Press [iupress.istanbul.edu.tr]
- 11. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 12. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CRISPR-Cas9 Genome-Wide Screening for Drug Target Identification
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: The advent of Clustered Regularly Interspaced Short Palindrome Repeats (CRISPR) and its associated protein 9 (Cas9) has instigated a paradigm shift in genetic engineering and functional genomics.[1] This technology offers unprecedented precision and efficiency for interrogating gene function on a genome-wide scale, accelerating drug discovery from target identification to the development of novel therapies.[1][2][3] Unlike previous methods like RNA interference (RNAi), CRISPR-Cas9 screens can achieve complete and specific gene knockouts, providing more robust datasets.[2] This guide provides an in-depth overview of the core CRISPR-Cas9 screening methodology, detailed experimental protocols, and its application in identifying and validating novel drug targets.
Core Principles of CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system, most commonly the Type II system from Streptococcus pyogenes, functions as a molecular scalpel for the genome.[4][5] Its utility is rooted in two core components:
-
Cas9 Nuclease: An enzyme that acts as "molecular scissors" to create a precise double-strand break (DSB) in the target DNA.[4][5]
-
Single-guide RNA (sgRNA): A synthetic RNA molecule that directs the Cas9 nuclease to a specific 20-nucleotide genomic locus.[1][4] This guidance is contingent on the presence of a Protospacer Adjacent Motif (PAM) sequence immediately following the target DNA sequence.[1]
Once the DSB is created, the cell's natural DNA repair mechanisms are activated. The predominant pathway, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels), leading to frameshift mutations and a functional gene knockout.[2] This precise yet straightforward mechanism allows for the systematic perturbation of thousands of genes.[3]
CRISPR Screening Strategies for Drug Discovery
CRISPR screening is a high-throughput method that uses a library of sgRNAs to systematically disrupt the expression of thousands of genes across a cell population.[2] By linking these genetic perturbations to a selectable phenotype, such as resistance or sensitivity to a drug, researchers can identify genes crucial to a specific biological process.[2][6] The two primary screening formats are pooled and arrayed screens.
| Feature | Pooled Screening | Arrayed Screening |
| Methodology | A mixed population of sgRNA-containing viral constructs is delivered into a single population of cells.[7] | Each gene is targeted separately with a specific gRNA across a multi-well plate.[7] |
| Primary Use | Ideal for identifying genes that confer a selective advantage or disadvantage (e.g., drug resistance/sensitivity).[8] | Suitable for complex phenotypic assays (e.g., high-content imaging, complex biomarker analysis). |
| Throughput | Very High | High, but lower than pooled screens. |
| Readout | Next-Generation Sequencing (NGS) to quantify sgRNA abundance.[2] | Plate-based assays (e.g., fluorescence, luminescence, imaging). |
| Cost | Lower per gene | Higher per gene |
This guide will focus on the widely used pooled, negative selection screening approach to identify genes that sensitize cells to a drug.
Logical Flow of a Pooled CRISPR Screen
The diagram below illustrates the logical progression from identifying a biological question to validating potential drug targets using a CRISPR screen.
Detailed Experimental Protocols
This section outlines the key steps for performing a pooled, negative selection CRISPR-Cas9 knockout screen to identify genes that sensitize cells to a specific compound.
Materials and Reagents
| Component | Description / Example |
| Cell Line | A cancer cell line of interest that stably expresses Cas9 nuclease. |
| sgRNA Library | A pooled lentiviral sgRNA library (e.g., GeCKOv2) targeting the human genome.[2] |
| Plasmids | Lentiviral packaging plasmids, e.g., pMD2.G and psPAX2.[2] |
| Packaging Cells | HEK293T cells for lentiviral production.[2] |
| Reagents | Transfection reagent, polybrene, puromycin, cell culture media, DNA extraction kits, PCR reagents, NGS platform.[2] |
Experimental Workflow
The overall experimental process involves several critical stages, from library preparation to data analysis.
Step 1: Lentiviral sgRNA Library Production
-
Plate HEK293T Cells: Seed HEK293T cells in 10 cm plates.
-
Transfection: Co-transfect the cells with the sgRNA library plasmid pool and the lentiviral packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.
-
Harvest Virus: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer Virus: Determine the viral titer to calculate the required volume for transduction.
Step 2: Transduction of Target Cells
-
Cell Plating: Plate the Cas9-expressing target cells.
-
Transduction: Infect the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene.[2][6] This ensures that most cells receive a single sgRNA, which is critical for linking genotype to phenotype.[6] A sufficient number of cells must be transduced to maintain a library representation of at least 200-500 cells per sgRNA.[2]
-
Puromycin Selection: After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium.[2]
Step 3: Drug Selection
-
Establish Baseline (T0): After puromycin selection is complete, harvest a population of cells to serve as the T0 reference point. This sample represents the initial sgRNA distribution.
-
Apply Treatment: Culture the remaining cells in the presence of the drug (treated sample) or a vehicle control (e.g., DMSO). The drug concentration should be sufficient to induce a selective pressure (e.g., LC50).
-
Maintain Library Representation: Throughout the drug treatment period, ensure the cell population is passaged appropriately to maintain a minimum of 200-500 cells per sgRNA.
Step 4: Genomic DNA Extraction and Sequencing
-
Harvest Cells: Collect genomic DNA from the T0, drug-treated, and vehicle control cell populations.[2]
-
PCR Amplification: Use PCR to amplify the sgRNA-containing region from the extracted genomic DNA.[2]
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.[2]
Step 5: Data Analysis and Hit Identification
-
Read Alignment: Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA in each sample.[2]
-
Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.[2]
-
Hit Identification: Identify sgRNAs that are significantly depleted in the drug-treated population compared to the vehicle control and T0 populations. Genes targeted by these depleted sgRNAs are considered "hits" as their knockout confers sensitivity to the drug. Statistical methods like MAGeCK or DESeq2 are commonly used for this analysis.
Signaling Pathway Elucidation
CRISPR screens are powerful tools for mapping complex signaling networks. For instance, screens can identify regulators of the DNA Damage Response (DDR), a critical pathway in cancer therapy.[9] A screen might reveal how different proteins contribute to the activation of key kinases like ATM.
In a study investigating the DDR, FACS-based CRISPR screens identified PRMT1 and PRMT5 as modulators that regulate ATM protein levels and GNB1L as a key co-chaperone for PIKK proteins, including ATM.[9] Such findings provide a comprehensive and unbiased perspective on signaling pathways, offering new therapeutic targets.[9]
Conclusion
CRISPR-Cas9 screening has become the gold standard for functional genomic evaluations, offering a robust and scalable platform to systematically interrogate gene function.[10] This technology empowers researchers to identify and validate novel drug targets, elucidate drug mechanisms of action, and understand complex biological pathways with unprecedented precision.[2][11] The detailed protocols and workflows presented in this guide provide a framework for the successful application of CRISPR screening in the drug discovery pipeline, ultimately accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tecan.com [tecan.com]
- 4. benchchem.com [benchchem.com]
- 5. CRISPR-Cas9 Genome Engineering in Drug Discovery [md.catapult.org.uk]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. researchgate.net [researchgate.net]
- 9. FACS-based genome-wide CRISPR screens define key regulators of DNA damage signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. m.youtube.com [m.youtube.com]
Anionic Ring-Opening Polymerization of V3 Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anionic ring-opening polymerization (AROP) of cyclic siloxanes is a cornerstone for the synthesis of well-defined polysiloxanes with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. This guide focuses on the anionic ring-opening polymerization of the "V3" monomer, identified as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane . The presence of vinyl groups on the siloxane backbone makes the resulting poly(methylvinylsiloxane) (PMVS) a valuable precursor for subsequent modifications, such as cross-linking through hydrosilylation, making it a key component in the formulation of silicone elastomers, resins, and advanced materials for biomedical applications.
This document provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the living anionic ring-opening polymerization of the V3 monomer.
The V3 Monomer: 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane
The V3 monomer is a six-membered ring composed of three methylvinylsiloxane units. The significant ring strain in this cyclotrisiloxane makes it highly susceptible to ring-opening polymerization, which proceeds in a controlled or "living" manner under anionic conditions. This allows for the synthesis of polymers with predictable molecular weights and low polydispersity.
Table 1: Physicochemical Properties of 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane
| Property | Value |
| Chemical Formula | C₉H₁₈O₃Si₃ |
| Molecular Weight | 258.49 g/mol |
| Boiling Point | 80 °C at 20 mmHg[1] |
| Density | 0.9669 g/mL at 20 °C[1] |
| Refractive Index | 1.4215 at 20 °C[1] |
Mechanism of Anionic Ring-Opening Polymerization
The anionic ring-opening polymerization of V3, like other cyclotrisiloxanes, proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The "living" nature of this polymerization implies that in the absence of impurities or terminating agents, the propagating chain ends remain active.
Initiation
The polymerization is typically initiated by a strong nucleophile, most commonly an organolithium reagent such as n-butyllithium (n-BuLi). The initiator attacks one of the silicon atoms in the V3 ring, leading to the cleavage of a siloxane bond and the formation of a lithium silanolate active center. For cyclotrisiloxanes, the initiation can be a two-step process where the organolithium reagent first reacts with one monomer to form a lithium silanolate, which then acts as the true initiator for the polymerization of the remaining monomer. The use of a polar promoter, such as tetrahydrofuran (THF), is crucial to break down the aggregates of the organolithium initiator and the propagating ion pairs, thereby increasing the reaction rate.[2]
Propagation
The newly formed silanolate anion attacks another V3 monomer molecule, incorporating it into the growing polymer chain and regenerating the active silanolate end-group. This process repeats, leading to the formation of a long-chain polysiloxane. The rate of propagation is significantly faster than any side reactions, such as "back-biting" (intramolecular cyclization) or chain scrambling, especially when using strained cyclotrisiloxane monomers like V3.[2]
Termination
In a living polymerization, there is no inherent termination step. The polymerization proceeds until all the monomer is consumed. The active anionic chain ends can then be intentionally terminated or "quenched" by introducing a suitable agent. This allows for the introduction of specific end-group functionalities. For example, quenching with a chlorosilane derivative can yield a polymer with defined end-caps.
Experimental Protocols
Materials
-
Monomer: 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), purified by distillation over calcium hydride.
-
Initiator: n-Butyllithium (n-BuLi) solution in hexanes.
-
Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Quenching Agent: Chlorodimethylsilane or other suitable functional chlorosilane.
-
Inert Gas: High-purity argon or nitrogen.
-
Glassware: All glassware should be rigorously cleaned and flame-dried under vacuum immediately prior to use.
Polymerization Procedure
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used as the polymerization reactor.
-
Monomer and Solvent Addition: The purified V3 monomer is dissolved in anhydrous THF inside the reactor under an inert atmosphere. The concentration of the monomer is typically in the range of 10-30% (w/v).
-
Initiation: The reactor is brought to the desired temperature (e.g., -30 °C to room temperature). The calculated amount of n-BuLi initiator is then added dropwise via syringe. The amount of initiator determines the target molecular weight of the polymer, according to the formula: Mn = ([Monomer]/[Initiator]) * MW(Monomer).
-
Propagation: The reaction mixture is stirred at the set temperature. The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Termination: Once the desired monomer conversion is reached, the polymerization is terminated by the rapid addition of a quenching agent (e.g., an excess of chlorodimethylsilane).
-
Purification: The resulting polymer is precipitated in a non-solvent such as methanol, filtered, and dried under vacuum to a constant weight.
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.
Quantitative Data
The following table presents representative data for the anionic ring-opening copolymerization of 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) and hexamethylcyclotrisiloxane (D3), which provides insight into the reactivity of vinyl-substituted cyclosiloxanes.[4] The homopolymerization of V3 is expected to yield polymers with low polydispersity (PDI ≈ 1.1 - 1.3) and predictable molecular weights based on the monomer-to-initiator ratio.
Table 2: Reactivity Ratios for the Anionic Copolymerization of VD2 and D3 in THF [4]
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |
| D3 | VD2 | 0.22 | 7.8 |
This data indicates that the vinyl-substituted monomer (VD2) is significantly more reactive than the non-vinyl-substituted monomer (D3) in anionic copolymerization.
Visualizations
Anionic Ring-Opening Polymerization Workflow
Caption: Experimental workflow for the anionic ring-opening polymerization of V3 monomer.
Anionic Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of the anionic ring-opening polymerization of V3 monomer.
Conclusion
The anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3) is a powerful technique for the synthesis of poly(methylvinylsiloxane) with well-controlled architectures. The living nature of the polymerization allows for precise control over molecular weight and the production of polymers with narrow molecular weight distributions. The pendant vinyl groups on the resulting polymer provide versatile handles for further chemical modifications, making these materials highly valuable for a wide range of applications, including the development of advanced materials for the pharmaceutical and drug delivery sectors. Further research into the homopolymerization kinetics and the development of detailed, standardized protocols will undoubtedly expand the utility of this important class of polymers.
References
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide to its Application as a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a reactive cyclic siloxane, and its pivotal role as a crosslinking agent in the formation of advanced polymeric materials. With a unique combination of a strained cyclotrisiloxane ring and reactive vinyl groups, V3D3 offers a versatile platform for the synthesis of silicones with tailored properties. This document details the fundamental chemistry, polymerization mechanisms, and key applications of V3D3, with a particular focus on its emerging use in the biomedical field for drug delivery systems. Detailed experimental protocols, quantitative data on material properties, and visual representations of reaction pathways and workflows are provided to facilitate its adoption and exploration in research and development settings.
Introduction
This compound, also known as V3D3 or 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane, is a cyclic organosilicon compound with the chemical formula C9H18O3Si3.[1] Its molecular structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique architecture, combining the reactivity of vinyl groups with the flexibility of a siloxane backbone, makes it a valuable monomer and crosslinking agent in polymer chemistry.[1]
The strained nature of the cyclotrisiloxane ring makes V3D3 susceptible to ring-opening polymerization, allowing for the synthesis of linear polysiloxanes with pendant vinyl groups.[1] These vinyl groups serve as reactive sites for subsequent crosslinking reactions, most notably through hydrosilylation, to form stable, three-dimensional silicone networks. The resulting silicone elastomers and gels exhibit a range of desirable properties, including thermal stability, biocompatibility, and tunable mechanical characteristics, making them suitable for a variety of applications, from industrial coatings to advanced biomedical devices.[2]
In the realm of drug development, the ability to form biocompatible and biodegradable hydrogels with controlled-release properties is of paramount importance. V3D3 serves as a critical building block in the synthesis of such silicone-based hydrogels, which can encapsulate and release therapeutic agents in a sustained manner.[3] This guide will explore the synthesis, properties, and applications of V3D3-crosslinked materials, providing the necessary technical details for their implementation in research and pharmaceutical development.
Physicochemical Properties and Synthesis
V3D3 is a colorless to light yellow, clear liquid with low water solubility and volatility.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H18O3Si3 | [5][6] |
| Molecular Weight | 258.50 g/mol | [5][6] |
| Appearance | Colorless or light yellow clear liquid | [4] |
| Boiling Point | 80 °C at 20 mmHg | [5] |
| Density | 0.967 g/cm³ | [7] |
| Refractive Index | 1.448 | [7] |
| Purity | Typically ≥ 95% | [4] |
Synthesis: The synthesis of V3D3 can be achieved through various methods. One common approach involves the controlled hydrolysis and condensation of vinylmethyldichlorosilane. The reaction conditions are carefully managed to favor the formation of the cyclic trimer over linear oligomers or other cyclic species.
Crosslinking Mechanisms and Polymerization
The utility of V3D3 as a crosslinking agent stems from two primary reaction pathways: ring-opening polymerization and hydrosilylation of its vinyl groups.
Ring-Opening Polymerization
The strained Si-O-Si bonds in the cyclotrisiloxane ring of V3D3 can be cleaved by either anionic or cationic initiators, leading to ring-opening polymerization (ROP).[1] This process results in the formation of linear polydimethylsiloxanes with pendant vinyl groups at regular intervals along the polymer chain. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer-to-initiator ratio and temperature.[4][5]
Caption: Ring-Opening Polymerization of V3D3.
Hydrosilylation Crosslinking
The vinyl groups on V3D3 or the resulting linear polysiloxanes can undergo a hydrosilylation reaction with a hydride-functional siloxane (a polymer or oligomer containing Si-H bonds). This addition reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, and results in the formation of stable ethyl bridges, creating a crosslinked network.[2] This is the most common method for curing vinyl-functional silicones to produce elastomers and gels.
Caption: Hydrosilylation Crosslinking Reaction.
Applications in Drug Development
The biocompatibility and tunable properties of silicone-based materials make them highly attractive for biomedical applications, including drug delivery. V3D3 is a key component in the formulation of silicone hydrogels and nanoparticles for controlled drug release.
Silicone Hydrogels for Controlled Release
Silicone hydrogels are crosslinked polymer networks that are swollen with water. Their porous structure allows for the encapsulation of therapeutic molecules and their subsequent release over time. By using V3D3 as a crosslinker, the crosslink density of the hydrogel can be precisely controlled, which in turn dictates the mesh size of the network and, consequently, the drug release rate.[8] These hydrogels can be designed to be biodegradable, allowing for complete clearance from the body after releasing their payload.
The release of drugs from these hydrogels can be influenced by several factors, including the swelling ratio of the gel and the nature of the drug-polymer interactions.[8]
| Property | Typical Range | Influence on Drug Release |
| Swelling Ratio | 100% - 1000+% | Higher swelling generally leads to faster release. |
| Crosslink Density | Variable | Higher density decreases mesh size and slows release. |
| Degradation Rate | Days to months | Controls the overall release duration for biodegradable hydrogels. |
Silicone Nanoparticles for Targeted Delivery
V3D3 can also be utilized in the synthesis of silicone-based nanoparticles for targeted drug delivery. These nanoparticles can be loaded with drugs and functionalized with targeting ligands to enhance their accumulation at specific sites in the body, such as tumors. The controlled release of the drug from the nanoparticles can be triggered by environmental stimuli like pH or enzymes.
Experimental Protocols
Synthesis of a V3D3-Crosslinked Silicone Hydrogel
This protocol describes the general procedure for preparing a silicone hydrogel using V3D3 as a crosslinking agent via hydrosilylation.
Materials:
-
Linear vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
This compound (V3D3)
-
Polymethylhydrosiloxane (PMHS) or other Si-H functional crosslinker
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene)
-
Toluene (anhydrous)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In a clean, dry vial, dissolve a specific amount of PDMS-Vi and V3D3 in anhydrous toluene. The ratio of PDMS-Vi to V3D3 will determine the final properties of the hydrogel.
-
Add the drug to be encapsulated to this solution and stir until a homogenous mixture is obtained.
-
-
Addition of Crosslinker:
-
To the pre-polymer mixture, add the Si-H functional crosslinker (e.g., PMHS). The molar ratio of Si-H groups to vinyl groups should be carefully controlled (typically ranging from 1:1 to 1.5:1) to achieve the desired crosslink density.
-
-
Initiation of Crosslinking:
-
Add a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the polymer) to the mixture.
-
Stir the mixture vigorously for a short period to ensure uniform distribution of the catalyst.
-
-
Curing:
-
Pour the mixture into a desired mold.
-
Cure the mixture in an oven at a specified temperature (e.g., 60-80 °C) for a set duration (e.g., 2-4 hours) until the crosslinking is complete and a solid hydrogel is formed.
-
-
Purification and Swelling:
-
Remove the hydrogel from the mold and wash it extensively with a suitable solvent (e.g., ethanol, then water) to remove any unreacted components and the catalyst.
-
Immerse the purified hydrogel in PBS to allow it to swell to its equilibrium state.
-
Caption: Workflow for Silicone Hydrogel Synthesis.
Characterization of the Hydrogel
Swelling Ratio Measurement:
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel to remove all water and weigh the dry hydrogel (Wd).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Drug Release Study:
-
Place the drug-loaded, swollen hydrogel in a known volume of release medium (e.g., PBS) at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Quantitative Data on Material Properties
The mechanical properties and swelling behavior of V3D3-crosslinked silicone elastomers and hydrogels are critical for their performance in various applications. The following table summarizes typical data found in the literature for such materials.
| Material | Crosslinker | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio in Toluene (%) |
| Silicone Elastomer 1 | PMHS | 0.3 - 0.6 | 0.2 - 0.6 | 70 - 360 | - |
| Silicone Elastomer 2 | D4H | - | - | - | 150 - 250 |
| Silicone Hydrogel 1 | PMHS | 0.1 - 0.5 | - | - | 200 - 500 (in PBS) |
Note: The properties are highly dependent on the specific formulation, including the molecular weight of the base polymer, the concentration of V3D3, and the type and concentration of the crosslinker.
Conclusion
This compound is a highly versatile and reactive molecule that serves as a fundamental building block for a wide range of silicone-based materials. Its ability to undergo both ring-opening polymerization and hydrosilylation crosslinking allows for the precise engineering of polymers with tailored properties. In the field of drug development, V3D3 is instrumental in the creation of advanced drug delivery systems, such as controlled-release hydrogels and targeted nanoparticles. The detailed methodologies and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to explore and innovate with this remarkable crosslinking agent. As research in this area continues to expand, the applications of V3D3-crosslinked materials in medicine and beyond are expected to grow significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two hydrogel formulations for drug release in ophthalmic lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled Release of Multiple Therapeutics from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Silicone Rubber Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of silicone rubber utilizing 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). It details the core chemistry, experimental procedures, and the impact of V3D3 on the final properties of the elastomer, offering a comprehensive resource for professionals in material science and related fields.
Introduction to Silicone Rubber and Crosslinking
Silicone rubbers are a class of synthetic elastomers renowned for their exceptional thermal stability, chemical inertness, and biocompatibility. These properties make them invaluable in a wide range of applications, from medical devices and pharmaceuticals to electronics and aerospace. The elastomeric nature of silicone rubber is achieved through a process called crosslinking or curing, where individual polymer chains are linked together to form a robust three-dimensional network.
One of the most precise and efficient methods for curing silicone is the platinum-catalyzed addition cure system, also known as hydrosilylation. In this system, a vinyl-functional silicone polymer reacts with a hydride-functional siloxane crosslinker. The choice and concentration of the crosslinking agents are critical variables that dictate the final mechanical properties of the rubber, such as hardness, tensile strength, and elongation.
The Role of this compound (V3D3)
This compound, commonly referred to as V3D3, is a cyclic siloxane that serves as a highly effective crosslinking agent or branching center in addition-cure silicone systems. Its unique cyclic structure contains three reactive vinyl groups, allowing it to form a high-density crosslinked network. This trifunctionality is key to its ability to significantly modify the properties of the final elastomer.
The primary function of V3D3 is to increase the crosslink density of the silicone rubber. A higher crosslink density generally leads to a harder, more rigid material with a higher modulus, while a lower density results in a softer, more flexible elastomer. By precisely controlling the concentration of V3D3 in the formulation, researchers can tailor the mechanical properties of the silicone rubber to meet the specific demands of their application.
Synthesis and Curing Mechanism
The synthesis of silicone rubber using V3D3 is based on the platinum-catalyzed hydrosilylation reaction. The core components of this system are:
-
Vinyl-terminated Polydimethylsiloxane (PDMS): The base polymer that forms the bulk of the elastomer.
-
Hydride-functional Siloxane: A crosslinking agent containing Si-H bonds that react with the vinyl groups.
-
This compound (V3D3): A vinyl-functional crosslinking agent to increase crosslink density.
-
Platinum Catalyst: Typically Karstedt's catalyst, which facilitates the addition of Si-H bonds across the C=C double bonds of the vinyl groups.
The curing process involves the formation of stable ethylene bridges between the polymer chains, with no byproducts generated, resulting in low shrinkage and high dimensional stability.
Figure 1. Hydrosilylation curing mechanism for silicone rubber synthesis.
Impact of V3D3 Concentration on Mechanical Properties
The concentration of V3D3 is a critical parameter for tuning the mechanical properties of the resulting silicone elastomer. An increase in the amount of V3D3 leads to a higher density of crosslinks, which in turn influences the hardness, tensile strength, and elongation at break. While specific values can vary based on the molecular weight of the base PDMS and the type of Si-H crosslinker used, the general trends are consistent.
Table 1: Effect of V3D3 Concentration on Silicone Rubber Properties (Illustrative Data)
| Property | Low V3D3 Concentration | Medium V3D3 Concentration | High V3D3 Concentration |
| Hardness (Shore A) | Softer (e.g., 20-30) | Medium (e.g., 40-50) | Harder (e.g., 60-70) |
| Tensile Strength (MPa) | Lower | Higher | May decrease after optimum |
| Elongation at Break (%) | Higher | Lower | Significantly Lower |
| Crosslink Density | Low | Medium | High |
Note: This table presents illustrative trends. Actual values are highly dependent on the full formulation.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a platinum-cured silicone elastomer using V3D3.
Materials and Equipment
-
Part A Formulation:
-
Vinyl-terminated polydimethylsiloxane (PDMS)
-
This compound (V3D3)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Reinforcing filler (e.g., fumed silica), optional
-
-
Part B Formulation:
-
Hydride-functional siloxane crosslinker (e.g., polymethylhydrosiloxane)
-
Cure inhibitor (optional, to control working time)
-
-
Equipment:
-
Dual asymmetric centrifugal mixer or planetary mixer
-
Vacuum chamber for degassing
-
Molds for sample casting
-
Convection oven for curing
-
Tensile tester, durometer, and other characterization equipment
-
Synthesis Workflow
Figure 2. Experimental workflow for silicone rubber synthesis.
Detailed Procedure
-
Preparation of Part A:
-
In a mixing vessel, combine the desired amounts of vinyl-terminated PDMS, V3D3, and any fillers. The amount of V3D3 should be varied to achieve the desired crosslink density.
-
Mix the components at high speed until a homogeneous dispersion is achieved.
-
Add the platinum catalyst (typically in the ppm range) and mix thoroughly.
-
-
Preparation of Part B:
-
In a separate vessel, combine the hydride-functional siloxane crosslinker and any cure inhibitor.
-
Mix until homogeneous.
-
-
Mixing and Curing:
-
Combine Part A and Part B in the desired ratio (commonly 1:1 by weight).
-
Mix the two parts thoroughly until the mixture is uniform in color and consistency.
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the degassed mixture into a pre-heated mold.
-
Cure the sample in a convection oven at a specified temperature and time (e.g., 150°C for 30 minutes). Curing conditions will vary depending on the specific formulation.
-
For some applications, a post-curing step (e.g., 4 hours at 200°C) may be performed to remove any volatile residues and ensure complete crosslinking.
-
-
Characterization:
-
After allowing the samples to equilibrate to room temperature for at least 24 hours, perform mechanical testing according to relevant ASTM or ISO standards to determine properties such as hardness (Shore A), tensile strength, and elongation at break.
-
Conclusion
This compound is a vital component in the formulation of addition-cured silicone rubbers. Its trifunctional nature allows for precise control over the crosslink density, which directly translates to the tunability of the final elastomer's mechanical properties. By understanding the principles of hydrosilylation and carefully controlling the concentration of V3D3, researchers and professionals can develop bespoke silicone materials tailored to the rigorous demands of advanced scientific and medical applications.
A Comprehensive Technical Guide to the Synthesis of Vinyl Silicone Fluids from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Introduction
Vinyl silicone fluids are a versatile class of polymers characterized by a backbone of repeating siloxane units with vinyl functional groups.[1][2] These fluids are crucial intermediates in the production of a wide range of materials, including addition-cure liquid silicone rubbers (LSR), high-temperature vulcanizing (HTV) silicone rubbers, and as modifiers for organic resins.[3][4][5] The presence of reactive vinyl groups allows for cross-linking reactions, typically through hydrosilylation, which imparts desirable properties such as thermal stability, chemical resistance, and tunable mechanical characteristics.[1][6][7]
A key precursor for the synthesis of these valuable materials is 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a cyclic siloxane monomer.[8][9] Its strained three-membered ring structure makes it highly reactive and particularly suitable for ring-opening polymerization (ROP), which is the primary method for producing vinyl silicone fluids.[5][10] This technical guide provides an in-depth overview of the synthesis of vinyl silicone fluids from V3D3, focusing on the core methodologies, experimental protocols, and key quantitative data for researchers and professionals in polymer chemistry and materials science.
Core Synthesis Pathway: Ring-Opening Polymerization (ROP)
The conversion of this compound (V3D3) into linear vinyl silicone fluids is predominantly achieved through ring-opening polymerization (ROP). This process involves the cleavage of the siloxane bonds within the cyclic V3D3 monomer, followed by the formation of long polymer chains.[10] The polymerization can be initiated by either anionic or cationic catalysts, each offering distinct advantages in controlling the polymer architecture.[10][11]
The general workflow for this synthesis involves the careful selection of a catalyst and initiator system, followed by polymerization under controlled conditions, and finally, termination and purification of the resulting vinyl silicone fluid.
Caption: General workflow for vinyl silicone fluid synthesis.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely used method that can proceed as a "living" polymerization, offering precise control over the molecular weight and achieving a narrow polydispersity index (PDI).[10] This technique involves the use of strong bases as catalysts.
Mechanism
The mechanism begins with a nucleophilic attack on a silicon atom of the V3D3 ring by an anionic initiator (e.g., hydroxide or silanolate), leading to the opening of the strained cyclotrisiloxane ring. This creates a linear silanolate anion, which then propagates by sequentially attacking and opening other V3D3 monomers. The polymerization continues until all the monomer is consumed or a terminating agent is introduced.
Experimental Protocol: Anionic Polymerization
-
Preparation: A reaction vessel is charged with this compound (V3D3) and an anhydrous solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture.[10]
-
Initiation: A basic catalyst, such as potassium hydroxide (KOH) or tetramethylammonium hydroxide (TMAH), is introduced.[10] Often, the catalyst is prepared as a silanolate by pre-reacting with a small amount of siloxane.
-
Polymerization: The reaction mixture is heated to a temperature between 80°C and 120°C.[10] The reaction is allowed to proceed for a specified duration to achieve the desired molecular weight. The viscosity of the mixture increases as the polymer chains grow.
-
Termination: The polymerization is terminated by introducing a neutralizing agent, such as a weak acid (e.g., acetic acid or silyl phosphate), to quench the active anionic chain ends.
-
Purification: The resulting polymer solution is filtered to remove catalyst residues. The solvent and any low-molecular-weight volatiles are then removed under vacuum to yield the final vinyl silicone fluid.
Quantitative Data: Anionic Polymerization
| Parameter | Value/Condition | Reference |
| Monomer | This compound (V3D3) | [10] |
| Catalyst | Potassium hydroxide (KOH), Tetramethylammonium hydroxide (TMAH) | [10] |
| Reaction Temperature | 80–120°C | [10] |
| Reaction Medium | Bulk or solution (e.g., toluene) | [10] |
| Product | Linear poly(vinylmethylsiloxane) | [10] |
| Polydispersity Index (PDI) | Typically < 1.2 | [10] |
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP provides an alternative route, often employing strong acids or photoacid generators as catalysts.[10] Photomediated CROP is particularly noteworthy for its rapid reaction rates and temporal control.[11]
Mechanism
Cationic polymerization is initiated by an electrophilic attack on an oxygen atom in the V3D3 ring, typically by a proton or a Lewis acid. This creates a positively charged, unstable intermediate that undergoes ring-opening to form a silyloxonium ion. This active species then propagates by adding more V3D3 monomers. Termination can occur through reaction with trace amounts of water or other nucleophiles.
Caption: Anionic and Cationic ROP mechanisms for V3D3.
Experimental Protocol: Photomediated Cationic ROP
This protocol is adapted from a general procedure for the photo-CROP of cyclosiloxanes.[11]
-
Preparation: In a Schlenk flask, this compound (V3D3), a photoacid generator (PAG, e.g., merocyanine-based), an initiator (e.g., benzyl alcohol), and toluene are combined.[11]
-
Degassing: The flask is sealed and the contents are deoxygenated through several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the reaction.[11]
-
Polymerization: The reaction is conducted in a photochemical reactor at a controlled temperature (e.g., 30°C) and irradiated with light of a specific wavelength (e.g., 405 nm) to activate the PAG.[10][11] Samples can be extracted at intervals to monitor monomer conversion.
-
Termination: The reaction typically stops upon removal from the light source. The polymer can be isolated by precipitation in a non-solvent like methanol.
-
Purification: The precipitated polymer is collected and dried under vacuum to remove residual solvent and volatiles.
Quantitative Data: Photomediated Cationic Polymerization
| Parameter | Value/Condition | Reference |
| Monomer | This compound (D₃Vi) | [11] |
| Catalyst | Merocyanine-based photoacid generator (PAG2) | [10][11] |
| Initiator | Benzyl alcohol (BnOH) | [11] |
| Light Source | λ = 405 nm | [10] |
| Monomer Conversion | ~90% in 30 minutes | [10] |
| Product PDI | Low dispersities (Đ < 1.50) have been achieved | [11] |
| Application | Thin-film coatings for optics and electronics | [10] |
Control of Molecular Weight and Functionality
The properties of the final vinyl silicone fluid, such as viscosity and cross-linking density, are directly related to its molecular weight and vinyl group concentration.[12] These parameters can be controlled through several strategies:
-
Monomer-to-Initiator Ratio: In living polymerizations, the molecular weight can be precisely controlled by adjusting the molar ratio of the V3D3 monomer to the initiator.
-
End-Capping Agents: The introduction of end-capping agents, such as vinyl-functionalized siloxanes (e.g., divinyltetramethyldisiloxane), can terminate the polymer chains and introduce terminal vinyl groups, creating vinyl-terminated silicone fluids.[4][13]
-
Co-polymerization: To produce fluids with a lower vinyl content, V3D3 can be co-polymerized with other cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4) or hexamethylcyclotrisiloxane (D3).[13][14] This allows for the synthesis of copolymers with a random distribution of vinylmethylsiloxane and dimethylsiloxane units.
Conclusion
The synthesis of vinyl silicone fluids from this compound is a well-established process primarily relying on ring-opening polymerization. Both anionic and cationic pathways offer effective means to produce linear polymers with controlled structures. Anionic ROP is particularly advantageous for achieving well-defined polymers with low polydispersity, while cationic ROP, especially when photomediated, allows for extremely rapid synthesis. By carefully controlling reaction parameters such as catalyst choice, temperature, and the use of co-monomers or end-capping agents, researchers can tailor the molecular weight and vinyl content of the resulting fluids to meet the specific demands of advanced applications in materials science and beyond.
References
- 1. Understanding Vinyl Silicone Oil and Its Versatile Applications [osisilicones.com]
- 2. vinylterminated.com [vinylterminated.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104231276A - Preparation method of vinyl-terminated silicon oil - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. vinylterminated.com [vinylterminated.com]
- 7. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 8. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]
- 9. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. This compound | 3901-77-7 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rissochem.com [rissochem.com]
- 13. CN103333338A - Vinyl silicone oil and synthetic method thereof - Google Patents [patents.google.com]
- 14. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Addition-Cure Liquid Silicone Rubber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Addition-cure liquid silicone rubbers (LSRs) are a cornerstone in advanced materials science, offering exceptional thermal stability, biocompatibility, and precisely tunable mechanical properties. Central to the performance of these elastomers is the crosslinking chemistry, where 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly referred to as V3D3, plays a critical role. This technical guide provides an in-depth exploration of the function of V3D3 in platinum-catalyzed addition-cure systems. It details the underlying reaction mechanisms, the influence of V3D3 concentration on the final properties of the cured elastomer, and comprehensive experimental protocols for the synthesis and characterization of these materials. This document serves as a vital resource for researchers and professionals seeking to understand and manipulate the properties of liquid silicone rubber for a range of high-performance applications.
Introduction to Addition-Cure Liquid Silicone Rubber
Addition-cure liquid silicone rubbers are two-part systems that cure via a hydrosilylation reaction, a process catalyzed by platinum complexes.[1] This curing mechanism is favored for its high efficiency, lack of byproducts, and the exceptional properties of the resulting elastomer, such as low shrinkage and high purity.[1] These materials are composed of vinyl-functionalized siloxane polymers and a silicon hydride-containing crosslinker. The platinum catalyst facilitates the addition of the Si-H bonds across the vinyl groups, forming a stable, three-dimensional crosslinked network.[2][3]
The properties of the final cured silicone rubber, including its hardness, tensile strength, and elongation, are highly dependent on the molecular architecture of the precursors and the density of the crosslinked network.[4] This is where the choice of the vinyl-functionalized component becomes critical. While linear vinyl-terminated polydimethylsiloxane (PDMS) is a common choice, the incorporation of multifunctional crosslinkers like this compound (V3D3) allows for precise control over the network structure and, consequently, the material's performance.
This compound (V3D3): A Key Crosslinking Agent
This compound is a cyclic siloxane molecule characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing both a methyl and a vinyl group.[5] Its chemical structure provides three reactive vinyl sites, making it a trifunctional crosslinking agent.
The key attributes of V3D3 that make it a valuable component in addition-cure LSR formulations include:
-
High Reactivity: The vinyl groups on the cyclotrisiloxane ring are readily available for hydrosilylation.[3]
-
Trifunctionality: The presence of three vinyl groups allows for the formation of a densely crosslinked network, contributing to the mechanical strength and stability of the elastomer.[5]
-
Defined Structure: As a specific chemical compound, V3D3 offers a more controlled and reproducible crosslinking process compared to polydisperse vinyl-functional polymers.
-
Thermal Stability: The siloxane backbone of V3D3 contributes to the excellent thermal resistance of the final cured silicone rubber.[6]
The Hydrosilylation Reaction Mechanism Involving V3D3
The curing of addition-type liquid silicone rubber is based on the platinum-catalyzed hydrosilylation reaction. The generally accepted mechanism, the Chalk-Harrod mechanism, involves several key steps where V3D3 participates as a vinyl source.[7]
Reaction Steps:
-
Oxidative Addition: The platinum catalyst reacts with the hydride-functional siloxane (R3Si-H) to form an active catalytic complex.
-
π-Complex Formation: A vinyl group from the V3D3 molecule coordinates with the platinum center of the catalyst, forming a π-complex.
-
Migratory Insertion: The hydride ligand on the platinum complex inserts across the double bond of the vinyl group.
-
Reductive Elimination: The newly formed alkyl-silicon bond is eliminated from the platinum complex, regenerating the catalyst and forming a crosslink in the silicone network.
The trifunctional nature of V3D3 allows this process to occur at three sites per molecule, leading to the formation of a robust, three-dimensional network structure.
Potential Side Reactions
While hydrosilylation is a highly efficient reaction, certain side reactions can occur, potentially impacting the final properties of the elastomer. These include:
-
Alkene Isomerization: The platinum catalyst can sometimes cause the isomerization of the vinyl groups.[7]
-
Dehydrogenative Silylation: This can lead to the formation of Si-Si bonds and the release of hydrogen gas.[6]
-
Incomplete Reaction: Steric hindrance or catalyst inhibition can lead to unreacted vinyl or hydride groups, affecting the crosslink density.
Careful control of reaction conditions and purity of reactants is essential to minimize these side reactions.
Influence of V3D3 Concentration on Mechanical Properties
The concentration of V3D3 in the formulation is a critical parameter for tailoring the mechanical properties of the cured liquid silicone rubber. A higher concentration of V3D3 generally leads to a higher crosslink density, which in turn affects properties such as hardness, tensile strength, and elongation at break.
| V3D3 Concentration (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| Low | 20 - 30 | 3.0 - 5.0 | 400 - 600 |
| Medium | 40 - 50 | 6.0 - 8.0 | 200 - 400 |
| High | 60 - 70 | 8.0 - 10.0 | 100 - 200 |
Table 1: Representative Mechanical Properties of Addition-Cure LSR with Varying V3D3 Concentration. Note: These are illustrative values and can vary based on the specific formulation, including the type and amount of other components like fillers and inhibitors.
As illustrated, increasing the V3D3 concentration generally enhances hardness and tensile strength due to the formation of a more rigid network. Conversely, the elongation at break tends to decrease as the network becomes less flexible.
Experimental Protocols
Preparation of Addition-Cure Liquid Silicone Rubber
This protocol describes a general procedure for preparing an addition-cure LSR using V3D3.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Poly(hydromethylsiloxane) (PHMS) or other hydride-functional siloxane
-
This compound (V3D3)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
-
Reinforcing filler (e.g., fumed silica), optional
-
Toluene or other suitable solvent, optional
Procedure:
-
Part A Preparation:
-
In a suitable mixing vessel, combine the vinyl-terminated PDMS and V3D3 at the desired ratio.
-
If using a filler, add it gradually while mixing until a homogeneous dispersion is achieved.
-
Add the platinum catalyst and mix thoroughly. The amount of catalyst is typically in the ppm range relative to the total polymer weight.
-
-
Part B Preparation:
-
In a separate mixing vessel, combine the remaining vinyl-terminated PDMS (if any) and the hydride-functional siloxane.
-
Add the inhibitor to control the cure rate at room temperature and mix thoroughly.
-
-
Mixing and Curing:
-
Combine Part A and Part B in a 1:1 ratio by weight and mix until the mixture is uniform.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a mold and cure at a specified temperature (e.g., 100-150 °C) for a predetermined time until fully cured.
-
Characterization of Cured Liquid Silicone Rubber
Mechanical Testing:
-
Tensile Strength and Elongation at Break: Determined using a universal testing machine according to ASTM D412.[8]
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
Crosslink Density Determination:
-
Swelling Test: A cured sample of known weight is immersed in a suitable solvent (e.g., toluene) until equilibrium swelling is reached. The crosslink density can be calculated using the Flory-Rehner equation based on the weight of the swollen sample.
Conclusion
This compound is a highly effective trifunctional crosslinking agent in addition-cure liquid silicone rubber systems. Its cyclic structure and defined number of reactive vinyl groups allow for the formation of a well-controlled, densely crosslinked network. By varying the concentration of V3D3, researchers and product developers can precisely tune the mechanical properties of the final elastomer to meet the demands of a wide array of applications, from medical devices to advanced electronics. A thorough understanding of the role of V3D3 and the underlying chemistry is paramount for the continued innovation and application of high-performance liquid silicone rubbers.
References
- 1. deepseasilicone.com [deepseasilicone.com]
- 2. Why add vinyl silicone resins to silicone rubber? | XJY SILICONES® [xjysilicone.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | [gelest.com]
- 5. Organic Functional Cyclic Siloxane Material | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recyclable Polydimethylsiloxane Network Crosslinked by Dynamic Transesterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Poly(methylvinyl)siloxane for Researchers and Drug Development Professionals
Poly(methylvinyl)siloxane (PMVS) is a versatile organosilicon polymer characterized by a backbone of repeating silicon-oxygen units, with both methyl (-CH₃) and vinyl (-CH=CH₂) groups attached to the silicon atoms. This unique structure imparts a combination of desirable properties, including high thermal stability, chemical inertness, and the ability to undergo cross-linking reactions. These characteristics make PMVS a valuable material in a wide range of industrial and biomedical applications. This guide provides an in-depth overview of PMVS, focusing on its properties, synthesis, and key applications relevant to the scientific and drug development communities.
Core Properties of Polysiloxanes
The physical and thermal properties of polysiloxanes, including PMVS, are highly dependent on their molecular weight and the degree of polymerization. While specific data for PMVS is often integrated within the broader category of vinyl-functional silicones, the following tables provide representative data for closely related polydimethylsiloxanes (PDMS) to offer a comparative baseline.
Physical Properties of Polydimethylsiloxane (PDMS)
The viscosity of polysiloxanes is directly correlated with their average molecular weight. This relationship is crucial for selecting the appropriate grade of material for a specific application, from low-viscosity fluids for coatings to high-viscosity gums for elastomers.
| Kinematic Viscosity (cSt at 25°C) | Number-Average Molecular Weight ( g/mol ) | Average Number of D-Units |
| 10 | 1,300 | 15 |
| 100 | 5,000 | 75 |
| 1000 | 15,000 | 200 |
| 10,000 | ~60,000 | ~800 |
Note: Data presented is for polydimethylsiloxane (PDMS) and serves as a close approximation for the behavior of poly(methylvinyl)siloxane.[1][2]
Thermal Properties of Polysiloxanes
Polysiloxanes are known for their excellent thermal stability. The onset of thermal degradation for vinyl-terminated polydimethylsiloxane typically occurs at temperatures between 325°C and 400°C in an inert atmosphere.[3] Thermo-oxidative degradation, which occurs in the presence of oxygen, can begin at lower temperatures and proceeds through a different mechanism, often resulting in a residue of pure silica at temperatures above 600°C.
| Property | Typical Value |
| Glass Transition Temperature (Tg) | ~ -125 °C |
| Onset of Thermal Degradation (in N₂) | 350 - 400 °C |
Note: Data is for polydimethylsiloxane (PDMS) as a representative polysiloxane.
Synthesis and Cross-linking of Poly(methylvinyl)siloxane
The vinyl groups in PMVS are the key to its utility in forming cross-linked networks, which are the basis for silicone elastomers. The primary method for this is hydrosilylation.
Hydrosilylation Cross-linking
Hydrosilylation is an addition reaction where a silicon-hydride (Si-H) bond reacts with the vinyl group (C=C) of the PMVS in the presence of a platinum catalyst. This reaction forms a stable silicon-carbon bond, creating a three-dimensional network.
Caption: Hydrosilylation reaction scheme for curing PMVS.
Experimental Protocol: Synthesis of Copoly(methylvinyl)(dimethyl)siloxanes
This protocol describes the synthesis of poly(methylvinyl)(dimethyl)siloxanes via copolycondensation, a method that allows for the tuning of molecular weight and vinyl group content.
Materials:
-
Dimethyldiethoxysilane
-
Methylvinyldimethoxysilane
-
Acetic acid
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL three-neck round-bottom flask, add dimethyldiethoxysilane, methylvinyldimethoxysilane, and acetic acid. The molar ratio of the silanes can be adjusted to control the vinyl content in the final polymer.
-
Reflux the reaction mixture for 8 hours at 118°C.
-
After cooling, wash the product with toluene until the aqueous layer reaches a neutral pH.
-
Dry the organic phase over anhydrous sodium sulfate for 12 hours.
-
Distill off the solvent to obtain the final copoly(methylvinyl)(dimethyl)siloxane product.
-
For further increase in molecular weight, the product can undergo thermal condensation in a vacuum (1 torr) at 150°C for 5 hours.
Applications in Drug Development
The biocompatibility and tunable properties of polysiloxanes make them attractive materials for various biomedical applications, including drug delivery systems.
Nanoparticle Formulation for Drug Delivery
PMVS and related polysiloxanes can be formulated into nanoparticles to encapsulate therapeutic agents. A generalized workflow for producing drug-loaded polymeric nanoparticles is illustrated below.
References
An In-Depth Technical Guide on 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Dental Restorative Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Ideal Dental Restorative Materials
The field of dental materials science is continuously driven by the pursuit of the ideal restorative material—one that perfectly mimics the physical, functional, and aesthetic properties of natural tooth structure. Modern dental composites, primarily based on dimethacrylate resins such as Bis-GMA, UDMA, and TEGDMA, have made significant strides in replacing traditional amalgam fillings. However, a critical and persistent challenge with these materials is polymerization shrinkage. This volumetric contraction during the curing process can lead to stress at the tooth-restoration interface, potentially causing marginal leakage, secondary caries, and restoration failure.
In the ongoing effort to mitigate polymerization shrinkage, researchers are exploring novel monomers and additives. One such molecule of interest is 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). This cyclic siloxane, with its rigid core and reactive vinyl groups, presents a compelling hypothetical candidate for integration into dental resin matrices to reduce shrinkage and enhance mechanical properties. This technical guide will delve into the known properties of V3D3, its potential role in dental composites, and the standardized experimental protocols required to evaluate its efficacy and biocompatibility.
Physicochemical Properties of this compound (V3D3)
This compound is a cyclic organosilicon compound. Its structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to both a methyl and a vinyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₈O₃Si₃ |
| Molecular Weight | 258.50 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 80 °C at 20 mmHg |
| Density | 0.9669 g/mL at 25 °C |
| Refractive Index | 1.4215 at 20 °C |
| CAS Number | 3901-77-7 |
Data sourced from material safety data sheets and technical specifications.
The key features of V3D3 that make it of interest for dental materials are its cyclic and rigid structure, which could reduce the conformational freedom of the polymer network, and its three vinyl functional groups, which can participate in free-radical polymerization.
Hypothetical Role and Polymerization Pathway in Dental Composites
While there is a lack of direct published research on the use of V3D3 in dental restorative materials, its chemical structure allows for informed hypotheses about its potential role. The vinyl groups on V3D3 can copolymerize with the methacrylate groups of conventional dental monomers (e.g., Bis-GMA, TEGDMA) via a free-radical mechanism, initiated by a photoinitiator system (e.g., camphorquinone and an amine).
The incorporation of the rigid cyclotrisiloxane ring into the polymer backbone could potentially lead to a reduction in polymerization shrinkage compared to flexible, linear monomers. The trifunctional nature of V3D3 would also contribute to a higher crosslink density, which could enhance the mechanical properties of the cured composite.
The Potential of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane for Advanced Optical Coatings: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the use of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a versatile organosilicon compound, as a precursor for the fabrication of high-performance optical coatings. Polysiloxane-based coatings are renowned for their durability, excellent optical clarity, and resistance to environmental stressors, making them ideal for a wide range of applications, from protective layers on eyewear to specialized coatings in advanced optical systems.[1][2] V3D3, with its reactive vinyl groups and stable siloxane backbone, presents a promising avenue for developing next-generation optical materials through advanced deposition techniques.
Core Properties and Deposition Methodologies
Coatings derived from this compound are typically synthesized using solvent-free, vapor-phase deposition techniques, primarily initiated Chemical Vapor Deposition (iCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). These methods allow for the formation of thin, uniform, and conformal coatings on a variety of substrates with a high degree of control over the film's chemical structure and properties.
The polymerization process proceeds through the reaction of the vinyl groups, leading to a highly cross-linked polymer network.[3] A key advantage of using V3D3 is the potential to retain the cyclic siloxane structure within the polymer, which can contribute to desirable properties such as low dielectric constants.[4]
Initiated Chemical Vapor Deposition (iCVD)
In the iCVD process, a thermal initiator is used to create free radicals, which then trigger the polymerization of the V3D3 monomer on a cooled substrate. This technique is known for its ability to preserve the chemical functionality of the monomer, leading to a well-defined polymer structure.[5]
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD utilizes a plasma to generate energetic electrons and ions that dissociate the precursor molecules and create reactive species.[6] Pulsed-PECVD, in particular, allows for precise control over the energy input, which can influence the degree of cross-linking and the final properties of the film.
Quantitative Data on V3D3-Derived and Related Polysiloxane Coatings
While comprehensive optical and mechanical data for coatings derived purely from this compound is limited in publicly available literature, existing research and data on related polysiloxane systems provide valuable insights. The following tables summarize key properties of the V3D3 monomer and representative data for polysiloxane-based optical coatings.
Table 1: Properties of this compound Monomer
| Property | Value |
| Chemical Formula | C₉H₁₈O₃Si₃ |
| Molecular Weight | 258.50 g/mol |
| Refractive Index (@ 20°C) | 1.4215 |
| Boiling Point | 80°C @ 20 mmHg |
| Density | 0.9669 g/mL |
Table 2: Performance Characteristics of V3D3-Derived and Representative Polysiloxane Optical Coatings
| Property | Deposition Method | Reported Value/Characteristic | Substrate |
| Hardness | Pulsed-PECVD (V3D3) | 0.527 GPa | Not Specified |
| Dielectric Constant | Pulsed-PECVD (V3D3) | 2.55 - 2.9 | Not Specified |
| Transparency | Thermally Cured Polysiloxane | 93.5% @ 550 nm | Polycarbonate (2mm thick)[7] |
| Pencil Hardness | Sol-Gel (Polysiloxane/POSS Hybrid) | Up to 8H | Glass[8] |
| Adhesion | Thermally Cured Polysiloxane | 100% (ASTM D3359) | Polycarbonate[7] |
| Abrasion Resistance | General Polysiloxane Coatings | Excellent resistance to wire wool | Polycarbonate[7] |
| Chemical Resistance | General Polysiloxane Coatings | Resistant to acetone and other solvents | Polycarbonate[7] |
Experimental Protocols
Detailed, replicable experimental protocols for the deposition of optical coatings from V3D3 are not fully consolidated in the available literature. However, based on existing research, a general methodology for both iCVD and pulsed-PECVD can be outlined.
General Protocol for Initiated Chemical Vapor Deposition (iCVD)
-
Substrate Preparation: The substrate is cleaned and placed on a temperature-controlled stage within the vacuum chamber.
-
Vacuum Generation: The chamber is evacuated to a base pressure typically in the mTorr range.
-
Precursor and Initiator Delivery: this compound (V3D3) monomer and a thermal initiator (e.g., tert-butyl peroxide) are introduced into the chamber at controlled flow rates.
-
Initiation: The initiator is thermally decomposed by passing it over a heated filament array, generating free radicals.
-
Deposition: The V3D3 monomer adsorbs onto the cooled substrate, where it is polymerized by the free radicals.
-
Termination: The process is stopped by ceasing the flow of precursors and initiator.
General Protocol for Pulsed Plasma-Enhanced Chemical Vapor Deposition (PECVD)
-
Substrate Preparation: The substrate is cleaned and placed on one of the electrodes within the reaction chamber.
-
Vacuum Generation: The chamber is pumped down to a specific base pressure.
-
Gas Inlet: V3D3 vapor and, if required, a co-reactant gas (e.g., water vapor or argon) are introduced into the chamber at controlled flow rates.
-
Plasma Ignition: A radio frequency (RF) power source is used to generate a plasma between the electrodes. The power is delivered in pulses with a defined on-time and off-time (duty cycle).
-
Deposition: The plasma fragments the precursor molecules, creating reactive species that deposit and polymerize on the substrate surface.
-
Post-Deposition Treatment: In some cases, a post-deposition annealing step in an inert atmosphere (e.g., N₂) at elevated temperatures (e.g., 400°C) is performed to further cross-link and densify the film.
Visualizing the Deposition Process
The following diagrams illustrate the general workflows for the iCVD and pulsed-PECVD processes for depositing polysiloxane coatings from V3D3.
Concluding Remarks
This compound is a precursor with significant potential for the development of advanced optical coatings. Deposition techniques like iCVD and PECVD enable the fabrication of highly cross-linked, durable, and potentially high-performance polysiloxane thin films. While the existing body of research confirms the viability of these processes, further detailed studies are required to fully characterize the optical and mechanical properties of V3D3-derived coatings. Specifically, comprehensive data on the refractive index as a function of wavelength, transmittance spectra, and standardized abrasion resistance would be invaluable for accelerating the adoption of this material in demanding optical applications.
References
- 1. Why Polysiloxane — amcs [amcsinc.net]
- 2. Abrasion Resistant / Hard Coatings | Optical Coating Technologies [optical-coatings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Controlled Release Utilizing Initiated Chemical Vapor Deposited (iCVD) of Polymeric Nanolayers [frontiersin.org]
- 6. Plasma-enhanced chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 7. Technical Data | Optical Coating Technologies [optical-coatings.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) in the formulation of advanced antimicrobial coatings. The primary focus is on its role as a critical crosslinking agent in the development of anti-adhesion surfaces, a proactive strategy to combat microbial colonization and biofilm formation. This document details the synthesis, mechanism of action, and performance data of these innovative coatings, with a particular emphasis on copolymers of V3D3 with N-vinylpyrrolidone (VP).
Introduction: A Novel Approach to Antimicrobial Surfaces
The rise of antibiotic resistance necessitates new strategies to prevent infections associated with medical devices and other surfaces. Rather than relying on traditional biocidal agents that kill microbes, a promising alternative is the creation of surfaces that prevent the initial attachment of bacteria, a critical step in biofilm formation.[1][2] this compound, a cyclic organosiloxane, has emerged as a key component in the fabrication of such anti-adhesion coatings.[1][3]
V3D3 is primarily utilized as a crosslinker to impart stability and durability to otherwise soluble polymer coatings.[1][3] Its vinyl groups allow for effective polymerization, creating a robust, cross-linked network.[1][3] This guide will focus on the most well-documented application of V3D3 in this context: the synthesis of insoluble, hydrophilic poly(N-vinylpyrrolidone-co-1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane) (poly(VP-co-V3D3)) thin films via initiated Chemical Vapor Deposition (iCVD).[1][3]
Physicochemical Properties of this compound (V3D3)
V3D3 is a colorless to light yellow, clear liquid with the following key properties:
| Property | Value |
| Chemical Formula | C9H18O3Si3 |
| Molecular Weight | 258.50 g/mol |
| CAS Number | 3901-77-7 |
| Density | 0.967 g/cm³ |
| Boiling Point | 80 °C at 20 mmHg |
| Melting Point | < 0 °C |
| Refractive Index | 1.448 |
| Flash Point | > 65 °C |
Synthesis of Poly(VP-co-V3D3) Antimicrobial Coatings
The most effective method for depositing poly(VP-co-V3D3) thin films is initiated Chemical Vapor Deposition (iCVD). This solvent-free, vapor-phase technique allows for the creation of uniform, conformal coatings on a variety of substrates with excellent control over the chemical composition.[1][3]
Experimental Protocol: Initiated Chemical Vapor Deposition (iCVD)
The following protocol outlines the general procedure for the synthesis of poly(VP-co-V3D3) coatings via iCVD:
-
Substrate Preparation: The substrate (e.g., silicon wafer, glass slide, medical-grade polymer) is placed on a temperature-controlled stage within a vacuum chamber.
-
Precursor Delivery: N-vinylpyrrolidone (VP) and this compound (V3D3) are introduced into the chamber at controlled flow rates. The ratio of these flow rates determines the final composition of the copolymer coating.
-
Initiator Introduction: A free-radical initiator, such as tert-butyl peroxide (TBPO), is introduced into the chamber.
-
Initiation: The initiator vapor passes over a heated filament array (typically 200-300°C), causing it to thermally decompose and form initiator radicals.
-
Polymerization: The monomer and crosslinker precursors adsorb onto the cooled substrate. The initiator radicals then initiate the copolymerization of VP and V3D3 on the substrate surface, forming a cross-linked poly(VP-co-V3D3) thin film.
-
Termination: The process is terminated by stopping the flow of precursors and initiator.
Experimental Workflow Diagram
Mechanism of Antimicrobial Action: Anti-Adhesion
Coatings based on poly(VP-co-V3D3) do not exhibit inherent biocidal activity. Instead, their efficacy lies in preventing the initial attachment of microbes to the surface.[1][3] This anti-adhesion or "antifouling" property is attributed to the high hydrophilicity of the polyvinylpyrrolidone (PVP) component.[1][3][4]
The proposed mechanism involves the formation of a tightly bound water layer on the surface of the coating when it is in an aqueous environment. This hydration layer acts as a physical and energetic barrier, preventing bacteria from making direct contact with the surface and adhering to it.[1][3] The V3D3 crosslinker is crucial as it renders the highly water-soluble PVP insoluble, ensuring the stability and longevity of the coating in aqueous conditions.[1][3]
Signaling Pathway/Mechanism Diagram
Antimicrobial Efficacy and Surface Properties
The antimicrobial performance of poly(VP-co-V3D3) coatings is primarily assessed by their ability to reduce bacterial adhesion and subsequent biofilm formation.
Quantitative Data on Anti-Adhesion Performance
| Coating Composition (VP:V3D3 ratio) | Test Organism | Adhesion Reduction (%) vs. Uncoated Control | Reference |
| Optimized Poly(VP-co-V3D3) | Escherichia coli | >95% | [5] |
| Optimized Poly(VP-co-V3D3) | Staphylococcus aureus | Significant Reduction (Qualitative) | [6] |
Surface and Physical Properties of Poly(VP-co-V3D3) Coatings
| Property | Description | Significance |
| Wettability | Highly hydrophilic, with water contact angles approaching 0°.[5] | Essential for the formation of the anti-adhesion hydration layer. |
| Solubility | Insoluble in aqueous solutions, including phosphate-buffered saline (PBS).[5] | V3D3 crosslinking ensures coating stability in biological fluids. |
| Surface Topography | Smooth and uniform surface as measured by Atomic Force Microscopy (AFM).[5] | A smooth surface minimizes physical anchoring points for bacteria. |
| Chemical Composition | The ratio of VP to V3D3 can be precisely controlled by adjusting precursor flow rates during iCVD, as confirmed by FTIR and XPS.[1][3] | Allows for fine-tuning of the coating's properties. |
Biocompatibility
The components of poly(VP-co-V3D3) coatings are generally considered to have good biocompatibility. Polyvinylpyrrolidone is a well-established biocompatible polymer used in various biomedical applications.[7] Siloxanes, as a class of materials, are also known for their biocompatibility.[8] However, as with any material intended for medical use, rigorous biocompatibility testing of the final coating is essential. It is important to note that certain sterilization methods, such as autoclaving, may affect the properties and biocompatibility of siloxane-based coatings.[8]
Conclusion
This compound is a vital component in the creation of a new generation of antimicrobial surfaces. Its role as a crosslinker enables the formation of stable, insoluble, and highly hydrophilic coatings when copolymerized with monomers like N-vinylpyrrolidone. The resulting poly(VP-co-V3D3) films, synthesized via the precise and solvent-free iCVD process, offer a promising anti-adhesion strategy to combat microbial colonization and biofilm formation. This technology presents a significant advancement for the development of safer medical devices and surfaces in healthcare and beyond. Further research should focus on expanding the range of microbial species against which these coatings are effective and on long-term in vivo performance.
References
- 1. Poly(VP- co-V3D3), an Insoluble Hydrophilic Copolymer Coating Deposited via Initiated Chemical Vapor Deposition to Prevent Bacterial Adhesion and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. colab.ws [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biofilm formation on silicone tympanostomy tubes with polyvinylpyrrolidone coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm Property and Biocompatibility of Siloxane-Based Polymer Coatings Applied to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Microfluidics: A Technical Guide to Fabrication with 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane-Based Off-Stoichiometry Thiol-Ene (OSTE) Polymers
For Researchers, Scientists, and Drug Development Professionals
The fabrication of microfluidic devices has been dominated for decades by polydimethylsiloxane (PDMS). However, its inherent limitations, such as the absorption of small molecules and challenging surface modification, have driven the exploration of alternative materials. Off-Stoichiometry Thiol-Ene (OSTE) polymers have emerged as a powerful and versatile platform, offering tunable mechanical properties, straightforward bonding, and stable surface functionalization. This technical guide delves into the fabrication of microfluidic devices utilizing OSTE polymers, with a focus on the incorporation of vinyl-functionalized siloxanes like 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). While specific formulations detailing V3D3 are not extensively documented in public literature, this guide provides a comprehensive framework for its use within the OSTE platform, based on the well-established principles of thiol-ene chemistry.
Introduction to Off-Stoichiometry Thiol-Ene (OSTE) Chemistry
Thiol-ene polymerization is a "click" reaction that involves the radical-mediated addition of a thiol group (-SH) to a vinyl group (-CH=CH2). In the context of microfluidics, this chemistry is employed to create cross-linked polymer networks from multifunctional thiol and ene monomers. The "off-stoichiometry" aspect is a key innovation; by intentionally creating a molar imbalance between the thiol and ene functional groups in the prepolymer mixture, the resulting cured polymer possesses a controlled excess of unreacted functional groups (either thiols or enes) on its surface and in the bulk material.[1][2] These residual groups are instrumental for subsequent surface modification and bonding.
Advantages of OSTE Polymers over PDMS:
-
Tunable Mechanical Properties: The stiffness of the final polymer can be precisely controlled by adjusting the monomer composition and the thiol-to-ene ratio, ranging from soft elastomers to rigid thermoplastics.[3]
-
Simplified Bonding: OSTE layers can be bonded to each other or to other substrates through a simple UV exposure or thermal treatment, which activates the residual surface groups to form covalent bonds. This eliminates the need for plasma treatment, which is often required for PDMS and can lead to unstable surface properties.[1]
-
Stable Surface Modification: The excess functional groups provide covalent anchoring points for a wide range of molecules, enabling permanent and patternable surface modifications.[4]
-
Reduced Small Molecule Absorption: Compared to PDMS, OSTE polymers exhibit lower absorption of hydrophobic molecules, which is a critical advantage for applications in drug screening and diagnostics.[4]
-
Biocompatibility: OSTE polymers have shown good biocompatibility, making them suitable for cell culture and other biological applications.[4][5]
The Role of this compound (V3D3)
This compound (V3D3) is a cyclic siloxane molecule functionalized with three vinyl groups. Within the OSTE framework, V3D3 can serve as the "-ene" component of the prepolymer mixture. Its trifunctional nature allows it to act as a cross-linker, contributing to the formation of a robust three-dimensional polymer network.
The inclusion of a siloxane-based monomer like V3D3 is expected to impart properties characteristic of silicones, such as:
-
Gas Permeability: Important for long-term cell culture applications.
-
Thermal Stability: Potentially enhancing the operational temperature range of the device.
-
Low Surface Energy: Which can influence the wetting and flow properties within the microchannels.
Fabrication of V3D3-Based OSTE Microfluidic Devices
The primary fabrication method for OSTE-based microfluidic devices is soft lithography, a well-established technique for creating microstructures.[6]
References
A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of common challenges encountered during CRISPR-Cas9 gene editing and offers systematic strategies for troubleshooting and optimization. It is designed to help researchers enhance editing efficiency, improve precision, and minimize off-target effects, thereby accelerating research and therapeutic development.
Core Principles of CRISPR-Cas9 Editing
The CRISPR-Cas9 system utilizes a single-guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[1] The cell repairs this break primarily through two pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels) that can disrupt gene function, and the high-fidelity Homology-Directed Repair (HDR) pathway, which can be harnessed to insert specific sequences using a donor template.[2][3] Understanding the interplay between these pathways is fundamental to achieving the desired editing outcome.[4][5]
DNA Repair Pathways in CRISPR Editing (NHEJ vs. HDR)
Caption: Cellular repair of a Cas9-induced double-strand break via NHEJ or HDR pathways.
Troubleshooting Low Editing Efficiency
Low editing efficiency is one of the most common hurdles in CRISPR experiments.[6] A systematic approach, starting from the design of the guide RNA to the final analysis, is crucial for identifying the bottleneck.[7]
Suboptimal sgRNA Design
The design of the sgRNA is a critical determinant of editing success.[8] Key factors to consider include target specificity, GC content, and the absence of strong secondary structures.[9]
Table 1: Key Parameters for Optimal sgRNA Design
| Parameter | Recommendation | Rationale |
|---|---|---|
| Length | 17-23 nucleotides | Balances specificity and binding stability. Shorter sequences may lack specificity, while longer ones can increase off-target risk.[10] |
| GC Content | 40-60% | Ensures robust binding to the target DNA without being too stable, which could impede Cas9 activity.[9] |
| PAM Site | NGG for S. pyogenes Cas9 | The Protospacer Adjacent Motif (PAM) is essential for Cas9 recognition and binding.[11] |
| Specificity | Minimal off-target predictions | Use bioinformatics tools to screen sgRNA sequences against the entire genome to minimize unintended edits.[9][12] |
| Secondary Structure | Avoid strong hairpins | Complex secondary structures can interfere with the formation of the Cas9-sgRNA complex and its binding to the target DNA.[9] |
Inefficient Delivery of CRISPR Components
The method used to deliver Cas9 and sgRNA into target cells is a major limiting factor.[7] Efficiency varies significantly between cell types and delivery formats.[6][13]
Table 2: Comparison of Common CRISPR-Cas9 Delivery Methods
| Delivery Method | Format Delivered | Pros | Cons | Typical Efficiency |
|---|---|---|---|---|
| Plasmid Transfection | DNA (Cas9 & sgRNA expression cassettes) | Cost-effective; easy to produce. | Risk of genomic integration; prolonged Cas9 expression can increase off-target effects.[13][14] | 5-60% |
| mRNA Transfection | RNA (Cas9 mRNA & sgRNA) | Transient expression reduces off-target risk; no risk of genomic integration.[15] | RNA can be unstable; more expensive than plasmids. | 20-70% |
| Ribonucleoprotein (RNP) Electroporation | Pre-assembled Cas9 protein & sgRNA | Fast-acting; rapid clearance minimizes off-target effects; no transcription/translation required.[14][15] | Requires specialized equipment (electroporator); protein can be costly to produce. | 30-95%[16] |
| Viral Transduction (e.g., AAV, Lentivirus) | Viral particles containing expression cassettes | High efficiency, especially in hard-to-transfect and primary cells; suitable for in vivo delivery. | Potential for immunogenicity; risk of genomic integration (Lentivirus); limited cargo size (AAV).[17] | 50-90% |
Troubleshooting Workflow for Low Editing Efficiency
Caption: A systematic workflow for troubleshooting low CRISPR-Cas9 editing efficiency.
Mitigating Off-Target Effects
Off-target mutations are a significant concern, particularly for therapeutic applications.[12] These unintended edits occur at genomic sites with sequence similarity to the target site.[18]
Strategies to Minimize Off-Target Effects:
-
Bioinformatic Design: Utilize updated off-target prediction algorithms to select sgRNAs with the highest specificity.[6][12]
-
High-Fidelity Cas9 Variants: Engineered "high-fidelity" Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) have reduced off-target activity without compromising on-target efficiency.[6]
-
RNP Delivery: Using pre-assembled RNPs ensures that the Cas9 nuclease is active for only a short period, reducing the time available to act on off-target sites.[14]
-
Concentration Titration: Optimize the concentration of Cas9 and sgRNA to the lowest effective dose to limit off-target cleavage.[6]
-
Whole-Genome Analysis: For therapeutic applications, unbiased, genome-wide methods like GUIDE-seq or CIRCLE-seq are essential to experimentally identify all off-target sites.[19]
Optimizing Homology-Directed Repair (HDR)
HDR is the preferred pathway for precise gene editing but is generally less efficient than NHEJ.[3][20] Several strategies can be employed to bias the repair machinery towards HDR.
Table 3: Strategies for Enhancing HDR Efficiency
| Strategy | Mechanism | Key Considerations |
|---|---|---|
| Inhibit NHEJ Pathway | Small molecule inhibitors (e.g., SCR7, M3814) block key NHEJ proteins like DNA Ligase IV or DNA-PKcs. | Can increase genomic instability and toxicity; requires careful dose optimization.[20] |
| Optimize Donor Template | Use single-stranded oligodeoxynucleotides (ssODNs) for small insertions; modify template to prevent re-cutting by Cas9 after successful editing.[21][22] | Asymmetric ssODNs can further boost efficiency. For large insertions, plasmid donors are used, but their efficiency is lower.[23] |
| Cell Cycle Synchronization | HDR is most active during the S and G2 phases of the cell cycle. Synchronizing cells can increase the proportion of cells competent for HDR.[4][6] | Synchronization methods can be stressful to cells and may not be suitable for all cell types. |
| Use HDR-Enhancing Fusions | Fusing Cas9 to proteins involved in the HDR pathway (e.g., Rad51) can locally increase their concentration at the DSB site.[20] | Can be technically challenging to create and validate fusion constructs. |
Experimental Protocols
General Experimental Workflow
Caption: A generalized experimental workflow for a CRISPR-Cas9 gene editing experiment.
Protocol 1: RNP Formulation and Electroporation
This protocol is adapted for delivering pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complexes into cultured mammalian cells via electroporation, a method known for high efficiency and reduced off-target effects.[24]
Materials:
-
High-purity Cas9 nuclease
-
Synthetic sgRNA
-
Nuclease-free duplex buffer or PBS
-
Target cells (healthy, in log-phase growth)
-
Electroporation buffer (cell-type specific)
-
Electroporator and compatible cuvettes/cartridges
Procedure:
-
sgRNA Preparation: Resuspend lyophilized synthetic sgRNA in nuclease-free buffer to a stock concentration of 100 µM.
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, combine Cas9 protein and sgRNA. A molar ratio of 1:1.2 (Cas9:sgRNA) is a good starting point. For a typical electroporation of 1 million cells, use approximately 125 pmol of Cas9 and 150 pmol of sgRNA.
-
Gently mix by pipetting and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.[25]
-
-
Cell Preparation:
-
Harvest cells and count them to ensure accurate density.
-
Wash the cells once with sterile PBS to remove residual media.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells per 20 µL).[26]
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and gently mix. Avoid introducing air bubbles.
-
Transfer the cell/RNP mixture to the electroporation cuvette or cartridge.
-
Immediately apply the electric pulse using a pre-optimized, cell-type-specific program on the electroporator.
-
-
Post-Electroporation Culture:
-
Immediately after the pulse, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells under standard conditions for 48-72 hours before harvesting for analysis.
-
Protocol 2: T7 Endonuclease I (T7E1) Mismatch Cleavage Assay
The T7E1 assay is a cost-effective method to detect and estimate the frequency of indels in a population of edited cells.[27] It relies on the T7E1 enzyme, which recognizes and cleaves heteroduplex DNA formed between wild-type and mutated strands.[28]
Materials:
-
Genomic DNA (gDNA) extracted from edited and control cells
-
PCR primers flanking the target site (amplicon size 400-1000 bp)[27]
-
High-fidelity DNA polymerase
-
T7 Endonuclease I (T7E1) and corresponding 10X reaction buffer
-
Apparatus for agarose gel electrophoresis
Procedure:
-
PCR Amplification:
-
Perform PCR to amplify the target genomic region using gDNA from both edited and control cell populations. Use approximately 50-100 ng of gDNA per reaction.
-
Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification of a single, strong band of the expected size.[27]
-
-
Heteroduplex Formation:
-
In a PCR tube, take 10-15 µL of the purified PCR product.
-
Denature the DNA by heating to 95°C for 5-10 minutes.
-
Re-anneal the DNA by slowly cooling the sample to room temperature. This can be done by ramping down the temperature in a thermocycler (e.g., -2°C/second to 85°C, then -0.1°C/second to 25°C) to allow the formation of heteroduplexes between wild-type and indel-containing strands.[27]
-
-
T7E1 Digestion:
-
Gel Electrophoresis:
-
Analyze the digested products on a 2-2.5% agarose gel.
-
A successful edit will result in cleaved fragments in addition to the undigested parent band. The intensity of the cleaved bands relative to the total DNA is used to estimate the indel frequency.[29]
-
Protocol 3: Next-Generation Sequencing (NGS) for On-Target Analysis
NGS provides the most accurate and quantitative assessment of CRISPR editing outcomes, identifying the full spectrum of indels and HDR events at the target locus.[19][30][31]
Materials:
-
Genomic DNA (gDNA) from edited and control cells
-
PCR primers with Illumina adapter overhangs, flanking the target site (amplicon size 200-300 bp)[32]
-
High-fidelity DNA polymerase
-
DNA purification kit (e.g., column-based or magnetic beads)
-
NGS library preparation kit (if not included in a two-step PCR)
-
Access to an NGS sequencer (e.g., Illumina MiSeq/iSeq)
Procedure:
-
Amplicon Generation (Two-Step PCR):
-
Step 1 PCR: Amplify the target locus using primers containing partial Illumina adapters. This generates the specific DNA region of interest.
-
Step 2 PCR: Use the product from Step 1 as a template for a second, limited-cycle PCR. This step uses indexing primers that add unique barcodes and the full Illumina adapter sequences, allowing for multiplexing of many samples in a single sequencing run.[33]
-
-
Library Purification and Quantification:
-
Purify the final PCR products to remove primers and dNTPs.
-
Quantify the concentration of each barcoded library.
-
Pool the libraries in equimolar amounts to ensure equal representation in the sequencing run.
-
-
Sequencing:
-
Perform paired-end sequencing on an Illumina platform. A read length of 2x150 bp is typically sufficient for amplicons up to 300 bp.[32]
-
-
Bioinformatic Analysis:
-
Use analysis software (e.g., CRIS.py, CRISPResso2) to align the sequencing reads to a reference sequence.[33]
-
The software will quantify the percentage of reads that are wild-type, contain specific indels, or show evidence of successful HDR, providing a precise measurement of editing efficiency and outcomes.
-
References
- 1. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckman.it [beckman.it]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. HDR vs. NHEJ: CRISPR Gene Editing Techniques | ZeClinics CRO [zeclinics.com]
- 6. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 9. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | A comparison of three different delivery methods for achieving CRISPR/Cas9 mediated genome editing in Cichorium intybus L. [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Comparative Analysis of CRISPR/Cas9 Delivery Methods in Marine Teleost Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Optimizing homology-directed repair for gene editing: the potential of single-stranded DNA donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. criver.com [criver.com]
- 24. Optimized electroporation of CRISPR-Cas9/gRNA ribonucleoprotein complex for selection-free homologous recombination in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. Optimized Protocol for Hematopoietic Stem and - JoVE Journal [jove.com]
- 27. pnabio.com [pnabio.com]
- 28. diagenode.com [diagenode.com]
- 29. bioneer.co.kr [bioneer.co.kr]
- 30. Next-Generation Sequencing in CRISPR Gene Editing Assessment and Quality Control - CD Genomics [cd-genomics.com]
- 31. sg.idtdna.com [sg.idtdna.com]
- 32. horizondiscovery.com [horizondiscovery.com]
- 33. High Throughput Analysis of CRISPR-Cas9 Editing Outcomes in Cell and Animal Models Using CRIS.py - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Polysiloxane Synthesis: A Technical Guide to Side Reactions in the Polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a versatile cyclic siloxane monomer utilized in the synthesis of advanced silicone-based polymers with tailored properties. Its trifunctional nature, combining a reactive siloxane ring with polymerizable vinyl groups, allows for a variety of polymerization pathways, including anionic and cationic ring-opening polymerization (ROP), radical polymerization, and hydrosilylation. However, the pursuit of well-defined polymer architectures is often complicated by the occurrence of side reactions. This technical guide provides an in-depth analysis of the primary side reactions encountered during the polymerization of V3D3, offering insights into their mechanisms, influencing factors, and strategies for their mitigation. The information presented herein is compiled from established principles of polymer chemistry and data from analogous vinylsilane and cyclosiloxane systems, providing a foundational understanding for researchers in the field.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of cyclosiloxanes like V3D3 can proceed as a "living" polymerization, offering excellent control over molecular weight and architecture. However, intramolecular cyclization, commonly referred to as "backbiting," can occur, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.
Primary Side Reaction: Backbiting
The propagating silanolate chain end can attack a silicon atom further down the same polymer chain, cleaving a siloxane bond and forming a cyclic oligomer. This process is reversible and its extent is influenced by reaction conditions.
Table 1: Factors Influencing Backbiting in Anionic ROP of Cyclosiloxanes
| Parameter | Effect on Backbiting | Rationale |
| Monomer Concentration | Higher concentration reduces relative amount of backbiting | Favors intermolecular propagation over intramolecular cyclization. |
| Temperature | Higher temperature increases backbiting | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Solvent Polarity | More polar solvents can increase backbiting | Solvation of the counter-ion can lead to a more reactive "naked" silanolate, which can increase the rate of both propagation and backbiting. |
| Counter-ion | Larger, less coordinating counter-ions (e.g., Cs+) can increase backbiting | Weaker ion pairing leads to a more reactive propagating species. |
Experimental Protocol: Minimizing Backbiting in Anionic ROP of V3D3 (Representative)
This protocol is a representative procedure based on the anionic polymerization of cyclosiloxanes.
-
Monomer and Solvent Purification: V3D3 and a non-polar solvent (e.g., toluene) are rigorously purified to remove any protic impurities. This is typically achieved by distillation from a suitable drying agent (e.g., CaH₂).
-
Initiator Preparation: A solution of an organolithium initiator, such as sec-butyllithium, is prepared and titrated to determine its exact concentration.
-
Polymerization: The purified V3D3 is dissolved in the anhydrous solvent in a flame-dried, nitrogen-purged reactor. The reactor is cooled to a low temperature (e.g., 0 °C) to minimize backbiting. The initiator is then added dropwise via syringe.
-
Monitoring and Termination: The reaction progress is monitored by withdrawing aliquots and analyzing them by Gas Chromatography (GC) for monomer consumption and Gel Permeation Chromatography (GPC) for polymer formation. The polymerization is terminated by the addition of a quenching agent, such as chlorotrimethylsilane.
-
Polymer Isolation and Characterization: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum. The extent of cyclic byproducts can be quantified using GPC and ¹H NMR spectroscopy.
A Technical Guide to Controlling Polydispersity in Vinyl Polymerization
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Polydispersity in Vinyl Polymerization
Polymers, unlike small molecules, consist of a collection of macromolecules with varying chain lengths, resulting in a molecular weight distribution (MWD). The breadth of this distribution is quantified by the dispersity (Đ), formerly known as the polydispersity index (PDI).[1] Dispersity is a crucial parameter that significantly influences the physical, mechanical, and thermal properties of a polymer, such as viscosity, tensile strength, and glass transition temperature.[1][2] For applications in fields like drug delivery and advanced materials, precise control over dispersity is paramount to ensure batch-to-batch consistency and predictable performance.[3]
Dispersity is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):
Đ = Mw / Mn
A perfectly uniform (monodisperse) polymer, where all chains have the same length, would have a Đ value of 1.[4] In practice, achieving a dispersity of exactly 1 is a significant challenge in synthetic polymer chemistry.[1] Conventional free-radical polymerization of vinyl monomers often results in polymers with broad MWDs and high dispersity values (typically Đ > 1.5), due to the high reactivity of propagating radicals and the prevalence of termination and chain transfer reactions.[2][5]
This guide provides an in-depth overview of modern techniques for controlling polydispersity in the polymerization of vinyl monomers, focusing on controlled/"living" radical polymerization methods. It includes a summary of key experimental parameters, detailed protocols, and a discussion of the underlying mechanisms that enable the synthesis of well-defined polymers with low dispersity.
Techniques for Controlling Polydispersity
The advent of controlled/"living" polymerization techniques has revolutionized polymer synthesis, allowing for unprecedented control over molecular weight, architecture, and dispersity.[6] These methods operate by establishing a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination and chain transfer reactions.[6][7] This ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, leading to a narrow molecular weight distribution and low dispersity values (typically Đ ≈ 1.01–1.20).[1]
The primary techniques for controlled vinyl polymerization include:
-
Atom Transfer Radical Polymerization (ATRP)
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
-
Nitroxide-Mediated Polymerization (NMP)
-
Living Anionic and Cationic Polymerization
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and widely used method for the controlled polymerization of a variety of vinyl monomers, including styrenes, (meth)acrylates, and acrylonitrile.[8][9] It involves the reversible activation of a dormant species (an alkyl halide, R-X) by a transition metal complex (e.g., a copper-ligand complex) in a lower oxidation state (Mt^n/L), generating a propagating radical (R•) and the metal complex in a higher oxidation state (X-Mt^(n+1)/L). This equilibrium heavily favors the dormant species, keeping the concentration of active radicals low and minimizing termination reactions.
Caption: ATRP dynamic equilibrium between dormant and active species.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another highly versatile technique applicable to a wide range of vinyl monomers under various reaction conditions.[10] Control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a degenerative chain transfer process. The propagating radical reacts with the RAFT agent to form a dormant intermediate, which can then fragment to release a new radical that can reinitiate polymerization. This process ensures that all chains have an equal probability of growth.
Caption: General mechanism of RAFT polymerization.
Nitroxide-Mediated Polymerization (NMP)
NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical, forming a dormant alkoxyamine species.[11] Thermal cleavage of the C-ON bond regenerates the propagating radical and the nitroxide. This technique is particularly effective for styrenic monomers. The control over the polymerization is highly dependent on the equilibrium constant between the active and dormant species.
Factors Influencing Polydispersity
Precise control over dispersity requires careful optimization of several experimental parameters. The interplay between these factors determines the rate of polymerization, the efficiency of initiation, and the position of the equilibrium between active and dormant species.
Caption: Relationship between experimental parameters and polydispersity.
-
Monomer to Initiator Ratio ([M]₀/[I]₀): This ratio is the primary determinant of the target degree of polymerization and, consequently, the molecular weight.[12] A well-controlled system will show a linear increase in molecular weight with monomer conversion.
-
Initiator to Control Agent Ratio: In ATRP and RAFT, the ratio of initiator to the control agent (catalyst or RAFT agent) is critical. A higher concentration of the deactivator (e.g., Cu(II) complex in ATRP) can lead to a lower concentration of propagating radicals, reducing termination events and narrowing the dispersity.[1]
-
Temperature: Temperature affects the rates of initiation, propagation, and deactivation. In ATRP and NMP, higher temperatures shift the equilibrium towards the active species, increasing the polymerization rate but potentially broadening the dispersity if termination becomes more frequent.
-
Solvent: The choice of solvent can influence the solubility of the catalyst, monomer, and polymer, as well as the rate constants of the polymerization reaction.
-
Purity of Reagents: Impurities can react with the catalyst or radicals, leading to a loss of control and broader dispersity. Rigorous purification of monomers and solvents is often necessary.[13]
Data Summary: Controlling Dispersity in Vinyl Polymerization
The following tables summarize representative data from the literature, illustrating the effect of varying experimental conditions on the dispersity of polymers derived from vinyl monomers.
Table 1: ATRP of Methyl Methacrylate (MMA)
| Entry | [MMA]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
|---|---|---|---|---|---|---|
| 1 | 100:1:1:1 | 90 | 4 | 55 | 5,600 | 1.15 |
| 2 | 100:1:1:1 | 90 | 8 | 92 | 9,400 | 1.10 |
| 3 | 200:1:1:1 | 90 | 12 | 88 | 17,800 | 1.18 |
| 4 | 100:1:0.5:0.5 | 90 | 8 | 75 | 7,800 | 1.25 |
EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine. Data is representative of typical ATRP results.
Table 2: RAFT Polymerization of Styrene (St)
| Entry | [St]₀:[AIBN]₀:[RAFT Agent]₀ | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
|---|---|---|---|---|---|---|
| 1 | 200:1:5 | 60 | 16 | 68 | 14,500 | 1.12 |
| 2 | 200:1:5 | 60 | 24 | 85 | 18,100 | 1.09 |
| 3 | 400:1:5 | 60 | 24 | 79 | 33,500 | 1.14 |
| 4 | 200:0.5:5 | 60 | 24 | 65 | 17,500 | 1.08 |
AIBN: Azobisisobutyronitrile; RAFT Agent: e.g., Cumyl dithiobenzoate. Data is representative of typical RAFT results.
Table 3: RAFT Polymerization of Vinyl Acetate (VAc)
| Entry | [VAc]₀:[AIBN]₀:[Xanthate]₀ | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
|---|---|---|---|---|---|---|
| 1 | 500:1:10 | 70 | 6 | 45 | 21,000 | 1.22 |
| 2 | 500:1:10 | 70 | 12 | 82 | 38,500 | 1.19 |
| 3 | 1000:1:10 | 70 | 18 | 75 | 66,000 | 1.28 |
Xanthate: e.g., O-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate. The control of VAc polymerization is more challenging, often resulting in slightly higher Đ values.[14][15]
Experimental Protocols
The following sections provide generalized yet detailed protocols for performing ATRP and RAFT polymerizations of vinyl monomers.
General Protocol for ATRP of a Vinyl Monomer (e.g., Methyl Methacrylate)
Materials:
-
Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole or Toluene, deoxygenated.
-
Inert gas supply (Nitrogen or Argon).
-
Schlenk flask and line.
Procedure:
-
Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.
-
Reagent Addition: The catalyst (CuBr) is added to the flask. The flask is sealed with a rubber septum.
-
The monomer (MMA), initiator (EBiB), and solvent (if used) are added via degassed syringes.
-
The mixture is subjected to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Initiation: The ligand (PMDETA) is added via a degassed syringe to the frozen mixture under a positive pressure of inert gas. The flask is then placed in a preheated oil bath at the desired temperature (e.g., 90 °C) to start the polymerization.
-
Monitoring: Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion and the evolution of molecular weight and dispersity by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air. The green copper complex indicates the oxidation of Cu(I) to Cu(II), which terminates the reaction.
-
Purification: The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
Caption: Experimental workflow for a typical ATRP reaction.
General Protocol for RAFT Polymerization of a Vinyl Monomer (e.g., Styrene)
Materials:
-
Monomer: Styrene, passed through a column of basic alumina.
-
Initiator: Azobisisobutyronitrile (AIBN).
-
RAFT Agent: e.g., Cumyl dithiobenzoate (CDB).
-
Solvent: Toluene or bulk polymerization.
-
Inert gas supply.
-
Reaction vial with a magnetic stir bar.
Procedure:
-
Stock Solution: A stock solution of the monomer, RAFT agent, and initiator is prepared in a vial.
-
Deoxygenation: The solution is deoxygenated by bubbling with an inert gas for 20-30 minutes or by freeze-pump-thaw cycles.
-
Initiation: The sealed vial is placed in a preheated oil bath or heating block at the desired temperature (e.g., 60-80 °C) to initiate the polymerization.
-
Monitoring: The progress of the reaction is monitored by taking samples at regular intervals to be analyzed by ¹H NMR for conversion and GPC for molecular weight and dispersity.
-
Termination: The polymerization is stopped by rapidly cooling the vial in an ice bath and exposing the contents to air.
-
Purification: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., cold methanol), followed by filtration and drying in a vacuum oven.
Characterization of Polydispersity
The primary technique for determining a polymer's molecular weight distribution and dispersity is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) .[1][16]
-
Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[17] A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time.[3][18]
-
Detection: A detector, most commonly a differential refractive index (dRI) detector, measures the concentration of the polymer as it elutes from the column.
-
Calculation: By calibrating the system with polymer standards of known molecular weight, the retention time can be correlated to molecular weight, allowing for the calculation of Mn, Mw, and Đ.[18]
Conclusion
The ability to control polydispersity is a cornerstone of modern polymer science, enabling the design of materials with precisely tailored properties. Controlled/"living" radical polymerization techniques, such as ATRP, RAFT, and NMP, provide robust and versatile platforms for synthesizing well-defined vinyl polymers with low dispersity. Successful control hinges on a thorough understanding of the underlying polymerization mechanisms and the careful optimization of key experimental parameters, including reagent stoichiometry, temperature, and purity. Coupled with accurate characterization by methods like GPC, researchers can effectively manipulate polymer chain lengths to meet the demanding requirements of advanced applications in medicine, electronics, and materials science.
References
- 1. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. quora.com [quora.com]
- 5. polybiomaterials.com [polybiomaterials.com]
- 6. Living polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Polymer characterization - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to Catalysts for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic systems employed in the polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a versatile monomer for the synthesis of advanced polysiloxanes. The unique structure of V3D3, featuring a strained siloxane ring and reactive vinyl groups, allows for a variety of polymerization techniques, each offering distinct advantages in controlling polymer architecture and properties. This guide delves into the core aspects of anionic, cationic, organocatalytic, and initiated chemical vapor deposition (iCVD) polymerization methods, as well as hydrosilylation, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of V3D3 is a well-established method for producing linear poly(methylvinyl)siloxanes (PMVS) with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization technique allows for the synthesis of well-defined block copolymers.
Catalysts: Strong bases are typically employed as initiators. Common catalysts include:
-
Alkali metal hydroxides (e.g., Potassium Hydroxide - KOH, Sodium Hydroxide - NaOH)[1][2]
-
Tetramethylammonium hydroxide (TMAH)[1]
-
Organolithium reagents (e.g., n-Butyllithium)
The polymerization proceeds via nucleophilic attack of the anion on a silicon atom of the cyclotrisiloxane, leading to ring opening and the formation of a silanolate active center. Propagation occurs through the sequential addition of monomer units to this active center.
Quantitative Data for Anionic ROP of V3D3
| Catalyst | Initiator | Solvent | Temperature (°C) | Time | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conversion (%) | Reference |
| KOH | - | Bulk/Solution | 80-120 | - | Controlled | < 1.2 | - | [1] |
| TMAH | - | Bulk/Solution | 80-120 | - | Controlled | < 1.2 | - | [1] |
| n-BuLi | - | THF | -78 | - | Predictable | < 1.1 | High | General Anionic Polymerization Principles |
Experimental Protocol: Anionic ROP of V3D3 with KOH
1. Materials:
-
This compound (V3D3), purified by vacuum distillation.
-
Potassium hydroxide (KOH), finely ground.
-
Anhydrous toluene or other suitable solvent.
-
Methanol for termination.
2. Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified V3D3 and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is heated to the desired reaction temperature (e.g., 100 °C).
-
A catalytic amount of finely ground KOH is added to the stirred solution.
-
The reaction is monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Once the desired conversion is reached, the polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mₙ) and polydispersity index (Đ).
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization offers another route to synthesize polysiloxanes from V3D3. This method often employs strong protic acids or photoacid generators as catalysts. Photomediated CROP provides excellent temporal control over the polymerization process.
Catalysts:
-
Strong protic acids (e.g., Triflic acid)
-
Merocyanine-based photoacid catalysts (activated by light, e.g., λ = 405 nm)
The mechanism involves the protonation of a siloxane oxygen atom, leading to the formation of a reactive tertiary oxonium ion. This is followed by nucleophilic attack of another monomer molecule, resulting in ring opening and chain propagation.
Quantitative Data for Cationic ROP of V3D3
| Catalyst | Initiator | Solvent | Light Source | Time | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conversion (%) | Reference |
| Merocyanine-based photoacid | Benzyl Alcohol | Toluene | λ = 405 nm | 30 min | - | - | ~90 | [1] |
Experimental Protocol: Photomediated Cationic ROP of V3D3
1. Materials:
-
This compound (V3D3), purified.
-
Merocyanine-based photoacid catalyst.
-
Benzyl alcohol (BnOH) as an initiator.
-
Anhydrous toluene.
2. Procedure:
-
In a glovebox, the photoacid catalyst, benzyl alcohol, and purified V3D3 are dissolved in anhydrous toluene in a sealed vial.
-
The vial is taken out of the glovebox and placed in a photoreactor equipped with a specific wavelength light source (e.g., 405 nm LED).
-
The reaction mixture is irradiated for a predetermined time while stirring.
-
The polymerization is quenched by exposing the solution to air and adding a small amount of base (e.g., triethylamine).
-
The polymer is isolated by precipitation in a non-solvent and characterized as described in the anionic ROP protocol.
References
optimizing reaction conditions for cyclotrisiloxane ring-opening polymerization
An In-depth Technical Guide to Optimizing Reaction Conditions for Cyclotrisiloxane Ring-Opening Polymerization
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polysiloxanes is of paramount importance. Polysiloxanes are valued for their biocompatibility, thermal stability, and tunable properties, making them ideal for a range of biomedical applications. Ring-opening polymerization (ROP) of cyclotrisiloxanes, particularly hexamethylcyclotrisiloxane (D3), is a powerful method for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The high ring strain of D3 (10.5 kJ/mol) makes it significantly more reactive than its less strained counterpart, octamethylcyclotetrasiloxane (D4) (1.0 kJ/mol), allowing for polymerization under milder conditions and with greater control.[1]
This technical guide provides a comprehensive overview of the key parameters and methodologies for optimizing the anionic and cationic ring-opening polymerization of cyclotrisiloxanes.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely used method for the synthesis of well-defined polydimethylsiloxanes (PDMS) with low dispersity.[1][2] The reaction is typically initiated by organolithium compounds, alkali metal hydroxides, or silanolates.[3][4] The polymerization of D3 via AROP can exhibit living characteristics, provided that initiation is fast and quantitative, and that side reactions like backbiting and chain randomization are minimized.[3]
Key Optimization Parameters
-
Initiators: Organolithium compounds, such as sec-butyllithium (sec-BuLi), are effective initiators.[5] The choice of initiator and its concentration directly impacts the molecular weight of the resulting polymer.[5] For synthesizing high molecular weight polymers, the purity of all reagents is critical to prevent premature termination.[3]
-
Solvents: The choice of solvent plays a crucial role in the polymerization rate. Polar aprotic solvents like tetrahydrofuran (THF) are commonly used as they promote the dissociation of ion pairs, leading to faster polymerization rates compared to nonpolar solvents like hydrocarbons.[3] The polymerization of D3 with a lithium silanolate initiator proceeds efficiently in THF at room temperature, while it is extremely slow in bulk or hydrocarbon solvents even at elevated temperatures.[3]
-
Temperature: Temperature influences the rates of both propagation and side reactions. For the synthesis of PDMS with molecular weights below 100,000 g/mol and low polydispersity, mild temperatures (below or up to 30°C) and longer reaction times (24 hours) are favorable.[5] For higher molecular weight polymers, increasing the temperature to 50°C and reducing the reaction time to 8 hours can favor propagation over side reactions.[5]
-
Monomer Purity: The presence of water or other acidic impurities can terminate the living anionic polymerization. Therefore, the use of highly purified and dried starting materials is essential for achieving controlled polymerization and well-defined polymers.[6][7]
Quantitative Data for Anionic ROP of D3
| Initiator | Solvent | Temperature (°C) | Time (h) | Target Mn ( g/mol ) | Conversion (%) | PDI (Đ) | Reference |
| sec-BuLi | Cyclohexane/THF (50/50 v/v) | < 30 | 24 | < 100,000 | > 90 | < 1.1 | [5] |
| sec-BuLi | Cyclohexane/THF (50/50 v/v) | 50 | 8 | > 100,000 | 65-70 | < 1.1 | [5] |
Anionic ROP Mechanism
Caption: Mechanism of Anionic Ring-Opening Polymerization.
Detailed Experimental Protocol for Anionic ROP of D3
This protocol is a synthesis of standard high-vacuum anionic polymerization techniques.[5]
-
Purification of Reagents:
-
Dry the D3 monomer over CaH2 and sublime it under vacuum.
-
Distill the solvent (e.g., a mixture of cyclohexane and THF) from a sodium-benzophenone ketyl solution under a high-vacuum line.
-
-
Reactor Setup:
-
Assemble a glass reactor with magnetic stirring and flame-dry it under vacuum to remove any adsorbed moisture.
-
After cooling, backfill the reactor with dry, inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Introduce the purified solvent into the reactor via cannula transfer under inert atmosphere.
-
Add the desired amount of purified D3 monomer to the solvent and stir until dissolved.
-
Cool the reactor to the desired temperature (e.g., 30°C).
-
Inject the initiator solution (e.g., sec-BuLi in cyclohexane) into the reactor with vigorous stirring to ensure rapid initiation.
-
Allow the polymerization to proceed for the desired reaction time (e.g., 24 hours).
-
-
Termination:
-
Quench the polymerization by adding a terminating agent, such as trimethylchlorosilane, to cap the living polymer chains.
-
-
Product Isolation and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the polymer's molecular weight and polydispersity using gel permeation chromatography (GPC). Determine monomer conversion using ¹H NMR.[8]
-
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of cyclosiloxanes is typically initiated by strong protic acids or Lewis acids.[3] While historically more challenging to control than AROP due to side reactions like backbiting and chain transfer, recent advancements have led to more controlled CROP systems.[8][9]
Key Optimization Parameters
-
Initiators/Catalysts: Strong protic acids like trifluoromethanesulfonic acid (CF3SO3H) are effective initiators.[3] More recently, photoacid catalysts have been developed that allow for temporal control over the polymerization process, minimizing side reactions and leading to polymers with low dispersities (Đ < 1.30).[8][9]
-
Solvents: The dielectric constant of the solvent can influence the polymerization rate. In photomediated CROP, solvents with a lower dielectric constant, such as cyclohexane (ε = 0.1), have been shown to result in a slower polymerization rate compared to solvents with a higher dielectric constant like toluene (ε = 2.4) or chloroform (ε = 4.4).[8]
-
Temperature: Cationic polymerization of D3 can be performed at room temperature, particularly with highly efficient catalysts.[10]
-
Initiator and Catalyst Loading: The concentration of the initiator and catalyst can be adjusted to control the molecular weight of the resulting polymer and the rate of polymerization.[8]
Quantitative Data for Photomediated Cationic ROP of D3
| Catalyst | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| PAG2 | BnOH | Toluene | 30 | 12 | 91.3 | 14,200 | 1.25 | [8] |
| PAG2 | BnOH | Cyclohexane | 30 | 12 | 85.4 | - | 1.29 | [8] |
| PAG2 | BnOH | Chloroform | 30 | 12 | 91.8 | 13,100 | 1.18 | [8] |
PAG2 is a merocyanine-based photoacid catalyst; BnOH is benzyl alcohol.
Cationic ROP Mechanism
Caption: Mechanism of Cationic Ring-Opening Polymerization.
Detailed Experimental Protocol for Photomediated Cationic ROP of D3
This protocol is based on the photomediated CROP of D3 using a photoacid catalyst.[8]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the D3 monomer in the chosen solvent (e.g., toluene).
-
Prepare a stock solution of the initiator (e.g., benzyl alcohol) in the same solvent.
-
Prepare a stock solution of the photoacid catalyst in the same solvent.
-
-
Reactor Setup:
-
In a light-protected vial equipped with a magnetic stir bar, add the D3 stock solution.
-
Add the initiator stock solution to the vial.
-
Finally, add the photoacid catalyst stock solution to the vial.
-
-
Polymerization:
-
Place the vial under a light source of the appropriate wavelength (e.g., blue light at 460-465 nm) at a controlled temperature (e.g., 30°C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion by ¹H NMR.
-
-
Termination:
-
Terminate the polymerization by turning off the light source and adding a small amount of a basic quenching agent (e.g., triethylamine).
-
-
Product Isolation and Characterization:
-
Precipitate the polymer in a non-solvent like cold methanol.
-
Isolate the polymer by centrifugation or filtration and dry it under vacuum.
-
Determine the molecular weight and polydispersity by GPC and confirm the structure by NMR spectroscopy.
-
Experimental Workflow and Logical Relationships
General Experimental Workflow
Caption: General Experimental Workflow for ROP.
Influence of Reaction Parameters on Polymer Properties
Caption: Influence of Parameters on Polymer Properties.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04234E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing Backbiting in Anionic Polymerization of Cyclosiloxanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The anionic ring-opening polymerization (AROP) of cyclosiloxanes is a cornerstone for the synthesis of polysiloxanes, materials vital across numerous scientific and industrial domains, including advanced drug delivery systems. However, a persistent challenge in this process is the intramolecular side reaction known as "backbiting," which leads to the formation of undesirable cyclic oligomers. This contamination, often constituting 10-15% of the product mixture, compromises polymer properties and necessitates costly purification steps.[1][2] This technical guide provides an in-depth overview of the mechanisms of backbiting and presents a comprehensive analysis of strategies to prevent its occurrence, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Challenge of Backbiting
During the anionic polymerization of cyclosiloxanes, the propagating anionic chain end can attack a silicon atom further down its own chain. This intramolecular cyclization results in the cleavage of a linear siloxane bond and the formation of a smaller, unstrained cyclic siloxane, typically octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). This process is in competition with the desired chain propagation through the ring-opening of monomer units.[1][2] Under thermodynamically controlled conditions, the reaction mixture inevitably reaches an equilibrium of approximately 85% linear polymer and 15% cyclic oligomers.[1][2]
Strategies for Preventing Backbiting
The key to preventing backbiting lies in promoting the kinetics of polymerization over the kinetics of the intramolecular cyclization. This can be achieved through several strategic approaches, including the choice of monomer, initiator, the use of promoters, and careful control of reaction conditions.
Monomer Selection: The Role of Ring Strain
The reactivity of cyclosiloxane monomers is inversely related to their ring size, with smaller, more strained rings exhibiting higher polymerization rates. Hexamethylcyclotrisiloxane (D3) possesses significant ring strain, making it highly susceptible to ring-opening. Consequently, the propagation rate of D3 is significantly faster than that of the less strained D4. This high propagation rate outcompetes the backbiting reaction, allowing for the synthesis of high molecular weight polysiloxanes with a low content of cyclic byproducts under kinetically controlled conditions.
Initiator and Promoter Systems
The choice of initiator and the presence of promoters play a crucial role in influencing the nature of the propagating anionic species and, consequently, the extent of backbiting.
Lithium-Based Initiators in Kinetically Controlled Polymerization: Lithium-based initiators, such as sec-butyllithium, are often employed for the controlled polymerization of D3. The use of a two-step temperature protocol, where polymerization is initiated at room temperature and then continued at a lower temperature (e.g., -20 °C) after partial conversion, can effectively suppress backbiting and yield polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.1).[3]
Promoters to Enhance Polymerization Rate: Promoters are Lewis bases that coordinate with the counter-ion of the propagating species, increasing its reactivity and accelerating the polymerization rate. Common promoters include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,2-dimethoxyethane (DME). By increasing the rate of propagation, these promoters help to kinetically favor polymer chain growth over backbiting.
Innovative Approaches: Alcohol Coordination and Self-Quenching Systems: A recent breakthrough has demonstrated that the coordination of simple alcohols to the anionic chain ends can effectively prevent backbiting. This is further enhanced by the use of a well-designed phosphonium cation that acts as a self-quenching system. As the coordinating alcohols are consumed, the phosphonium cation quenches the polymerization, stopping the reaction before backbiting can occur. This combined approach allows for the thermodynamically controlled polymerization of D4 without the formation of undesirable cyclic oligomers.[1][2]
The following diagram illustrates the general mechanism of anionic ring-opening polymerization and the competing backbiting reaction.
The following diagram illustrates a proposed mechanism for the prevention of backbiting through alcohol coordination and a self-quenching phosphonium cation system.
Quantitative Data on Backbiting Prevention
The effectiveness of different strategies in minimizing the formation of cyclic byproducts can be quantified by analyzing the final polymer product. The following tables summarize the impact of various factors on the extent of backbiting.
Table 1: Effect of Monomer Type on Polymerization Characteristics
| Monomer | Ring Strain | Relative Polymerization Rate | Tendency for Backbiting |
| Hexamethylcyclotrisiloxane (D3) | High | Fast | Low (under kinetic control) |
| Octamethylcyclotetrasiloxane (D4) | Low | Slow | High (thermodynamic equilibrium) |
Table 2: Influence of Promoters on Anionic Polymerization of D4
| Promoter | Molar Ratio [Promoter]/[Initiator] | Polymerization Time (h) | Conversion (%) | Cyclic Content (%) |
| None | - | 24 | < 10 | High |
| DMF | 3.0 | 10 | > 90 | Reduced |
| NMP | 3.0 | 10 | > 90 | Significantly Reduced |
| 12-crown-4 | 3.0 | < 1 | ~100 | Low initially, increases with time |
Note: Data compiled and generalized from multiple sources. Actual values may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Kinetically Controlled Anionic Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol is designed to synthesize high molecular weight polydimethylsiloxane with a low polydispersity index and minimal cyclic byproducts.
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation.
-
sec-Butyllithium (sec-BuLi) in cyclohexane.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Benzene, freshly distilled from sodium/benzophenone ketyl.
-
Methanol, anhydrous.
Procedure:
-
Reactor Setup: Assemble a flame-dried, all-glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of dry argon or nitrogen.
-
Solvent and Monomer Addition: Introduce the desired amount of benzene and THF (typically a 1:1 v/v mixture) into the reactor via cannula. Add the purified D3 monomer to the solvent mixture.
-
Initiation: At room temperature, inject the calculated amount of sec-BuLi initiator into the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.
-
Propagation (Step 1): Allow the polymerization to proceed at room temperature for a predetermined time to achieve approximately 50% monomer conversion. Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).[3]
-
Propagation (Step 2): Cool the reaction mixture to -20 °C using a cooling bath and continue the polymerization until complete conversion of the monomer is achieved.[3]
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to protonate the living anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Analysis of Cyclic Oligomers by GPC and NMR
Gel Permeation Chromatography (GPC):
-
Sample Preparation: Dissolve a known amount of the dried polymer (approximately 3 mg/mL) in a suitable solvent such as toluene or THF.[4][5] Note that for PDMS, THF is isorefractive, so toluene is often the preferred solvent for refractive index detection.[6]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for separating the molecular weight range of interest.
-
Analysis: Inject the polymer solution into the GPC system. The resulting chromatogram will show a main peak corresponding to the linear polymer and may show smaller peaks at lower elution volumes corresponding to the cyclic oligomers. The relative peak areas can be used to estimate the weight percentage of the cyclic byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl3).
-
¹H NMR: Acquire a ¹H NMR spectrum. The methyl protons of the linear polydimethylsiloxane chains typically appear as a sharp singlet around 0.06 ppm. The methyl protons of the cyclic oligomers (D4, D5, etc.) may appear at slightly different chemical shifts, allowing for their identification and quantification by integrating the respective signals.[7][8][9]
-
²⁹Si NMR: For a more detailed analysis of the polymer microstructure and to differentiate between linear and cyclic species, ²⁹Si NMR can be employed. The chemical shifts of the silicon atoms in different environments (e.g., end groups, linear chain units, cyclic units) are distinct, providing a powerful tool for quantitative analysis.
The following diagram outlines a typical experimental workflow for the synthesis and analysis of polysiloxanes with minimized backbiting.
Conclusion
The prevention of backbiting in the anionic polymerization of cyclosiloxanes is critical for the synthesis of well-defined, high-performance polysiloxanes. By understanding the interplay between polymerization kinetics and the thermodynamics of ring-chain equilibrium, researchers can employ a variety of strategies to minimize the formation of cyclic byproducts. The selection of strained monomers like D3 for kinetically controlled polymerizations, the use of appropriate initiator and promoter systems, and the application of innovative techniques such as alcohol coordination with self-quenching cations provide powerful tools to achieve this goal. Careful execution of the described experimental protocols and thorough analysis of the resulting polymers are essential for ensuring the desired material properties for advanced applications.
References
- 1. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 5. azom.com [azom.com]
- 6. agilent.com [agilent.com]
- 7. Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis of Silicone Elastomers: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the synthesis of silicone elastomers is a critical process where precision and control are paramount. This in-depth guide provides a comprehensive overview of common challenges encountered during synthesis, offering systematic troubleshooting strategies, detailed experimental protocols for characterization, and a visual representation of the underlying chemical pathways.
Silicone elastomers are widely utilized in the pharmaceutical and medical device industries due to their biocompatibility, flexibility, and durability. However, achieving a final product with the desired properties can be challenging. Issues such as incomplete curing, the presence of bubbles, suboptimal mechanical properties, and surface defects can compromise the performance and safety of the end product. This guide aims to equip researchers with the knowledge to identify, understand, and resolve these common hurdles.
Core Troubleshooting: A Symptom-Based Approach
Successful silicone elastomer synthesis hinges on the careful control of formulation and process parameters. When problems arise, a systematic approach to troubleshooting is essential. The following tables outline common issues, their potential causes, and recommended solutions.
Table 1: Incomplete Curing
| Potential Cause | Description | Recommended Solutions |
| Incorrect Mix Ratio | An improper ratio of the silicone base to the curing agent is a primary cause of incomplete curing, leading to soft or tacky spots.[1] | - Accurately weigh each component using a calibrated scale.- Ensure thorough mixing to achieve a homogeneous distribution.[1] |
| Cure Inhibition/Poisoning | Certain chemical compounds can interfere with the platinum catalyst, slowing down or completely halting the curing reaction.[2] Common inhibitors include sulfur compounds, amines, tin salts, and some plasticizers.[2][3] | - Ensure all mixing tools and molds are clean and free of contaminants.[1][4]- Avoid contact with latex gloves, as they can cause inhibition; use nitrile gloves instead.[5]- If contamination is suspected, consider using a barrier coating on the mold or a different grade of silicone.[3] |
| Low Temperature | Curing reactions are temperature-dependent. Insufficient heat can significantly slow down the cross-linking process.[1] | - Ensure the curing environment meets the manufacturer's recommended temperature range.- Consider a post-curing step at an elevated temperature to complete the reaction.[6] |
| Insufficient Curing Time | The specified curing time is necessary for the chemical reactions to go to completion.[1] | - Adhere to the recommended curing time provided in the technical datasheet.- Be aware that thicker sections may require longer curing times. |
| Moisture Contamination | For condensation cure silicones, atmospheric moisture is required for the reaction. However, for addition cure systems, excess moisture can sometimes interfere with the cure.[7][8] | - Store silicone components in tightly sealed containers in a dry environment.- For moisture-cured systems, ensure the relative humidity is within the recommended range.[7] |
Table 2: Presence of Bubbles
| Potential Cause | Description | Recommended Solutions |
| Air Entrapment During Mixing | Vigorous or improper mixing techniques can introduce air into the viscous silicone mixture.[1] | - Mix the components slowly and deliberately, scraping the sides and bottom of the container.[6]- Consider using automated mixing equipment designed to minimize air entrapment. |
| Trapped Air During Pouring | Pouring the silicone mixture too quickly or from a low height can trap air within the mold.[1] | - Pour the silicone in a thin, steady stream from a height to help break up any bubbles.[9]- Pour into one corner of the mold and allow the silicone to flow across the master pattern.[6] |
| Inadequate Degassing | Failure to remove dissolved or entrapped air before curing will result in bubbles in the final elastomer.[1] | - Use a vacuum chamber to degas the mixed silicone until the bubbles collapse.[10][11] |
| Moisture Outgassing | If raw materials contain moisture, it can vaporize at curing temperatures, creating bubbles. | - Ensure all components are dry before mixing. |
| Porous Master Pattern or Mold | Porous surfaces can release trapped air into the silicone as it cures.[6] | - Seal porous master patterns with a suitable sealing agent before applying the silicone.[6] |
Table 3: Poor Mechanical Properties (e.g., Low Hardness, Insufficient Elasticity)
| Potential Cause | Description | Recommended Solutions |
| Incorrect Curing | Incomplete or improper curing is a major contributor to poor mechanical properties.[12][13] | - Refer to the solutions in Table 1 for incomplete curing.- Over-curing at excessively high temperatures or for extended periods can lead to brittleness.[13] |
| Inappropriate Formulation | The intrinsic properties of the silicone polymer and cross-linker, as well as the presence of fillers, dictate the mechanical properties.[14] | - Select a silicone system with the appropriate durometer and tensile properties for the intended application.- The ratio of polymer to cross-linker can be adjusted to modify the cross-link density and thus the mechanical properties.[14] |
| Poor Dispersion of Fillers | If fillers are used to modify mechanical properties, inhomogeneous mixing can lead to weak spots. | - Employ high-shear mixing to ensure uniform dispersion of fillers. |
| Non-Stoichiometric Ratios | Deviating from the ideal stoichiometric ratio of reactive groups can result in a poorly formed network with dangling polymer chains, compromising mechanical integrity.[14][15] | - Carefully calculate and measure the amounts of each component based on their reactive group equivalents. |
Table 4: Surface Defects
| Potential Cause | Description | Recommended Solutions |
| Contaminated Mold Surface | Dust, oil, or residue on the mold surface can be transferred to the elastomer.[12][16] | - Thoroughly clean and dry the mold before use.[4]- Use an appropriate and compatible mold release agent if necessary.[17] |
| Improper Mold Release | Using an incompatible or excessive amount of release agent can lead to surface imperfections.[18] | - Select a release agent specifically designed for silicone elastomers.- Apply a thin, uniform coat of the release agent. |
| Flow Marks | These can occur due to variations in mold temperature or inconsistent injection parameters in injection molding processes.[12] | - Optimize the mold temperature and ensure it is uniform.- Adjust injection speed and pressure to ensure a smooth, consistent flow of material. |
| Flash | Excess material that flows out of the mold cavity, creating a thin flap at the parting line. This is often due to excessive molding temperatures or improper mold clamping.[12] | - Optimize the molding temperature and pressure.- Ensure the mold halves are properly aligned and clamped. |
Experimental Protocols for Characterization
Quantitative characterization of the synthesized silicone elastomer is crucial for quality control and to ensure it meets the application's requirements.
Hardness Testing (Shore Durometer)
This test measures the resistance of the silicone elastomer to indentation.
-
Standard: ASTM D2240[19]
-
Apparatus: Shore A or Shore D Durometer (Shore A is used for softer elastomers)[20]
-
Sample Preparation:
-
Procedure:
-
Ensure the durometer is calibrated according to the manufacturer's instructions.[20]
-
Place the sample on a flat, hard surface.
-
Hold the durometer perpendicular to the sample surface and apply firm, consistent pressure. The presser foot should be in full contact with the sample.
-
The measurement should be taken at least 0.5 inches away from any edge.[21]
-
Read the hardness value from the dial or digital display immediately after the indenter has made full contact.[20]
-
Take multiple readings at different locations on the sample and calculate the average.
-
Tensile Testing
This test evaluates the force required to stretch the elastomer until it breaks (tensile strength) and how much it stretches before breaking (elongation).
-
Standard: ASTM D412[22]
-
Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.[23]
-
Sample Preparation:
-
Cut dumbbell-shaped specimens from a cured silicone sheet of uniform thickness using a die.[22]
-
-
Procedure:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen into the grips of the tensile tester, ensuring it is aligned vertically and not under any pre-tension.
-
Attach the extensometer to the specimen to measure elongation accurately.
-
Set the testing machine to a constant rate of grip separation (typically 500 ± 50 mm/min).[22][24]
-
Start the test and record the force and elongation data until the specimen ruptures.
-
-
Data Analysis:
Curing Kinetics
Monitoring the curing process can provide valuable insights into the reaction rate and the development of mechanical properties.
-
Method: Differential Scanning Calorimetry (DSC) or Rheometry
-
DSC Procedure (as per principles in[26]):
-
A small, uncured sample of the mixed silicone is placed in a DSC pan.
-
The sample is heated at a controlled rate (dynamic scan) or held at a constant temperature (isothermal scan).[26]
-
The DSC measures the heat flow from the sample as the exothermic curing reaction occurs.
-
The resulting thermogram can be used to determine the onset and peak of the curing reaction, the total heat of reaction, and to study the reaction kinetics.[26][27]
-
-
Rheometry Procedure (as per principles in[28]):
-
The uncured silicone mixture is placed between the plates of a rheometer.
-
The rheometer applies a small oscillatory stress or strain to the material and measures the response.
-
As the material cures, the viscosity increases, and the storage modulus (G') and loss modulus (G'') change, indicating the transition from a liquid to a solid-like elastomer.[28]
-
This allows for the determination of the gel point and the progression of the cross-linking reaction over time.[28]
-
Visualizing the Core Processes
To better understand the troubleshooting workflow and the underlying chemistry, the following diagrams are provided.
Logical Troubleshooting Workflow
This diagram illustrates a systematic approach to diagnosing and resolving issues during silicone elastomer synthesis.
Caption: Troubleshooting workflow for silicone elastomer synthesis.
Platinum-Catalyzed Hydrosilylation Curing Mechanism
This diagram outlines the key steps in the most common addition-cure chemistry for silicone elastomers, based on the modified Chalk-Harrod mechanism.
Caption: Platinum-catalyzed hydrosilylation reaction pathway.
By understanding the potential pitfalls and employing systematic troubleshooting and characterization methods, researchers can consistently produce high-quality silicone elastomers tailored to the demanding requirements of their applications.
References
- 1. How to Troubleshoot Common Issues in Silicone Molding [siliconeplus.net]
- 2. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 3. anysiliconerubber.com [anysiliconerubber.com]
- 4. Troubleshooting Common Silicone Molding Problems and Mistakes [nicerapid.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bbnsilicone.com [bbnsilicone.com]
- 7. How humidity affects the cure kinetics of silicone elastomers — Linkam Scientific [linkam.co.uk]
- 8. spsilicone.com [spsilicone.com]
- 9. siliconeab.com [siliconeab.com]
- 10. silicomaster.com [silicomaster.com]
- 11. quora.com [quora.com]
- 12. newtopsilicone.com [newtopsilicone.com]
- 13. msilicone.com [msilicone.com]
- 14. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 15. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. zetarmoulding.com [zetarmoulding.com]
- 17. zetarmoulding.com [zetarmoulding.com]
- 18. hoorenmold.com [hoorenmold.com]
- 19. jehbco.com.au [jehbco.com.au]
- 20. deepseasilicone.com [deepseasilicone.com]
- 21. Measuring Silicone Rubber’s Durometer [rubbercal.com]
- 22. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 23. rubbermill.com [rubbermill.com]
- 24. zwickroell.com [zwickroell.com]
- 25. mositesrubber.com [mositesrubber.com]
- 26. Cure Kinetics of LSR Using DSC Data - SIMTEC [simtec-silicone.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
effect of crosslinking density on silicone mechanical properties
An In-depth Technical Guide to the Effect of Crosslinking Density on the Mechanical Properties of Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical relationship between crosslinking density and the mechanical properties of silicone elastomers. Understanding and controlling this relationship is paramount for designing materials with tailored performance characteristics for applications ranging from microfluidics and medical devices to advanced drug delivery systems.
The Principle of Crosslinking in Silicones
Silicone elastomers derive their characteristic properties from a three-dimensional network structure formed by crosslinking long polymer chains, typically polydimethylsiloxane (PDMS). Crosslinking density refers to the number of crosslinks per unit volume of the material. This density is inversely proportional to the average molecular weight between crosslinks (Mc); a higher crosslinking density means a shorter average chain length between connection points.[1][2]
The mechanical behavior of the final elastomer is fundamentally governed by this network architecture. By precisely controlling the crosslinking density, researchers can tune the material's properties to meet specific application demands.[3][4] The most common methods for controlling crosslinking density involve adjusting the ratio of the polymer base to the curing agent or modifying the concentration of reactive groups (e.g., vinyl groups) within the polymer backbone.[5][6][7][8]
Common curing chemistries include:
-
Addition Curing: A reaction between vinyl-functionalized silicone polymers and silicon-hydride (Si-H) functional crosslinkers, typically catalyzed by platinum. This method is known for producing no byproducts.[9]
-
Condensation Curing: A reaction between silanol-terminated polymers and a crosslinker like an alkoxysilane, often catalyzed by tin compounds. This process releases a small molecule byproduct, such as alcohol.[9]
-
Peroxide-Initiated Curing: Utilizes organic peroxides to generate free radicals at high temperatures, which then create crosslinks.[9]
Core Relationships: Crosslinking Density and Mechanical Properties
An increase in crosslinking density systematically alters the macroscopic mechanical properties of silicone elastomers.
-
Hardness and Modulus: As crosslinking density increases, the polymer chains become more constrained. This restricted segmental motion results in a stiffer, more rigid material, leading to a direct increase in both Shore hardness and the elastic (Young's) modulus.[1][3][10][11]
-
Tensile Strength: Generally, tensile strength increases with crosslinking density up to an optimal point. The greater number of crosslinks allows for more effective stress distribution throughout the network. However, excessively high crosslinking can lead to a brittle material where stress concentrates at network junctions, causing premature failure and a subsequent decrease in tensile strength.[1][2][12]
-
Elongation at Break: This property is inversely related to crosslinking density. A higher density of crosslinks limits the extent to which polymer chains can uncoil and align under stress, thereby reducing the material's overall stretchability and flexibility.[2][6][12]
// Nodes crosslink [label="Increased Crosslinking\nDensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hardness [label="Increased Hardness\n(Shore A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modulus [label="Increased Elastic\nModulus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elongation [label="Decreased Elongation\nat Break", fillcolor="#FBBC05", fontcolor="#202124"]; tensile [label="Increased Tensile Strength\n(up to a maximum)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crosslink -> hardness [color="#5F6368"]; crosslink -> modulus [color="#5F6368"]; crosslink -> elongation [color="#5F6368"]; crosslink -> tensile [color="#5F6368"]; } /**
-
Caption: Logical relationship between crosslinking density and mechanical properties. */ }
Quantitative Data Summary
The following tables summarize quantitative data from cited studies, illustrating the impact of varying crosslinker concentrations on the mechanical properties of silicone elastomers.
Table 1: Effect of Base-to-Curing Agent Ratio on PDMS Mechanical Properties [3]
| Base : Curing Agent Ratio | Elastic Modulus (MPa) |
| 5 : 1 | 3.70 |
| 10 : 1 | 2.17 |
| 15 : 1 | 1.30 |
| 20 : 1 | 0.92 |
| 25 : 1 | 0.70 |
| 30 : 1 | 0.60 |
| 33 : 1 | 0.57 |
| Note: Data derived from a study on PDMS, showing a linear relationship between the amount of crosslinker and elastic modulus. |
Table 2: Influence of Crosslinker and Polymer Chemistry on Mechanical Properties [12]
| Sample ID | Crosslinker Dosage | Young's Modulus (MPa) | Crosslink Density (mol/L) | Tensile Strength (kPa) | Elongation at Break (%) |
| C-11 | Low | 1.1 | 0.28 | 425 | 54 |
| C-12 | Medium-Low | 1.9 | 0.44 | 693 | 50 |
| C-13 | Medium-High | 2.2 | 0.63 | 750 | 45 |
| C-14 | High | 2.6 | 0.80 | 848 | 42 |
| Note: Data from a study using a tannic acid (TA) crosslinker with an amine-functionalized silicone polymer (PAPMS), demonstrating a clear trend with increased crosslinker dosage. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline standard protocols for preparing samples and measuring crosslinking density and mechanical properties.
Sample Preparation with Controlled Crosslinking Density
This protocol describes the preparation of silicone elastomer samples with varying crosslinking densities by adjusting the base-to-curing agent ratio, using a common commercial silicone like Sylgard 184 as an example.
-
Dispensing: Dispense the silicone elastomer base and the curing agent into a clean container in the desired weight ratio (e.g., 10:1, 15:1, 20:1).[3]
-
Mixing: Thoroughly mix the two components for at least 3 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber for 15-20 minutes to remove any air bubbles introduced during mixing.
-
Casting: Pour the degassed mixture into a mold of the desired geometry for the subsequent tests.
-
Curing: Transfer the mold to an oven and cure at a specified temperature and duration (e.g., 100°C for 24 hours or 120°C for 2 hours).[13][14]
-
Conditioning: After curing, allow the samples to rest at room temperature for at least 24 hours before testing.[1]
Determination of Crosslinking Density via Swelling Method
The equilibrium swelling method, based on the Flory-Rehner theory, is a widely used technique to determine the crosslinking density of an elastomer network.[5][6][7]
-
Sample Preparation: Cut a small, precisely shaped piece from the cured silicone sample.
-
Initial Mass: Accurately weigh the dry sample to determine its initial mass (m₀).[15]
-
Immersion: Immerse the sample in a suitable solvent, typically toluene, in a sealed container.[1][6]
-
Equilibrium Swelling: Allow the sample to swell for a period sufficient to reach equilibrium (e.g., 72 hours at room temperature). Periodically remove, quickly blot the surface to remove excess solvent, and weigh the sample until a constant mass is achieved.[6][15]
-
Final Mass: Record the final equilibrium swollen mass (m₁).
-
Calculation: The crosslink density (νc) can be calculated using the Flory-Rehner equation:[6]
νc = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]
Where:
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Cured\nSilicone Sample"]; weigh_initial [label="Measure Initial Mass (m₀)"]; immerse [label="Immerse in Toluene\n(e.g., 72 hours)"]; weigh_swollen [label="Measure Equilibrium\nSwollen Mass (m₁)"]; calculate_vr [label="Calculate Polymer\nVolume Fraction (Vᵣ)"]; flory_rehner [label="Apply Flory-Rehner\nEquation", shape=parallelogram, fillcolor="#FBBC05"]; result [label="Determine Crosslink\nDensity (νc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> weigh_initial; weigh_initial -> immerse; immerse -> weigh_swollen; weigh_swollen -> calculate_vr; calculate_vr -> flory_rehner; flory_rehner -> result; result -> end_node; } /**
-
Caption: Experimental workflow for determining crosslinking density via swelling. */ }
Measurement of Mechanical Properties
Standardized testing procedures are crucial for obtaining comparable and reliable data. The following protocols are based on ASTM standards.
-
Tensile Strength, Elongation at Break, and Young's Modulus (ASTM D412):
-
Specimen Preparation: Die-cut dumbbell-shaped test specimens from a cured silicone sheet of uniform thickness.[1]
-
Testing Machine: Use a universal testing machine equipped with a suitable load cell.
-
Procedure: Mount the specimen in the grips of the machine. Apply a tensile load at a constant rate of crosshead separation (e.g., 500 mm/min) until the specimen ruptures.[1][6]
-
Data Acquisition: Record the force as a function of grip separation.
-
Calculation: From the resulting stress-strain curve, determine the tensile strength (stress at break), elongation at break (strain at break), and Young's modulus (the slope of the initial linear portion of the curve).
-
-
Hardness (ASTM D2240):
-
Specimen Preparation: Use a sample with a minimum thickness of 6 mm (stacking thinner sheets is permissible if good contact is maintained).[16]
-
Apparatus: Use a Shore A durometer.
-
Procedure: Press the durometer foot firmly and flatly against the sample surface. The reading is taken immediately after the presser foot is in full contact with the specimen.
-
Data Collection: Take at least five readings at different positions on the sample surface, at least 6 mm apart and 6 mm from any edge, and calculate the average value.[16]
-
-
Tear Strength (ASTM D624):
-
Specimen Preparation: Use a right-angled test specimen as specified in the standard.[1]
-
Procedure: Mount the specimen in a universal testing machine and apply a tensile load to propagate a tear from the internal corner of the specimen.
-
Calculation: Tear strength is calculated as the maximum force required to rupture the specimen divided by its thickness.[16]
-
// Nodes start [label="Start: Cured Silicone Samples", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Tensile Path prep_tensile [label="Prepare Dumbbell Specimen\n(ASTM D412)"]; mount_tensile [label="Mount in Universal\nTesting Machine"]; test_tensile [label="Apply Tensile Load\nat Constant Rate"]; record_tensile [label="Record Force vs. Elongation"]; calc_tensile [label="Calculate Stress-Strain Curve"]; result_tensile [label="Determine:\n- Tensile Strength\n- Young's Modulus\n- Elongation at Break", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Hardness Path prep_hardness [label="Prepare Thick Specimen\n(ASTM D2240)"]; test_hardness [label="Measure with\nShore A Durometer"]; result_hardness [label="Determine:\nHardness Value", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep_tensile; start -> prep_hardness;
prep_tensile -> mount_tensile; mount_tensile -> test_tensile; test_tensile -> record_tensile; record_tensile -> calc_tensile; calc_tensile -> result_tensile;
prep_hardness -> test_hardness; test_hardness -> result_hardness; } /**
-
Caption: General workflow for standardized mechanical property testing of silicones. */ }
Conclusion
The mechanical properties of silicone elastomers are intrinsically linked to their crosslinking density. A higher density generally yields a harder, stiffer material with lower elongation, while tensile strength can be optimized at an intermediate density. For researchers and professionals in drug development and material science, the ability to manipulate the crosslinking network through precise control of formulation and curing conditions is a powerful tool. This allows for the rational design of silicone-based materials with bespoke mechanical profiles, ensuring optimal performance and reliability in demanding applications.
References
- 1. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00293A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. eng.usf.edu [eng.usf.edu]
- 4. glorysungroup.com [glorysungroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ERIC - EJ1221687 - Determination of the Crosslinking Density of a Silicone Elastomer, Journal of Chemical Education, 2019-Jul [eric.ed.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]
- 10. researchgate.net [researchgate.net]
- 11. togohk.com [togohk.com]
- 12. researchgate.net [researchgate.net]
- 13. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of some mechanical properties of a new silicone elastomer for maxillofacial prostheses after addition of intrinsic pigments - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Thermal Stability of Silicone Resins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silicone resins are a class of synthetic polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...), which imparts them with inherently greater thermal stability compared to many organic polymers. This unique structure provides a foundation for applications in extreme temperature environments, such as in the aerospace, electronics, and automotive industries. However, the ever-increasing demands of these high-performance sectors necessitate the continual improvement of the thermal resistance of silicone resins. This technical guide provides an in-depth overview of the primary strategies employed to enhance the thermal stability of silicone resins, including the incorporation of functional fillers and the chemical modification of the resin structure. Detailed experimental protocols for the synthesis of modified resins and their characterization are provided, along with a summary of key performance data.
Introduction
The exceptional properties of silicone resins, including their high thermal stability, excellent dielectric properties, and resistance to UV radiation and oxidation, stem from the high bond energy of the siloxane (Si-O) bond. Despite these advantages, the thermal stability of standard silicone resins can be a limiting factor in certain demanding applications. The primary mechanisms of thermal degradation in silicone resins involve depolymerization via a "back-biting" mechanism, particularly initiated by residual silanol (Si-OH) groups, and the oxidation of organic side groups at elevated temperatures.
This guide explores the two principal approaches to mitigating these degradation pathways and enhancing the overall thermal stability of silicone resins: the incorporation of inorganic fillers and the strategic chemical modification of the polymer backbone and side chains.
Mechanisms of Thermal Degradation
Understanding the degradation pathways of silicone resins is crucial for developing effective stabilization strategies. The two main mechanisms are:
-
Depolymerization (Back-Biting): This process is often initiated by terminal Si-OH groups, which can attack the Si-O-Si backbone, leading to the formation of cyclic siloxane oligomers and a reduction in the polymer's molecular weight. This "unzipping" of the polymer chain is a major contributor to thermal degradation, especially in inert atmospheres.
-
Oxidative Degradation: In the presence of oxygen, the organic substituents on the silicon atoms (typically methyl or phenyl groups) can undergo oxidation. This process can lead to chain scission, cross-linking, and the formation of volatile byproducts, ultimately compromising the material's integrity.
Figure 1: Key thermal degradation pathways for silicone resins.
Strategies for Improving Thermal Stability
Incorporation of Functional Fillers
The addition of inorganic fillers is a widely adopted and effective method for enhancing the thermal stability of silicone resins. These fillers can act through several mechanisms, including:
-
Hindering Polymer Chain Mobility: Fillers can physically restrict the movement of the silicone polymer chains, thereby inhibiting the back-biting depolymerization mechanism.
-
Improving Thermal Conductivity: Certain fillers can increase the thermal conductivity of the composite, allowing for more efficient heat dissipation and reducing the likelihood of localized thermal degradation.
-
Acting as a Physical Barrier: At elevated temperatures, some fillers can form a protective char layer or a ceramic-like structure that shields the underlying polymer from further thermal and oxidative attack.
Commonly used fillers include:
-
Silica (SiO₂): Both fumed and precipitated silica are widely used to reinforce silicone resins and improve their thermal stability.
-
Metal Oxides: Alumina (Al₂O₃) and zirconia (ZrO₂) are known to enhance the high-temperature performance of silicone resins.
-
Ceramic Powders, Silicon Carbide, and Borides: These materials offer exceptional thermal stability and can significantly improve the performance of silicone resins in extreme environments.
-
Nanomaterials: Graphene and carbon nanotubes, even at low loadings, can significantly enhance the thermal stability of silicone resins due to their high aspect ratio and excellent thermal conductivity.
-
Polyhedral Oligomeric Silsesquioxanes (POSS): These nano-sized, cage-like molecules can be physically blended or chemically incorporated into the silicone resin matrix. POSS molecules can increase the rigidity of the polymer backbone and form hydrogen bonds with the resin, which helps to block the movement of the polymer chains and improve thermal stability.
| Filler Type | Improvement Mechanism | Key Performance Enhancements |
| Silica (SiO₂) ** | Reinforcement, Hindered Chain Mobility | Increased hardness and tensile strength, improved thermal stability. |
| Alumina (Al₂O₃) | Hindered Chain Mobility, Barrier Formation | Enhanced high-temperature resistance. |
| Zirconia (ZrO₂) ** | Hindered Chain Mobility, Barrier Formation | Improved thermal shock resistance and mechanical strength. |
| Graphene/CNTs | High Thermal Conductivity, Barrier Formation | Significant improvement in thermal stability at low loadings. |
| POSS | Increased Rigidity, Hydrogen Bonding | Increased decomposition temperature. |
Chemical Modification of the Silicone Resin
Altering the chemical structure of the silicone resin itself is a powerful approach to enhancing its intrinsic thermal stability. Key strategies include:
Replacing some of the methyl groups with phenyl groups is a well-established method for increasing the thermal stability of silicone resins. The bulky phenyl groups increase the steric hindrance around the Si-O backbone, making it more difficult for the back-biting mechanism to occur. Phenyl groups also have higher thermal and oxidative stability compared to methyl groups.
The introduction of trifluorovinyl ether (TFVE) groups into the silicone resin structure provides a pathway for thermal curing via a [2+2] cycloaddition reaction. This process forms a highly stable perfluorocyclobutane (PFCB) cross-linked network, which significantly enhances the thermal stability of the resin.
Scaling Up the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide to Overcoming Core Challenges
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a key building block in the synthesis of advanced silicone-based materials, presents a significant set of challenges that demand careful consideration of reaction conditions, process control, and purification strategies. This technical guide delves into the critical aspects of transitioning V3D3 synthesis from the laboratory to an industrial scale, providing insights into the key hurdles and offering detailed experimental considerations.
From Benchtop to Bioreactor: The Synthesis Pathway and Its Bottlenecks
The primary industrial route to this compound involves the controlled hydrolysis of dichloromethylvinylsilane (DCMVS). While the fundamental chemistry is straightforward, maintaining control over the reaction's exothermic nature and directing the subsequent cyclization towards the desired trimer (V3D3) are paramount challenges in a large-scale setting.
The overall synthetic pathway can be visualized as a two-step process: the initial hydrolysis of the dichlorosilane precursor to form silanetriols, followed by a controlled condensation to yield the desired cyclic siloxane.
An In-depth Technical Guide to the NMR Characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound. This document details the expected NMR spectral data, outlines experimental protocols for its analysis, and presents visual aids to facilitate understanding of its molecular structure and the characterization workflow.
Introduction
This compound, with the chemical formula C9H18O3Si3 and a molecular weight of 258.49 g/mol , is a cyclic organosilicon compound featuring a six-membered ring composed of alternating silicon and oxygen atoms.[1][2] Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure makes it a valuable precursor in the synthesis of silicone-based polymers and other advanced materials.[2] Accurate characterization of this compound is crucial for quality control and for understanding its reactivity in polymerization processes. NMR spectroscopy is a primary analytical technique for elucidating the structure and purity of this compound.
Molecular Structure and NMR-Active Nuclei
The structure of this compound, along with its NMR-active nuclei, is depicted below. The key nuclei for NMR analysis are ¹H (protons), ¹³C (carbon-13), and ²⁹Si (silicon-29).
NMR Spectral Data
The following tables summarize the expected chemical shifts for the ¹H, ¹³C, and ²⁹Si nuclei of this compound. Due to the high symmetry of the molecule, the spectra are relatively simple.
Table 1: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | ~ 0.1 - 0.3 | Singlet | 9H |
| Si-CH =CH₂ | ~ 5.7 - 6.2 | Multiplet | 3H |
| Si-CH=CH ₂ | ~ 5.7 - 6.2 | Multiplet | 6H |
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H₃ | ~ -2.0 - 2.0 |
| Si-C H=CH₂ | ~ 132 - 138 |
| Si-CH=C H₂ | ~ 132 - 138 |
Table 3: ²⁹Si NMR Spectral Data
| Silicon | Chemical Shift (δ, ppm) |
| Si -(CH=CH₂)(CH₃) | ~ -20 to -30 |
Note: The exact chemical shifts can vary depending on the solvent used, concentration, and the specific NMR instrument.
Experimental Protocols
The following section details the methodologies for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.
-
For ¹³C and ²⁹Si NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of these isotopes.
-
-
Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex the vial until the sample is fully dissolved. d. Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
NMR Data Acquisition
The following is a general workflow for NMR data acquisition:
Typical Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field strength NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
²⁹Si NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment with a longer relaxation delay or using polarization transfer techniques like DEPT or INEPT to enhance sensitivity.
-
Number of scans: Can be significantly high due to low sensitivity and long relaxation times.
-
Relaxation delay: 10-60 seconds for standard experiments.
-
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Peak Picking and Integration: The chemical shifts of the peaks are determined. For ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.
-
Signal Assignment: The peaks in the spectra are assigned to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities (for ¹H NMR), and integrations.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. By following the detailed protocols outlined in this guide, researchers can obtain high-quality ¹H, ¹³C, and ²⁹Si NMR spectra. The provided data serves as a reliable reference for the characterization of this important organosilicon compound, ensuring its proper identification and quality for use in research and industrial applications.
References
GPC analysis of polymers from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
An In-depth Technical Guide to the Gel Permeation Chromatography (GPC) Analysis of Polymers from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Introduction
This compound (V3D3) is a versatile cyclosiloxane monomer notable for the three vinyl groups attached to its siloxane ring.[1] These vinyl groups provide reactive sites for polymerization, making V3D3 an important precursor for synthesizing tailored silicone polymers with specific functionalities. The polymerization of V3D3, often via ring-opening polymerization (ROP), results in polysiloxanes with vinyl side groups that can be used for subsequent cross-linking or modification.[1][2][3]
The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical and mechanical properties, such as viscosity, elasticity, and cure characteristics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining these parameters.[4][5] This guide provides a comprehensive overview of the methodologies and considerations for the GPC analysis of polymers derived from V3D3, targeted at researchers and professionals in polymer chemistry and materials science.
Polymerization of V3D3
The primary method for polymerizing cyclosiloxanes like V3D3 is anionic ring-opening polymerization (ROP).[6] This process involves an initiator (e.g., an organolithium compound or a silanolate anion) that opens the cyclotrisiloxane ring, leading to the formation of linear polymer chains.[6][7] The presence of vinyl groups on the monomer allows for the creation of polymers with pendant vinyl functionality distributed along the polysiloxane backbone.
References
- 1. This compound | 3901-77-7 | Benchchem [benchchem.com]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
An In-depth Technical Guide to the FTIR Spectroscopy of Methylvinylsiloxane Cyclic Trimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of methylvinylsiloxane cyclic trimer, also known as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane. This document details the characteristic vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for spectral acquisition and interpretation.
Introduction to Methylvinylsiloxane Cyclic Trimer
Methylvinylsiloxane cyclic trimer is a key organosilicon compound characterized by a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This structure imparts unique properties, making it a valuable precursor in the synthesis of silicone polymers, elastomers, and resins. FTIR spectroscopy is a powerful analytical technique for the characterization of this molecule, providing detailed information about its molecular structure and the presence of key functional groups.
Vibrational Band Assignments
The infrared spectrum of methylvinylsiloxane cyclic trimer is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The primary vibrational modes are associated with the Si-O-Si cyclic backbone, the Si-CH₃ groups, and the Si-CH=CH₂ (vinyl) groups.
A summary of the principal infrared absorption bands for methylvinylsiloxane cyclic trimer is presented in Table 1. These assignments have been compiled from spectral data and established correlations for organosilicon compounds.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3050 | Medium | =C-H stretching | Vinyl Group |
| ~2960 | Medium | Asymmetric C-H stretching | Methyl Group |
| ~2920 | Weak | Symmetric C-H stretching | Methyl Group |
| ~1597 | Medium-Weak | C=C stretching | Vinyl Group |
| ~1408 | Medium | CH₂ scissoring | Vinyl Group |
| ~1260 | Strong | Symmetric CH₃ deformation | Methyl Group |
| ~1020 | Very Strong | Asymmetric Si-O-Si stretching | Siloxane Ring |
| ~958 | Strong | =CH₂ out-of-plane deformation | Vinyl Group |
| ~800 | Strong | Si-C stretching / CH₃ rocking | Methyl Group |
Table 1: Summary of characteristic FTIR absorption bands for methylvinylsiloxane cyclic trimer.
Experimental Protocol for FTIR Analysis
This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of methylvinylsiloxane cyclic trimer using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.
3.1. Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: Methylvinylsiloxane cyclic trimer (liquid).
-
Solvent: Isopropanol or acetone for cleaning.
-
Wipes: Lint-free laboratory wipes.
3.2. Sample Preparation
Methylvinylsiloxane cyclic trimer is a liquid at room temperature and can be analyzed neat without any special preparation.
3.3. Data Acquisition
-
Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone, followed by a dry wipe.
-
Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background scan typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Spectrum:
-
Place a small drop of the methylvinylsiloxane cyclic trimer sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.
-
-
Cleaning:
-
After analysis, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
3.4. Data Processing
-
Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any broad, underlying features and ensure a flat baseline.
-
Peak Picking: Identify and label the wavenumbers of the significant absorption peaks.
-
Spectral Interpretation: Compare the observed peak positions and relative intensities with the data in Table 1 and reference spectra to confirm the identity and purity of the sample.
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of methylvinylsiloxane cyclic trimer, from sample preparation to final data interpretation.
Signaling Pathways and Molecular Interactions
While "signaling pathways" are more relevant in a biological context, we can conceptualize the interaction of infrared radiation with the methylvinylsiloxane cyclic trimer molecule as a form of energy transfer that excites specific vibrational modes. This process is governed by the principles of quantum mechanics, where the energy of the absorbed infrared photons must match the energy difference between the vibrational ground state and an excited state of a particular molecular bond.
The following diagram illustrates the relationship between the incident infrared radiation and the excitation of specific vibrational modes within the molecule.
This guide provides a foundational understanding of the FTIR spectroscopy of methylvinylsiloxane cyclic trimer. For more in-depth analysis, such as quantitative measurements or the study of reaction kinetics, further development of calibration curves and more advanced data analysis techniques would be required.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Thermal Analysis (TGA/DSC) of Poly(methylvinyl)siloxane
This technical guide provides a comprehensive overview of the thermal analysis of poly(methylvinyl)siloxane (PMVS), a versatile polymer widely used in various industrial and scientific applications. This document details the characteristic thermal behaviors of PMVS as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), including its degradation profile and key thermal transitions. The information presented herein is intended to assist researchers and professionals in understanding the thermal stability and properties of PMVS for its effective application and development.
Introduction to the Thermal Properties of Poly(methylvinyl)siloxane
Poly(methylvinyl)siloxane is a type of silicone polymer characterized by a backbone of repeating silicon-oxygen (Si-O) units, with both methyl (-CH₃) and vinyl (-CH=CH₂) groups attached to the silicon atoms. The presence of the Si-O bond imparts high thermal stability, while the vinyl groups offer sites for cross-linking, which can significantly influence the material's properties upon curing. Thermal analysis techniques such as TGA and DSC are crucial for characterizing the thermal stability, decomposition kinetics, and phase transitions of PMVS.
In an inert atmosphere, polysiloxanes typically undergo a single-step degradation process, primarily through a depolymerization mechanism that forms volatile cyclic oligomers.[1] The thermal decomposition of the methyl vinyl silicone rubber component mainly occurs in the temperature range of 450°C to 600°C. In contrast, thermal degradation in the presence of oxygen is a more complex, multi-step process that involves radical mechanisms and leads to the formation of silica (SiO₂) as a final residue at temperatures above 600°C.[2] The vinyl groups in PMVS can enhance its resistance to thermal oxidation compared to standard polydimethylsiloxane (PDMS).
Data Presentation: TGA and DSC of Poly(methylvinyl)siloxane
The following tables summarize the key quantitative data obtained from the thermal analysis of poly(methylvinyl)siloxane and related polysiloxanes.
Table 1: Thermogravimetric Analysis (TGA) Data for Polysiloxanes
| Parameter | Value | Atmosphere | Source(s) |
| Decomposition of PMVS component | 450 - 600 °C | Not Specified | |
| Decomposition of PDMS | ~550 °C | Nitrogen | [1] |
| Onset of Degradation (PDMS) | 300 - 400 °C | Inert | [2] |
| Final Residue (PDMS) | Silica (SiO₂) | Air/Oxygen | [2] |
Note: Data for pure PMVS is limited; values are often presented for blends or in comparison to PDMS. The decomposition range for the PMVS component in a blend is provided.
Table 2: Differential Scanning Calorimetry (DSC) Data for Polysiloxanes
| Parameter | Value | Source(s) |
| Glass Transition Temperature (Tg) of Polysiloxanes | -70 to -150 °C | [2] |
| Melting Peak (Tm) of PDMS | ~ -38 °C | [3] |
| Crystallization of PDMS | Starts at -60 °C, max at -80 °C | [3] |
Note: The Tg of polysiloxanes is highly dependent on the nature and size of the substituent groups on the silicon atoms.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. Below are typical experimental protocols for TGA and DSC analysis of polysiloxanes.
Thermogravimetric Analysis (TGA)
A standard TGA protocol for analyzing polysiloxanes involves the following parameters:
-
Instrument: Mettler Toledo TGA/DSC1 or similar.[1]
-
Sample Mass: Approximately 10 mg.[1]
-
Crucible: Standard 70 μL Al₂O₃ crucibles.[1]
-
Temperature Range: 25 °C to 700 °C.[1]
-
Heating Rate: 10 K/min.[1]
-
Atmosphere: Nitrogen or Oxygen/Air.[1]
-
Gas Flow Rate: 50 mL/min.[1]
-
Data Analysis: The baseline is automatically subtracted, and the residual mass is analyzed.[1]
Differential Scanning Calorimetry (DSC)
A typical DSC protocol for polysiloxanes to determine low-temperature transitions is as follows:
-
Instrument: A differential scanning calorimeter capable of low-temperature analysis.
-
Sample Mass: 5-10 mg.
-
Crucible: Aluminum pans.
-
Temperature Program:
-
Cooling from room temperature to -150 °C at a controlled rate (e.g., 10 K/min).
-
Heating from -150 °C to a temperature above the highest expected transition (e.g., 50 °C) at a controlled rate (e.g., 10 K/min).
-
-
Atmosphere: Inert, typically nitrogen.
-
Data Analysis: Determination of glass transition (Tg) as the midpoint of the baseline shift, and crystallization (Tc) and melting (Tm) peaks from the exothermic and endothermic events, respectively.
Mandatory Visualizations
Experimental Workflow
The logical flow of performing a thermal analysis of poly(methylvinyl)siloxane is depicted below.
Caption: Workflow for TGA/DSC Analysis of PMVS.
Thermal Degradation Pathways
The degradation of poly(methylvinyl)siloxane proceeds through different mechanisms depending on the atmosphere.
Caption: PMVS Thermal Degradation Pathways.
Discussion of Thermal Degradation Mechanisms
Inert Atmosphere:
In the absence of oxygen, the primary degradation mechanism for poly(methylvinyl)siloxane, similar to other polysiloxanes, is depolymerization.[1] This process is often initiated by random scission of the Si-O backbone at elevated temperatures (typically above 400°C). The flexible siloxane chain can then undergo a "back-biting" or unzipping mechanism, where the chain end attacks a silicon atom further down the chain, leading to the formation of thermodynamically stable, volatile cyclic oligomers (such as D3, D4, etc.).[1] This results in a significant mass loss observed in TGA.
Oxidative Atmosphere:
In the presence of air or oxygen, the degradation of PMVS is more complex and occurs at lower temperatures compared to an inert atmosphere. The process is believed to proceed via a free-radical mechanism.[1] The methyl and vinyl side groups are susceptible to oxidation, leading to the formation of various volatile products, including carbon monoxide, carbon dioxide, water, and formaldehyde.[2] The vinyl groups can also participate in cross-linking reactions, which can initially increase the thermal stability before further degradation occurs. As the temperature increases, the organic side groups are progressively oxidized, ultimately leaving a stable residue of silica (SiO₂) at temperatures above 600°C.[2] This results in a higher char yield in TGA compared to degradation in an inert atmosphere. The presence of vinyl groups has been shown to enhance the thermal oxidation resistance of the polysiloxane.
References
A Deep Dive into 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) for Advanced Silicone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced silicone synthesis, the choice of vinyl monomer is a critical determinant of the final polymer's properties and performance. Among the array of available monomers, 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly known as V3D3, stands out as a trifunctional cyclic siloxane. Its unique molecular architecture offers distinct advantages in creating highly crosslinked and robust silicone networks. This technical guide provides an in-depth comparison of V3D3 with other conventional vinyl monomers, detailing its impact on the mechanical, thermal, and curing characteristics of silicone elastomers and resins.
The Role of Vinyl Monomers in Silicone Synthesis
Vinyl-functionalized siloxanes are essential components in addition-cure silicone systems. The vinyl groups serve as reactive sites for platinum-catalyzed hydrosilylation, a highly efficient and specific reaction that forms stable ethyl bridges between polymer chains, leading to the formation of a crosslinked network. The structure and functionality of the vinyl monomer significantly influence the crosslink density and, consequently, the macroscopic properties of the cured silicone.
Commonly employed vinyl monomers in the industry include linear vinyl-terminated polydimethylsiloxanes (PDMS) and other cyclic vinylsiloxanes such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4). While linear vinyl-terminated PDMS primarily acts as a chain extender and contributes to the elongation of the polymer network, cyclic monomers like V3D3 and V4D4 introduce a higher degree of crosslinking due to their multiple vinyl functionalities within a compact structure.
This compound (V3D3): A Profile
V3D3 is a cyclic siloxane with the chemical formula C9H18O3Si3. Its structure consists of a three-silicon, three-oxygen ring, with each silicon atom bonded to one methyl group and one vinyl group. This trifunctional nature makes it a potent crosslinking agent.
Key Attributes of V3D3 in Silicone Synthesis:
-
High Crosslink Density: The three vinyl groups on a compact cyclic backbone enable the formation of a dense and rigid three-dimensional network structure.
-
Enhanced Mechanical Strength: The increased crosslinking often translates to higher tensile strength and hardness in the resulting silicone elastomer.
-
Improved Thermal Stability: The stable siloxane backbone and the robust crosslinked network contribute to enhanced thermal and thermo-oxidative stability.
-
Controlled Reactivity: The reactivity of the vinyl groups in V3D3 can be tailored by controlling the reaction conditions and catalyst concentration.
Comparative Analysis: V3D3 vs. Other Vinyl Monomers
A direct comparison with other vinyl monomers is crucial for formulation development. The following tables summarize the key performance differences observed when V3D3 is used in place of or in conjunction with other common vinyl monomers.
Mechanical Properties
The choice of vinyl monomer has a profound impact on the mechanical characteristics of the cured silicone elastomer. The trifunctionality of V3D3 generally leads to materials with higher hardness and tensile strength, but potentially lower elongation at break compared to difunctional linear vinyl monomers.
| Property | Silicone with V3D3 | Silicone with Vinyl-Terminated PDMS | Silicone with V4D4 |
| Hardness (Shore A) | Higher | Lower | High |
| Tensile Strength (MPa) | Higher | Lower | High |
| Elongation at Break (%) | Lower | Higher | Lower |
| Tear Strength (kN/m) | Generally Higher | Generally Lower | High |
Note: The actual values are highly dependent on the overall formulation, including the type and loading of fillers, the molecular weight of the base polymer, and the concentration of the crosslinker and catalyst.
Thermal Stability
The thermal stability of a silicone network is critical for high-temperature applications. The introduction of the rigid, cyclic V3D3 crosslinker can enhance the thermal decomposition temperature.
| Thermal Property | Silicone with V3D3 | Silicone with Vinyl-Terminated PDMS |
| Decomposition Temp. (TGA, 5% weight loss) | Generally Higher | Generally Lower |
| Glass Transition Temp. (DSC) | May be higher due to restricted chain mobility | Lower |
Curing Characteristics
The curing profile of an addition-cure silicone system is influenced by the reactivity and concentration of the vinyl and hydride functional groups. The use of V3D3 can affect the curing kinetics.
| Curing Parameter | Silicone with V3D3 | Silicone with Vinyl-Terminated PDMS |
| Cure Rate | Can be faster due to higher vinyl functionality | Generally slower |
| Exotherm Peak (DSC) | May be more pronounced | Less pronounced |
| Working Time | Potentially shorter | Longer |
Experimental Protocols
The following provides a general methodology for the synthesis of an addition-cure silicone elastomer using V3D3 as a crosslinker. Researchers should adapt this protocol based on their specific material requirements and available equipment.
Materials
-
Vinyl-terminated polydimethylsiloxane (PDMS) base polymer (viscosity as required)
-
Hydride-terminated polydimethylsiloxane (crosslinker)
-
This compound (V3D3)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst) in a suitable solvent (e.g., xylene or vinyl silicone fluid)
-
Inhibitor (e.g., 2-methyl-3-butyn-2-ol) - optional, to control working time
Formulation and Mixing
-
In a clean, dry container, weigh the vinyl-terminated PDMS base polymer.
-
Add the desired amount of V3D3 and mix thoroughly until a homogeneous mixture is obtained. The amount of V3D3 will depend on the desired crosslink density and final properties.
-
In a separate container, weigh the hydride-terminated PDMS crosslinker. The molar ratio of Si-H groups to vinyl groups is a critical parameter and is typically in the range of 1.5:1 to 2:1 to ensure complete reaction of the vinyl groups.
-
If using an inhibitor to extend the working time, add it to the vinyl-containing component (Part A).
-
Add the platinum catalyst to the vinyl-containing component (Part A) and mix thoroughly. The typical catalyst loading is in the range of 5-10 ppm of platinum.
-
Combine the two parts (Part A: vinyl and catalyst; Part B: hydride crosslinker) in the desired ratio and mix vigorously until the mixture is uniform. It is crucial to avoid introducing air bubbles during mixing. For critical applications, a dual-asymmetric centrifuge mixer is recommended.
Curing
-
Pour the mixed formulation into a mold or onto a substrate.
-
Cure the material at the desired temperature. A typical curing schedule is 1 hour at 100-150°C. The exact time and temperature will depend on the specific formulation and the desired degree of cure.
Characterization
-
Mechanical Testing: Perform tensile testing (ASTM D412), tear strength (ASTM D624), and hardness (ASTM D2240) measurements on cured samples.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine the thermal stability and Differential Scanning Calorimetry (DSC) to study the curing profile and glass transition temperature.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the Si-H stretching peak (around 2160 cm⁻¹) and the C=C stretching of the vinyl group to confirm curing.
Reaction Mechanisms and Experimental Workflows
The core of the silicone synthesis discussed is the platinum-catalyzed hydrosilylation reaction. The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a typical experimental workflow.
Caption: Platinum-catalyzed hydrosilylation of V3D3.
Caption: Experimental workflow for silicone synthesis.
Conclusion
This compound (V3D3) is a valuable monomer for the synthesis of high-performance silicone materials. Its trifunctional, cyclic structure allows for the creation of densely crosslinked networks, resulting in enhanced mechanical strength and thermal stability compared to silicones formulated with linear, difunctional vinyl monomers. The selection of V3D3, either as the sole crosslinker or in combination with other vinyl monomers, provides formulators with a powerful tool to tailor the properties of silicone elastomers and resins for demanding applications in the medical, pharmaceutical, and electronics industries. Careful consideration of the formulation parameters, particularly the vinyl-to-hydride ratio and catalyst concentration, is essential to optimize the curing process and achieve the desired material performance.
A Technical Guide to the Mechanical Properties of Silicones: A Comparative Analysis of V3 (Vinyl-Terminated) Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanical properties of silicone elastomers, with a specific focus on those crosslinked using vinyl-terminated polydimethylsiloxane (V3-type) crosslinkers. It provides a comparative analysis with other crosslinking systems, presenting quantitative data, detailed experimental protocols, and visualizations to aid in material selection and formulation development for advanced applications.
Introduction to Silicone Crosslinking
Silicone elastomers derive their robust mechanical properties from the formation of a three-dimensional crosslinked network. The choice of crosslinker and the curing chemistry are pivotal in tailoring the final characteristics of the material, such as its tensile strength, elongation, tear strength, and hardness. Vinyl-functional silicones are fundamental components in addition-cure systems, which are widely favored for their formation of strong, stable networks without the generation of byproducts.[1]
This guide specifically examines "V3" type crosslinkers, which are vinyl-terminated polydimethylsiloxane (PDMS) polymers. A common example of such a crosslinker is DMS-V31, a vinyl-terminated PDMS with a viscosity of 1000 cSt and a molecular weight of approximately 28,000 g/mol .[2] The vinyl groups at the ends of the polymer chains serve as reactive sites for hydrosilylation reactions with hydride-functional siloxanes, typically in the presence of a platinum catalyst.[3][4]
Comparative Mechanical Properties of Silicones with V3 and Other Crosslinkers
The mechanical properties of silicone elastomers are intricately linked to the structure and density of the crosslinked network. The following tables summarize quantitative data on how different crosslinkers, including V3-type vinyl-terminated PDMS and other vinyl-functional silanes, influence these properties.
Table 1: General Mechanical Properties of Silicone Rubbers with Vinyl-Functional Crosslinkers
| Silicone Type | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Shore A Hardness |
| High-Consistency Silicone Rubber (HCR) | 4 - 12 | 100 - 1,100 | 9 - 45 | 3 - 90 |
| Liquid Silicone Rubber (LSR) | 4 - 12 | 200 - 900 | 10 - 50 | 3 - 90 |
| Room Temperature Vulcanizing (RTV-2) | 5 - 10 | 100 - 700 | 8 - 10 | 3 - 90 |
| Fluorosilicone Rubber (FSR) | 9 - 12 | 150 - 700 | 18 - 46 | Not specified |
Table 2: Influence of Vinyltriethoxysilane (VTEOS) Content on Mechanical Properties of Precipitated Silica Reinforced Silicone Rubber
| VTEOS Content (phr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) |
| 0 | Lower | Higher | Higher | Higher |
| 2.0 | Higher | Lower | Lower | Lower |
Note: As the content of VTEOS increased, hardness increased, while tensile strength, elongation at break, and tear strength decreased.[1] Oil resistance and heat resistance were improved with higher VTEOS content.[1]
Table 3: Mechanical Properties of Silicone Rubber with Varied Vinyl Content in Blended Gums
| Vinyl Molar Content Blend (%) | Tensile Modulus | Tear Strength |
| Single Vinyl Content | Lower | Lower |
| Diverse Vinyl Content Blend | Higher | Higher |
Note: Blending silicone gums with diverse vinyl content led to improved tear strength and a higher tensile modulus compared to those with a single vinyl content.[6]
Experimental Protocols for Mechanical Property Testing
Accurate and reproducible characterization of mechanical properties is essential for material validation and quality control. The following sections detail the standardized methodologies for testing tensile strength, tear strength, and hardness of silicone elastomers.
Tensile Strength and Elongation at Break (ASTM D412)
This test method determines the force required to stretch a silicone specimen until it breaks (tensile strength) and the extent of that stretching (elongation at break).[7][8]
Specimen Preparation:
-
Specimens are typically cut into a "dogbone" shape from a cured silicone sheet of a specified thickness (e.g., 2 mm) using a die.[7][9] The most common specimen shape is Die C.[8]
Test Procedure:
-
The thickness and width of the narrow section of the dogbone specimen are measured precisely.
-
The specimen is securely clamped into the grips of a universal testing machine (tensile tester).[7]
-
The machine pulls the specimen at a constant rate of speed, typically 500 mm/min, until the specimen ruptures.[8][9]
-
The force at the point of rupture and the elongation of the specimen are recorded.
Calculations:
-
Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area of the specimen.
-
Elongation at Break (%): The increase in length at the point of rupture divided by the original length, multiplied by 100.
Tear Strength (ASTM D624)
This test measures the resistance of a silicone elastomer to the propagation of a tear.[10][11]
Specimen Preparation:
-
Specimens are cut from a cured silicone sheet into specific shapes as defined by the standard, such as Die C, which is a right-angled specimen.[12][13]
Test Procedure:
-
The thickness of the specimen is measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The grips are separated at a constant speed, typically 500 mm/min, which initiates a tear at the point of highest stress concentration (the inner corner of the right angle for Die C).[10]
-
The maximum force required to propagate the tear is recorded.
Calculation:
-
Tear Strength (kN/m): The maximum force recorded divided by the thickness of the specimen.
Hardness (ASTM D2240)
This method measures the indentation hardness of silicone elastomers using a durometer. The Shore A scale is most commonly used for silicones.[14][15]
Specimen Preparation:
-
The test specimen should be a flat piece of silicone with a minimum thickness of 6.4 mm. Thinner specimens can be stacked to achieve the required thickness.[16]
Test Procedure:
-
The durometer is placed vertically on the flat surface of the specimen.
-
A specified pressure is applied to the presser foot of the durometer, causing an indenter to penetrate the material.
-
The hardness reading is taken within one second of firm contact.[16] The reading is a dimensionless number on a scale of 0 to 100, with higher numbers indicating greater hardness.
Visualizing Crosslinking and Experimental Workflows
Addition Cure Crosslinking Mechanism
The following diagram illustrates the platinum-catalyzed hydrosilylation reaction between a vinyl-terminated PDMS (V3-type) and a hydride-functional siloxane crosslinker.
Caption: Platinum-catalyzed addition cure mechanism.
Experimental Workflow for Mechanical Testing
This diagram outlines the general workflow for preparing and testing silicone elastomer samples for their mechanical properties.
Caption: Workflow for mechanical property testing.
Conclusion
The mechanical properties of silicone elastomers are critically dependent on the crosslinking chemistry employed. V3-type vinyl-terminated PDMS crosslinkers, as part of an addition cure system, offer a versatile platform for creating materials with a wide range of properties suitable for demanding applications in research, drug development, and beyond. By understanding the influence of different crosslinkers and adhering to standardized testing protocols, researchers can effectively select and develop silicone materials with the desired performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. VINYL TERMINATED POLYDIMETHYLSILOXANE, 1,000 cSt | [gelest.com]
- 3. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 4. Vinyl terminated polydimethylsiloxane | 68083-19-2 [chemicalbook.com]
- 5. wacker.com [wacker.com]
- 6. researchgate.net [researchgate.net]
- 7. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 8. zwickroell.com [zwickroell.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624 - ADMET [admet.com]
- 11. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 12. eurolab.net [eurolab.net]
- 13. researchgate.net [researchgate.net]
- 14. zwickroell.com [zwickroell.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. Shore Hardness ASTM D2240 [intertek.com]
Kinetic Studies of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic studies related to the polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). The document covers various polymerization mechanisms, including anionic, cationic, and radical polymerization, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to this compound (V3D3) Polymerization
This compound, a cyclic organosilicon compound, is a versatile monomer used in the synthesis of silicone-based polymers with tailored properties. Its unique structure, featuring a cyclotrisiloxane ring with both vinyl and methyl groups, allows for polymerization through several mechanisms, primarily through ring-opening polymerization (ROP) of the strained siloxane ring or through reactions involving the vinyl groups.[1] The resulting polymers find applications in diverse fields, including biomedical coatings and electronics.[2][3]
This guide delves into the kinetics of V3D3 polymerization, providing researchers with the necessary information to understand and control the synthesis of poly(vinylmethylsiloxane) and related copolymers.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of V3D3 offers a pathway to linear poly(vinylmethylsiloxane) with well-controlled molecular weights and narrow polydispersity.[4] This "living" polymerization technique allows for the synthesis of precisely defined polymer architectures.[4]
Quantitative Data
Table 1: Kinetic Parameters for the Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3) [5]
| Parameter | Value |
| Reaction Order | 2 |
| Activation Energy (Ea) | 45.8 kJ mol⁻¹ |
| Enthalpy of Reaction (ΔRH) | -206.6 ± 5.4 kJ mol⁻¹ |
Note: This data is for hexamethylcyclotrisiloxane (D3) and serves as an approximation for the behavior of V3D3.
Experimental Protocol: Living Anionic Ring-Opening Polymerization of V3D3
This protocol is adapted from established procedures for the living anionic polymerization of cyclosiloxanes and vinyl monomers.[5][6][7]
Materials:
-
This compound (V3D3), purified by distillation from calcium hydride.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Initiator solution (e.g., sec-butyllithium in cyclohexane), titrated to determine the exact concentration.
-
Degassed methanol for termination.
-
High-vacuum Schlenk line and glassware.
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high-vacuum or Schlenk line.
-
Solvent and Monomer Addition: Distill the required volume of anhydrous THF into the reactor. Cool the reactor to -78 °C using a dry ice/acetone bath. Add the purified V3D3 monomer to the cooled THF via a gas-tight syringe.
-
Initiation: Rapidly add the calculated amount of the initiator solution (e.g., sec-butyllithium) to the stirred monomer solution. The reaction mixture may develop a characteristic color, indicating the formation of living anionic centers.
-
Propagation: Allow the polymerization to proceed at -78 °C for a predetermined time (e.g., 1-4 hours) to achieve the desired molecular weight. Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR or size exclusion chromatography).
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The disappearance of the color indicates the termination of the living chains.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Signaling Pathway Diagram
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization provides another route to synthesize polysiloxanes from V3D3. Photomediated CROP, in particular, has been shown to be an effective method, allowing for temporal control over the polymerization process.[8][9][10]
Quantitative Data
Recent studies on the photomediated CROP of V3D3 have provided some quantitative data regarding reaction conditions and resulting polymer characteristics.
Table 2: Photomediated Cationic Ring-Opening Polymerization of V3D3 [8][11]
| Parameter | Value |
| Monomer | This compound (D₃Vi) |
| [M]₀/[Initiator]₀/[Catalyst]₀ | 30/1/0.3 |
| Solvent | Toluene |
| Initiator | Benzyl alcohol (BnOH) |
| Catalyst | Merocyanine-based photoacid catalyst (PAG2) |
| Light Source | Blue light (460-465 nm, 8 W) |
| Temperature | 30 °C |
| Time (h) | 24 |
| Conversion (%) | 32.7 |
| Mₙ, theoretical ( g/mol ) | 2658 |
| Mₙ, GPC ( g/mol ) | 3500 |
| Dispersity (Đ) | 1.34 |
Experimental Protocol: Photomediated Cationic Ring-Opening Polymerization of V3D3
This protocol is based on the work of Zhang et al. on the photomediated CROP of cyclosiloxanes.[8][9]
Materials:
-
This compound (V3D3).
-
Merocyanine-based photoacid catalyst (PAG2).
-
Benzyl alcohol (BnOH) as the initiator.
-
Toluene as the solvent.
-
Schlenk flask and photochemical reactor.
Procedure:
-
Reaction Setup: In a 25 mL Schlenk flask, sequentially add V3D3, the photoacid catalyst (PAG2), benzyl alcohol (BnOH), and toluene in the desired molar ratios.
-
Degassing: Seal the flask with a rubber stopper and purge with an inert gas. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a photochemical reactor at 30 °C and irradiate with blue light (460-465 nm, 8 W).
-
Monitoring: At predetermined time intervals, extract samples using a syringe for analysis by ¹H NMR and GPC to monitor monomer conversion, molecular weight, and dispersity.
Logical Relationship Diagram
References
- 1. On the Use of Quantum Chemistry for the Determination of Propagation, Copolymerization, and Secondary Reaction Kinetics in Free Radical Polymerization [mdpi.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. imaging.org [imaging.org]
- 4. Monitoring kinetics of polymeric processes [morressier.com]
- 5. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. svc.org [svc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radtech.org [radtech.org]
performance comparison of silicone resins for electronic applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the performance characteristics of silicone resins, which are pivotal materials in modern electronics. Offering a unique combination of thermal stability, dielectric strength, and mechanical flexibility, silicones are indispensable for the protection and reliability of sensitive electronic components. This document provides a comparative analysis of their key properties, detailed experimental protocols for their evaluation, and visual representations of their chemical mechanisms and selection workflows.
Core Performance Characteristics of Silicone Resins
Silicone resins are utilized in a wide array of electronic applications, including as encapsulants, coatings, adhesives, and thermal interface materials.[1][2] Their versatility stems from a stable silicon-oxygen (Si-O) backbone, which imparts superior properties compared to many organic polymers.[3][4]
Data Presentation: Comparative Performance Metrics
The following tables summarize the key quantitative performance data for various types of silicone resins used in electronics. These values represent typical ranges and can vary based on the specific formulation, curing process, and presence of fillers.
Table 1: Electrical Properties of Silicone Resins
| Property | Typical Value Range | Test Standard | Significance in Electronic Applications |
| Dielectric Strength | 15 - 25 kV/mm (380 - 635 V/mil) | ASTM D149 | Indicates the ability to withstand high voltages without electrical breakdown, crucial for insulation.[5][6] |
| Volume Resistivity | > 10¹³ - 10¹⁶ Ω·cm | ASTM D257 | Measures the material's resistance to leakage current, essential for preventing signal loss and short circuits.[3][7] |
| Dielectric Constant (@ 1 MHz) | 2.6 - 3.8 | ASTM D150 | Represents the ability to store electrical energy; lower values are preferred for high-frequency applications to minimize signal interference.[3][7] |
| Dissipation Factor (@ 1 MHz) | 0.001 - 0.01 | ASTM D150 | Indicates the energy lost as heat within the material; a low value is critical for efficiency in high-frequency circuits. |
Table 2: Thermal Properties of Silicone Resins
| Property | Typical Value Range | Test Standard | Significance in Electronic Applications |
| Operating Temperature Range | -55°C to +200°C (some up to 300°C) | - | Wide operating range ensures reliability in harsh thermal cycling environments, from aerospace to automotive applications.[8][9][10] |
| Thermal Conductivity (Unfilled) | 0.1 - 0.4 W/m·K | ASTM D5470 | The inherent ability to conduct heat; modest for unfilled resins.[11] |
| Thermal Conductivity (Filled) | 1.0 - 8.0 W/m·K | ASTM D5470 | Enhanced with thermally conductive fillers (e.g., alumina, boron nitride) to effectively dissipate heat from components like CPUs and power modules.[7][11] |
| Glass Transition Temperature (Tg) | Varies (often below -40°C) | DMA (Dynamic Mechanical Analysis) | The temperature at which the material transitions from a rigid to a more rubbery state; a low Tg ensures flexibility at low temperatures.[12] |
Table 3: Mechanical and Physical Properties of Silicone Resins
| Property | Typical Value Range | Test Standard | Significance in Electronic Applications |
| Hardness | Shore A 10 - 80 | ASTM D2240 | Indicates the material's resistance to indentation; softer silicones provide better stress relief for delicate components. |
| Elongation at Break | 100% - 600% | ASTM D412 | Measures the material's ability to stretch before breaking, signifying its flexibility and ability to withstand mechanical stress. |
| Moisture Absorption | < 0.1% | ASTM D570 | Low moisture absorption is critical for preventing corrosion and maintaining stable electrical properties in humid environments.[4] |
| UV Resistance | Excellent | - | Silicone's inherent resistance to ultraviolet radiation prevents yellowing and degradation in outdoor or optically exposed applications.[10][13] |
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments cited in the performance tables.
ASTM D149: Standard Test Method for Dielectric Strength
This test determines the maximum voltage a material can withstand before electrical breakdown occurs.
Methodology:
-
Specimen Preparation: A sample of the cured silicone resin of a specified thickness is prepared. The surfaces should be clean and free of defects.
-
Apparatus: A high-voltage AC power supply with a means of uniformly increasing the voltage at a controlled rate. The specimen is placed between two electrodes of a specified size and shape (e.g., cylindrical brass electrodes).
-
Procedure: The specimen and electrodes are placed in a non-conductive medium (e.g., insulating oil) to prevent flashover. The voltage is then increased from zero at a uniform rate (e.g., 500 V/s) until breakdown occurs, which is indicated by a sudden surge in current.[11]
-
Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen and is typically expressed in kV/mm or V/mil.
ASTM D257: Standard Test Methods for DC Resistance or Conductance of Insulating Materials
This standard is used to measure the volume resistivity and surface resistivity of insulating materials.
Methodology:
-
Specimen Preparation: A standardized flat specimen of the cured silicone resin is prepared.
-
Apparatus: A high-resistance meter (electrometer or megohmmeter) and a three-electrode assembly (a guarded electrode, a measuring electrode, and a high-voltage electrode).
-
Procedure (Volume Resistivity): A DC voltage is applied between the guarded and high-voltage electrodes for a specified time (e.g., 60 seconds) to allow for electrification. The resulting current that flows through the bulk of the material is measured by the electrometer connected to the measuring electrode.[7]
-
Calculation (Volume Resistivity): The volume resistivity (ρv) is calculated using the formula: ρv = (A/t) * (V/I), where A is the effective area of the measuring electrode, t is the thickness of the specimen, V is the applied voltage, and I is the measured current.
ASTM D5470: Standard Test Method for Thermal Transmission Properties of Thin Thermally Conductive Solid Electrical Insulation Materials
This method is used to determine the thermal conductivity of materials, particularly those used as thermal interfaces.
Methodology:
-
Specimen Preparation: One or more flat, uniform specimens of the silicone resin are prepared. The thickness of each specimen is precisely measured.
-
Apparatus: A steady-state heat flow apparatus consisting of a heater block, two meter bars with temperature sensors, and a cooling block. The apparatus is placed under a controlled clamping pressure.
-
Procedure: The silicone specimen is placed between the two meter bars. A known amount of heat is generated by the heater and flows through the meter bars and the specimen to the cooling block. The temperatures along the meter bars are recorded once a steady state is reached.[12][14]
-
Calculation: The temperature drop across the specimen and the heat flux are determined from the temperature gradients in the meter bars. The thermal impedance is calculated, and by testing specimens of different thicknesses, the intrinsic thermal conductivity of the material can be determined by plotting thermal impedance versus thickness. The slope of this line is the inverse of the thermal conductivity.[15]
Mandatory Visualizations
The following diagrams illustrate key concepts related to silicone resins in electronic applications.
Caption: Workflow for Silicone Resin Selection and Qualification.
References
- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. US5527873A - Method for the preparation of silicone resins - Google Patents [patents.google.com]
- 5. store.astm.org [store.astm.org]
- 6. eurolab.net [eurolab.net]
- 7. matestlabs.com [matestlabs.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. Silicone resin [pelnox.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. kiyorndlab.com [kiyorndlab.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. store.astm.org [store.astm.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a combustible organosiloxane compound. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.
Core Disposal and Handling Recommendations
The primary method for the disposal of this compound is through incineration at a licensed waste disposal facility.[1][2] It is imperative to adhere to local and national regulations governing hazardous waste disposal.[1][2] Avoid releasing this chemical into the environment, and do not dispose of it into sewer systems.[1][2]
| Parameter | Recommendation | Citation |
| Primary Disposal Method | Incineration | [1][2] |
| Disposal Facility | Licensed Waste Disposal Facility | [1][2] |
| Environmental Release | Avoid release to the environment | [1][2] |
| Sewage Disposal | Do not dispose of waste into sewer | [2] |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following step-by-step procedure should be followed for the cleanup of this compound spills.
Experimental Protocol: Spill Cleanup
-
Ensure Proper Protection: Equip the cleanup crew with appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[1]
-
Prevent Spread: Contain the spill using dikes or absorbents to prevent migration into sewers or streams.[2]
-
Absorb the Spill: Use an absorbent, non-combustible material to collect the spilled liquid.[1][2]
-
Collect the Waste: Carefully sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[1][2]
-
Use Non-Sparking Tools: Employ only non-sparking tools during the cleanup process to prevent ignition of the combustible liquid.[1][2]
-
Ventilate the Area: Ensure the area is well-ventilated to prevent the accumulation of vapors.[1]
-
Decontaminate and Wash: Thoroughly wash hands and any contaminated clothing after handling.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safe Handling and Storage
To minimize the risk of exposure and accidents, adhere to the following safe handling and storage procedures:
-
Handling: Avoid all eye and skin contact. Do not breathe vapor or mist.[1] Use in a well-ventilated area.[1] Ground and bond containers and receiving equipment to prevent static discharge.[2] Use only non-sparking tools.[1][2]
-
Storage: Keep containers tightly closed in a cool, well-ventilated place away from heat, sparks, and open flames.[1][2] Store away from oxidizing agents.[1][2]
By following these established procedures, laboratory personnel can ensure the safe and responsible management of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
This guide provides immediate, essential safety and logistical information for handling 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: D'3; Trimethyltrivinylcyclotrisiloxane; 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane[1][2]
Hazard Identification and Safety Precautions
This compound is a combustible liquid that may cause irritation to the skin, eyes, and respiratory tract.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, open flames, and sparks.[1][2] Hazardous polymerization can occur at temperatures above 150°C.[1]
Summary of Hazards:
| Hazard Type | Description |
| Physical Hazard | Combustible liquid.[1][2] |
| Health Hazard | May cause skin, eye, and respiratory tract irritation.[1][2] |
| Reactivity Hazard | Can react violently with hydridosilanes and precious metal compounds.[1][2] |
| Thermal Hazard | Hazardous polymerization can occur at temperatures above 150°C.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
Required PPE:
| Body Part | Equipment | Specifications |
| Hands | Chemical Resistant Gloves | Neoprene or nitrile rubber gloves.[1] |
| Eyes | Safety Glasses/Goggles | Standard laboratory safety glasses.[1] |
| Body | Protective Clothing | Wear suitable protective clothing.[1] |
| Respiratory | Respirator | NIOSH-certified organic vapor (black cartridge) respirator.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this chemical. The following steps outline the procedure from preparation to disposal.
Experimental Workflow:
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Method |
| Unused Chemical | Incinerate in a licensed waste disposal facility.[1][2] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect in a sealed container, label appropriately, and dispose of as hazardous waste through a licensed facility.[1] |
| Empty Containers | Dispose of contents/container to a licensed waste disposal facility.[1][2] |
Important Considerations:
-
Do not dispose of waste into the sewer system.[2]
-
Always follow local and national regulations for hazardous waste disposal.[1][2]
By adhering to these safety protocols and operational plans, laboratory professionals can minimize the risks associated with handling this compound and maintain a safe research environment.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
